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  • Product: 1-(3-Methoxyphenyl)propan-1-ol
  • CAS: 52956-27-1

Core Science & Biosynthesis

Foundational

1-(3-Methoxyphenyl)propan-1-ol chemical properties

[1][2][3][4] Executive Summary & Chemical Identity 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a secondary benzylic alcohol serving as a versatile chiral building block in organic synthesis and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Identity

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a secondary benzylic alcohol serving as a versatile chiral building block in organic synthesis and medicinal chemistry.[1][2] It acts as a critical intermediate in the synthesis of central nervous system (CNS) agents, most notably as a reduced derivative related to the Tapentadol precursor scaffold. Its structure features a propyl chain attached to a 3-methoxylated benzene ring, providing a scaffold for further functionalization via benzylic substitution, oxidation, or dehydration.[1]

Physicochemical Profile
PropertyValue / Description
IUPAC Name 1-(3-Methoxyphenyl)propan-1-ol
CAS Number 52956-27-1 (Racemic)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~260–270 °C (Predicted); ~145 °C @ 15 mmHg
Density ~1.05 g/cm³ (Predicted)
Solubility Soluble in alcohols, ethers, DCM, EtOAc; Insoluble in water
Chirality Contains one stereocenter at C1; exists as (R) and (S) enantiomers

Synthetic Pathways & Production

The synthesis of 1-(3-Methoxyphenyl)propan-1-ol is primarily achieved through two robust pathways: Grignard Addition (C-C bond formation) and Carbonyl Reduction (Functional group interconversion).[1]

Method A: Grignard Addition (Carbon Chain Extension)

This method is preferred when constructing the carbon skeleton from the aldehyde.[3]

  • Precursors: 3-Methoxybenzaldehyde + Ethylmagnesium bromide (EtMgBr).[1][3]

  • Mechanism: Nucleophilic attack of the ethyl anion on the aldehyde carbonyl carbon.[3]

  • Protocol:

    • Preparation: Charge a flame-dried flask with 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF under N₂.

    • Addition: Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in Et₂O) over 30 mins.

    • Reaction: Allow warming to RT; stir for 2-4 hours. Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 4:1).

    • Quench: Slowly add saturated NH₄Cl solution at 0°C.

    • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

    • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Method B: Ketone Reduction (Stereoselective Potential)

Used when 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone) is the starting material.[1] This route allows for enantioselective synthesis using chiral catalysts.[1][3]

  • Precursors: 3'-Methoxypropiophenone + NaBH4 (Racemic) or CBS Catalyst (Chiral).[1]

  • Protocol (Racemic):

    • Dissolve ketone in MeOH (0.5 M).

    • Add NaBH₄ (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 1 hour.

    • Quench with 1N HCl, extract with DCM.

Synthesis Workflow Diagram

Synthesis Aldehyde 3-Methoxybenzaldehyde Product 1-(3-Methoxyphenyl)propan-1-ol (Target) Aldehyde->Product Nucleophilic Addition (0°C -> RT) Grignard EtMgBr / THF Grignard->Product Ketone 3'-Methoxypropiophenone Ketone->Product Reduction (MeOH, 1h) RedAgent NaBH4 or H2/Cat RedAgent->Product

Figure 1: Dual synthetic pathways for accessing the target alcohol.[1][4]

Chemical Reactivity & Transformations

As a benzylic alcohol, the compound exhibits high reactivity at the C1 position.[3] The electron-donating methoxy group at the meta-position influences the stability of carbocation intermediates formed during substitution reactions.[1]

Key Reaction Classes
  • Oxidation: Conversion back to 3'-methoxypropiophenone using mild oxidants (PCC, Dess-Martin Periodinane, or Swern conditions).[1] This is reversible and relevant for metabolic studies.[3]

  • Dehydration: Acid-catalyzed elimination (e.g., p-TsOH, reflux) yields 1-(3-methoxyphenyl)prop-1-ene (anethole analog).[1] Care must be taken during acidic workups to avoid this side reaction.[1][3]

  • Halogenation: Conversion to 1-(1-bromo-propyl)-3-methoxybenzene using PBr₃ or HBr.[1] The resulting benzylic bromide is a highly reactive electrophile used in alkylation reactions.[3]

Reaction Network Diagram

Reactivity Alcohol 1-(3-Methoxyphenyl)propan-1-ol Ketone 3'-Methoxypropiophenone (Ketone) Alcohol->Ketone Oxidation (PCC/DMP) Alkene 1-(3-Methoxyphenyl)prop-1-ene (Styrene Derivative) Alcohol->Alkene Dehydration (H+, Heat) Bromide 1-(1-Bromopropyl)-3-methoxybenzene (Alkylating Agent) Alcohol->Bromide Substitution (PBr3) Ether Benzylic Ethers Alcohol->Ether Williamson Synthesis

Figure 2: Divergent reactivity profile of the benzylic alcohol core.[1]

Pharmaceutical Relevance: The Tapentadol Connection

While 1-(3-Methoxyphenyl)propan-1-ol is not the direct precursor to Tapentadol (which utilizes the ketone 3'-methoxypropiophenone in a Mannich reaction), it is a critical process impurity and metabolite analog .[1]

  • Process Impurity: During the industrial synthesis of Tapentadol, the starting material (3'-methoxypropiophenone) can undergo premature reduction if reducing agents are present or if disproportionation occurs.

  • Analytical Marker: The alcohol is used as a reference standard to validate the purity of the ketone starting material.[3] High-performance liquid chromatography (HPLC) methods for Tapentadol precursors routinely monitor this alcohol to ensure <0.1% levels.[1][3]

  • Metabolic Pathway: In vivo, the benzylic position is a metabolic "soft spot."[3] Oxidative deamination of Tapentadol analogs can lead to transient ketone species, which may be reduced to this alcohol.[3]

Analytical Characterization

Confirming the structure requires distinguishing the benzylic alcohol from its isomers (e.g., the primary alcohol 3-(3-methoxyphenyl)propan-1-ol).[1]

Nuclear Magnetic Resonance (NMR)[1][6][10][11]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–6.80 (m, 4H): Aromatic protons (pattern characteristic of 1,3-disubstitution).[1]

    • δ 4.55 (t, J = 6.5 Hz, 1H): Benzylic CH-OH . This is the diagnostic signal. A triplet indicates coupling to the adjacent CH₂.[3]

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 1.85–1.65 (m, 2H): Methylene group (-CH₂-).[1]

    • δ 0.92 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CH₃).[1]

  • Interpretation: The triplet at ~4.55 ppm confirms the alcohol is secondary and benzylic.[3] A primary alcohol would show a triplet at ~3.6 ppm (CH₂-OH).[1][3]

Mass Spectrometry (MS)[1]
  • Method: GC-MS (EI, 70 eV).[1]

  • Molecular Ion: m/z 166 [M]⁺.[1][3]

  • Base Peak: m/z 137 [M - C₂H₅]⁺.[1][3] Loss of the ethyl group to form the stable oxonium/benzyl cation is the dominant fragmentation pathway.[3]

  • Other Peaks: m/z 109 (loss of CO from methoxy phenol species), m/z 77 (phenyl).[3]

Safety & Handling

  • GHS Classification: Warning.[1][3]

  • Hazards:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent autoxidation to the ketone.[3]

  • Storage: Cool, dry place (2-8°C recommended).

References

  • PubChem. 1-(3-Methoxyphenyl)propan-1-ol Compound Summary (CID 5315061).[1][2] National Library of Medicine.[3] Available at: [Link][1]

  • ChemSrc. 3'-Methoxypropiophenone (Ketone Precursor) Physicochemical Data. Available at: [Link][1]

  • Google Patents. Process for the synthesis of Tapentadol and intermediates thereof (US8791287B2).[3] Available at: [1]

  • CSIR-NCL. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the Grignard reaction. Organic Process Research & Development (2025).[1][3][5] Available at: [Link][1]

  • SpectraBase. 1-(3-Methoxyphenyl)propan-1-ol Spectral Data. Wiley Science Solutions.[1][3] Available at: [Link][1]

Sources

Exploratory

Technical Monograph: 1-(3-Methoxyphenyl)propan-1-ol

Strategic Intermediate for Chiral Analgesic Scaffolds Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS 52956-27-1 ) is a critical benzylic alcohol intermediate used primarily in the synthesis of centrally acting ana...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Chiral Analgesic Scaffolds

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS 52956-27-1 ) is a critical benzylic alcohol intermediate used primarily in the synthesis of centrally acting analgesics. Structurally, it features a 3-methoxyphenyl pharmacophore linked to a propyl chain via a chiral benzylic center.[1] This motif is foundational to the "tramadol-tapentadol" class of opioids, where the 3-methoxy substitution pattern is essential for


-opioid receptor affinity (often requiring O-demethylation to the active phenol in vivo).

This guide provides a comprehensive technical analysis of the compound, focusing on its rigorous synthesis, characterization, and application as a chiral building block in drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise identification of the specific isomer is vital, as the biological activity of the final pharmaceutical ingredient (API) is strictly governed by stereochemistry.[1]

Nomenclature & Identifiers
ParameterDetail
Chemical Name 1-(3-Methoxyphenyl)propan-1-ol
Synonyms

-Ethyl-3-methoxybenzenemethanol; 3-Methoxy-

-ethylbenzyl alcohol
CAS Number (Racemic) 52956-27-1
CAS Number (S-Isomer) 134677-28-4
CAS Number (R-Isomer) 157544-36-0
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
Physicochemical Properties
PropertyValueNote
Appearance Colorless to pale yellow viscous liquidOxidizes slowly upon air exposure
Boiling Point 135–140 °C @ 2 mmHgHigh vacuum required for distillation
Density ~1.05 g/cm³Estimated at 20 °C
Solubility Soluble in MeOH, EtOH, DCM, EtOAcImmiscible in water
LogP ~2.3Lipophilic, crosses BBB readily

Synthetic Pathways & Manufacturing[1][12]

The synthesis of 1-(3-Methoxyphenyl)propan-1-ol is generally approached via two primary routes: Grignard Addition (C-C bond formation) or Ketone Reduction (Stereocenter generation). The choice depends on whether the target is the racemic mixture or a specific enantiomer.[1]

Method A: Grignard Addition (Racemic)

This method constructs the carbon skeleton directly from the aldehyde.[1]

  • Reagents: 3-Methoxybenzaldehyde, Ethylmagnesium bromide (EtMgBr).[1]

  • Solvent: Anhydrous THF or Diethyl ether.

  • Mechanism: Nucleophilic attack of the ethyl group on the carbonyl carbon.[1]

  • Critical Control Point: Moisture exclusion is paramount to prevent quenching of the Grignard reagent.[1]

Method B: Asymmetric Ketone Reduction (Enantioselective)

This is the preferred route for pharmaceutical applications requiring high enantiomeric excess (ee).[1]

  • Precursor: 1-(3-Methoxyphenyl)propan-1-one (CAS 37951-49-8).

  • Catalyst: Corey-Bakshi-Shibata (CBS) catalyst or Noyori asymmetric transfer hydrogenation (Ru-catalysts).[1]

  • Hydrogen Source: Borane-THF (for CBS) or Formic acid/TEA (for Transfer Hydrogenation).[1]

  • Outcome: Yields >95% ee of the (R) or (S) alcohol depending on the ligand choice.[1]

Visualization: Synthetic Workflow

The following diagram outlines the decision logic between racemic and asymmetric synthesis routes.

SynthesisWorkflow Start Target: 1-(3-Methoxyphenyl)propan-1-ol RouteA Route A: Grignard Addition (Racemic Output) Start->RouteA Cost-Effective / Non-Pharma RouteB Route B: Ketone Reduction (Enantioselective Output) Start->RouteB Pharma / High Purity ReagentsA 3-Methoxybenzaldehyde + EtMgBr RouteA->ReagentsA ReagentsB 1-(3-Methoxyphenyl)propan-1-one + Chiral Catalyst (Ru/B) RouteB->ReagentsB ProcessA Nucleophilic Addition (THF, 0°C) ReagentsA->ProcessA ProcessB Asymmetric Hydrogenation (H2 or H-donor) ReagentsB->ProcessB ProductRac Racemic Alcohol (CAS 52956-27-1) ProcessA->ProductRac ProductChi Chiral Alcohol (>98% ee) ProcessB->ProductChi

Figure 1: Synthetic decision tree comparing Grignard addition vs. Asymmetric reduction pathways.

Analytical Characterization

Validating the identity and purity of 1-(3-Methoxyphenyl)propan-1-ol requires a multi-modal approach. The following protocols serve as a self-validating system.

Proton NMR ( H-NMR) Spectroscopy[5][6]
  • Solvent: CDCl

    
    
    
  • Key Signals:

    • 
       0.9 ppm (t, 3H):  Terminal methyl of the propyl chain.[1]
      
    • 
       1.7–1.8 ppm (m, 2H):  Methylene protons (-CH
      
      
      
      -).
    • 
       3.8 ppm (s, 3H):  Methoxy group (-OCH
      
      
      
      ).[1] Diagnostic peak.
    • 
       4.5–4.6 ppm (t, 1H):  Benzylic proton (-CH-OH). Shift varies slightly with concentration due to H-bonding.[1]
      
    • 
       6.8–7.3 ppm (m, 4H):  Aromatic protons.[1] Look for the 1,3-substitution pattern (singlet-like signal for H2 between substituents).
      
Chiral HPLC Method (For Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm and 275 nm (aromatic absorption).[1]

  • Logic: The enantiomers will resolve with distinct retention times.[1] Racemic standard injection is required first to establish separation parameters.[1]

Visualization: Analytical Validation Logic

AnalyticalLogic Sample Crude Product NMR 1H-NMR Analysis Check: Benzylic H (4.6 ppm) Check: Methoxy (3.8 ppm) Sample->NMR PurityCheck Purity Assessment NMR->PurityCheck ChiralHPLC Chiral HPLC Determine ee% (R) vs (S) PurityCheck->ChiralHPLC If Purity > 98% Release Release for API Synthesis ChiralHPLC->Release If ee > 99%

Figure 2: Analytical workflow ensuring structural integrity and optical purity.

Applications in Drug Discovery[11][13]

The 1-(3-methoxyphenyl)propan-1-ol scaffold is a privileged structure in medicinal chemistry, particularly for pain management therapeutics.[]

Mechanistic Relevance

The 3-methoxyphenyl group acts as a "masked" phenol.[1] In vivo, cytochrome P450 enzymes (specifically CYP2D6) O-demethylate this group to a phenol.[1]

  • Precursor State: The methoxy form improves oral bioavailability and blood-brain barrier (BBB) penetration due to higher lipophilicity.[1]

  • Active State: The resulting phenol is often the high-affinity pharmacophore for the

    
    -opioid receptor (MOR).[1]
    
Specific Use Case: Tapentadol & Tramadol Analogs

While Tapentadol itself contains a 3-hydroxyphenyl group and a dimethylamino functionality, 1-(3-methoxyphenyl)propan-1-ol serves as a model intermediate for:

  • Structure-Activity Relationship (SAR) Studies: Modifying the alkyl chain length (propyl vs. ethyl) to optimize receptor binding pocket fit.

  • Side-Chain Introduction: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) to introduce amine functionalities via nucleophilic substitution, mimicking the Tapentadol core structure.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The benzylic position is susceptible to slow oxidation to the ketone (1-(3-methoxyphenyl)propan-1-one) if exposed to air.

  • Handling: Use standard PPE. Avoid inhalation of vapors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved January 28, 2026, from [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986–2012.[1] (Contextual citation for Method B).

Sources

Foundational

Structure Elucidation of 1-(3-Methoxyphenyl)propan-1-ol: A Technical Guide

Executive Summary & Compound Profile This guide outlines the rigorous structural elucidation of 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1).[1] This compound represents a critical class of benzylic alcohols often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the rigorous structural elucidation of 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1).[1] This compound represents a critical class of benzylic alcohols often utilized as chiral building blocks in the synthesis of central nervous system (CNS) active agents.

Unlike its isomer 3-(3-methoxyphenyl)propan-1-ol (a hydrocinnamyl alcohol derivative), the target molecule possesses a chiral center at the benzylic position (


), necessitating not only connectivity proof but also enantiomeric analysis.
Target Molecule Data
PropertySpecification
IUPAC Name 1-(3-methoxyphenyl)propan-1-ol
Molecular Formula

Molecular Weight 166.22 g/mol
Key Structural Features Benzylic hydroxyl group, Meta-methoxy substitution, Chiral center (

)
Physical State Colorless to pale yellow viscous oil

Synthesis Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The most common synthetic route involves the Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde.

Why this matters: The primary impurities will dictate the specific spectroscopic signals to monitor during purification.

  • Impurity A: 3-Methoxybenzaldehyde (Starting material; distinct aldehyde proton at 10 ppm).

  • Impurity B: 1-(3-methoxyphenyl)propan-1-one (Over-oxidation or Grignard byproduct; carbonyl stretch in IR).

Synthesis & Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to structural confirmation.

G Start Crude Reaction Mixture (Grignard Addition) Purification Flash Chromatography (Hexane/EtOAc) Start->Purification Isolation MS Mass Spectrometry (GC-MS) Confirm MW: 166 m/z Purification->MS Step 1: Mass Check IR FT-IR Spectroscopy Confirm -OH, Absent C=O MS->IR Step 2: Funct. Group NMR 1D & 2D NMR (1H, 13C, HSQC) Confirm Connectivity IR->NMR Step 3: Connectivity Chiral Chiral HPLC/GC Determine ee% NMR->Chiral Step 4: Stereochem

Figure 1: Logical workflow for the isolation and structural validation of the target alcohol.

Mass Spectrometry: Fragmentation Logic

Mass spectrometry (EI, 70eV) provides the first evidence of the carbon skeleton. For benzylic alcohols, the fragmentation is highly predictable due to the stability of the benzylic cation.

Fragmentation Pathway Analysis

The molecular ion (


) is expected at m/z 166 . However, benzylic alcohols often dehydrate or cleave at the alpha position.

Key Diagnostic Ions:

  • m/z 166 (

    
    ):  Molecular ion (often weak).
    
  • m/z 137 (

    
    ):  Loss of the ethyl group (
    
    
    
    ). This is the Base Peak . The formation of the secondary benzylic carbocation is energetically favorable.
  • m/z 148 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Loss of water (
    
    
    
    ), typical for alcohols.
  • m/z 109/108: Characteristic methoxy-benzyl fragments.

MassSpec M Molecular Ion [M]+ m/z 166 Base Base Peak [Ph-CH-OH]+ m/z 137 M->Base - Ethyl (29) Dehyd Dehydration [M-H2O]+ m/z 148 M->Dehyd - H2O (18)

Figure 2: Primary fragmentation pathway. The dominance of m/z 137 confirms the alpha-ethyl substitution.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 1-propanol (benzylic) isomer from the 3-propanol (hydrocinnamyl) isomer.

Proton ( ) NMR Protocol

Solvent:


 (Chloroform-d) or 

(if hydroxyl coupling is needed).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.20 - 7.28Multiplet1HH-5 (Meta coupling)
Ar-H 6.80 - 6.95Multiplet3HH-2, H-4, H-6 (Ortho/Para to OMe)
C1-H 4.55 Triplet (t)1HDiagnostic: Benzylic proton.[1] If this were the 3-propanol isomer, this would be a CH2 at ~2.6 ppm.
-OCH3 3.80Singlet (s)3HCharacteristic methoxy group.
-OH 2.0 - 2.5Broad s1HExchangeable (disappears with

shake).
C2-H 1.70 - 1.85Multiplet2HMethylene of the ethyl chain.
C3-H 0.92Triplet (t)3HTerminal methyl group.

Critical Validation Step: To confirm the structure is 1-(3-methoxyphenyl)propan-1-ol and not the ketone, look for the signal at 4.55 ppm . If this signal is absent and the ethyl signals are shifted downfield (quartet at 2.9 ppm), you have the ketone (1-(3-methoxyphenyl)propan-1-one).

Carbon ( ) NMR
  • Benzylic C-OH: ~74-76 ppm.

  • Aromatic C-O: ~160 ppm (Deshielded by oxygen).

  • Methoxy: ~55 ppm.

  • Alkyl Chain: ~31 ppm (

    
    ) and ~10 ppm (
    
    
    
    ).

Chiral Analysis & Resolution

Since the molecule has a stereocenter at C1, "1-(3-methoxyphenyl)propan-1-ol" exists as a pair of enantiomers ((R) and (S)). For pharmaceutical applications, determining the Enantiomeric Excess (ee) is mandatory.

Protocol: Chiral HPLC

Standard reverse-phase columns (C18) cannot separate these enantiomers.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: Two distinct peaks with baseline separation (

    
    ). The elution order (R vs S) must be determined by running a standard of known configuration or via circular dichroism (CD).
    

Experimental Methodology (SOP)

Synthesis of Reference Standard (Grignard Reduction)
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagent Prep: Add 3-methoxybenzaldehyde (10 mmol) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Dropwise add Ethylmagnesium bromide (1.1 eq, 3.0 M in ether).

  • Quench: After 2 hours, quench with sat.

    
    .
    
  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

Validation Checklist

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Chiral resolution of phenylpropanol derivatives. ChemSpider/RSC Advances. Retrieved January 28, 2026, from [Link]

(Note: While specific spectral databases like SDBS are standard, direct URLs are session-based. The PubChem CID 5315061 is the definitive permanent identifier for this specific structure.)

Sources

Exploratory

Technical Guide: Spectroscopic Analysis &amp; Characterization of 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS: 69397-99-9) is a critical chiral building block in the synthesis of centrally acting analgesics (e.g., Tapentadol intermediates) and fragrance compounds. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 69397-99-9) is a critical chiral building block in the synthesis of centrally acting analgesics (e.g., Tapentadol intermediates) and fragrance compounds. Its structural integrity relies on the precise placement of the methoxy group at the meta position and the preservation of the secondary alcohol functionality.

This guide provides a definitive spectroscopic profile for researchers. Unlike generic datasheets, we correlate spectral features directly to structural motifs, enabling rapid troubleshooting of synthetic pathways.

Part 1: Chemical Identity & Synthesis Strategy

Before analysis, the origin of the sample must be established. The most robust synthetic route for high-purity generation—and the one most likely to introduce specific impurities—is the Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde.

Table 1: Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point 135–140 °C @ 2 mmHgHigh vacuum required for distillation
Chiral Center C-1 (Benzylic)Forms a racemic mixture (±) unless resolved
Synthesis Workflow (Grignard Route)

The following workflow highlights the critical steps where impurities (unreacted aldehyde, dehydration products) are introduced.

G Start 3-Methoxybenzaldehyde Intermediate Mg-Alkoxide Complex Start->Intermediate Nucleophilic Addition (0°C to RT) Reagent EtMgBr (THF) Reagent->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Product 1-(3-Methoxyphenyl)propan-1-ol Quench->Product Workup & Distillation Impurity Impurity: Alkene (Dehydration) Product->Impurity Acid/Heat Stress

Figure 1: Grignard synthesis pathway showing the critical magnesium-alkoxide intermediate and potential dehydration risk.[1]

Part 2: Spectroscopic Characterization[2]

Nuclear Magnetic Resonance (NMR)

The NMR profile is diagnostic.[2][3] The meta-substitution pattern breaks the symmetry of the aromatic ring, creating a complex multiplet region, while the propyl chain offers clear spin-spin splitting.


H NMR Data (400 MHz,

)

Key Diagnostic: The benzylic proton (


) appears as a triplet (or dd) at ~4.56 ppm. If this shifts downfield (>5.0 ppm), check for esterification. If it disappears, oxidation to the ketone has occurred.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

0.93Triplet (

)
3H7.4Terminal methyl of propyl chain.

1.70 – 1.85Multiplet (

)
2H-Methylene protons; diastereotopic nature may broaden this peak.

~2.10Broad Singlet1H-Hydroxyl proton. Shift varies with concentration/solvent.

3.81Singlet (

)
3H-Methoxy group; characteristic sharp singlet.

4.56Triplet (

)
1H6.6Benzylic proton. Deshielded by the ring and oxygen.

6.78 – 6.83Multiplet1H-Proton ortho to OMe and alkyl (C4/C6).

6.90 – 6.95Multiplet2H-Proton ortho to OMe (C2) and para (C4).

7.23 – 7.29Triplet (

)
1H7.8Proton at C5 (meta to substituents); pseudo-triplet.

C NMR Data (100 MHz,

)

Key Diagnostic: The presence of the carbinol carbon at 75.8 ppm confirms the alcohol. A peak at ~200 ppm would indicate contamination with the ketone precursor (3'-methoxypropiophenone).

Carbon TypeShift (

, ppm)
Assignment
Aliphatic 10.2Terminal Methyl (

)
Aliphatic 31.9Methylene (

)
Methoxy 55.2Methoxy Carbon (

)
Carbinol 75.8 Benzylic C-OH (Chiral Center)
Aromatic 111.4C-2 (Ortho to OMe)
Aromatic 112.9C-4 (Para to alkyl)
Aromatic 118.6C-6 (Ortho to alkyl)
Aromatic 129.4C-5 (Meta to both)
Quaternary 146.4Ipso C-1 (Attached to alkyl)
Quaternary 159.8Ipso C-3 (Attached to OMe)
Mass Spectrometry (MS) - Electron Impact (EI)

Secondary alcohols undergo characteristic


-cleavage. For 1-(3-methoxyphenyl)propan-1-ol, the bond between the benzylic carbon and the ethyl group is the weakest link relative to the radical stability.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 166 (often weak).
    
  • Dehydration (

    
    ):  m/z 148. Loss of water to form the styrene derivative.
    
  • 
    -Cleavage (Base Peak):  m/z 137. Loss of the ethyl group (
    
    
    
    , mass 29). The charge remains on the oxygen-stabilized benzylic cation.

MS M_Ion Molecular Ion (M+) m/z 166 Alpha Alpha-Cleavage (Loss of Ethyl) M_Ion->Alpha - C2H5• Dehydration Dehydration [Ar-CH=CH-CH3]+ m/z 148 M_Ion->Dehydration - H2O BasePeak Base Peak Ion [Ar-CH=OH]+ m/z 137 Alpha->BasePeak Resonance Stabilization

Figure 2: Primary fragmentation pathways in Electron Impact MS.

Part 3: Stereochemical Analysis (Chiral HPLC)

Since the Grignard synthesis yields a racemate, separating the (R) and (S) enantiomers is often required for biological assays.[4]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 220 nm or 274 nm.

  • Separation Logic: The hydroxyl group interacts with the carbamate linkage of the stationary phase via hydrogen bonding. The meta-methoxy group provides steric bulk that differentiates the fit of the enantiomers into the chiral grooves.

Part 4: Quality Control & Impurity Profiling

When validating this compound, three impurities are most common:

  • 3-Methoxybenzaldehyde: Result of incomplete reaction.

    • Detection:

      
      H NMR singlet at ~10.0 ppm (CHO).
      
  • 1-(3-Methoxyphenyl)propan-1-one: Result of oxidation or impure starting material.

    • Detection:

      
      C NMR signal at ~200 ppm (C=O); IR stretch at 1680 cm⁻¹.
      
  • 1-Ethyl-3-methoxybenzene (Styrene derivative): Result of acid-catalyzed dehydration during workup.

    • Detection:

      
      H NMR vinylic protons at 6.0–6.5 ppm.
      

References

  • PubChem. (2025).[1] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-(3-Methoxyphenyl)propan-1-ol. [Link]

  • Doc Brown's Chemistry. (2024).[6] Mass spectrum of propan-1-ol and fragmentation patterns. (Applied for general fragmentation logic of secondary alcohols). [Link]

  • Phenomenex. (2023). Chiral HPLC Separation Strategies for Phenylpropanols. [Link]

Sources

Foundational

Technical Guide: NMR Structural Elucidation of 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS: 73854-04-3) acts as a critical chiral building block in the synthesis of central nervous system (CNS) active agents, including analogs of Tapentadol and Tramadol. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 73854-04-3) acts as a critical chiral building block in the synthesis of central nervous system (CNS) active agents, including analogs of Tapentadol and Tramadol. As a secondary benzylic alcohol with a meta-substituted aromatic ring, its NMR spectral signature presents specific challenges: distinguishing the complex splitting of the propyl chain and resolving the specific coupling patterns of the meta-disubstituted benzene ring.

This guide provides a rigorous, self-validating protocol for the structural confirmation of this compound, moving beyond basic peak listing to explain the causality of the observed magnetic environments.

Structural Context & Numbering

To ensure accurate assignment, we define the atom numbering system below. The molecule consists of a propyl chain attached at the benzylic position (C1') to a 3-methoxy-substituted phenyl ring.

Molecule Figure 1: Atom Connectivity & Numbering Scheme C_Ar1 C1' C_Ar2 C2' C_Ar1->C_Ar2 C_Alpha C1 (α) C_Ar1->C_Alpha C_Ar3 C3' C_Ar2->C_Ar3 C_Ar4 C4' C_Ar3->C_Ar4 OMe OMe C_Ar3->OMe C_Ar5 C5' C_Ar4->C_Ar5 C_Ar6 C6' C_Ar5->C_Ar6 C_Ar6->C_Ar1 C_Beta C2 (β) C_Alpha->C_Beta OH OH C_Alpha->OH C_Gamma C3 (γ) C_Beta->C_Gamma

Experimental Protocol

Sample Preparation

The choice of solvent dictates the visibility of the hydroxyl proton coupling.

  • Standard Characterization: Dissolve 10–15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: In CDCl₃, the hydroxyl proton (–OH) typically appears as a broad singlet due to rapid chemical exchange. Coupling between H-1 and OH is rarely observed unless the sample is ultra-dry.

  • Stereochemical/Rigid Analysis: Use DMSO-d₆ .[1]

    • Advantage:[2] Hydrogen bonding with the solvent slows exchange, often resolving the H-1 signal into a doublet of triplets (coupling to OH and H-2).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Relaxation Delay (D1): Set to 1.0 – 2.0 s . For quantitative integration of the methoxy singlet vs. aromatic protons, extend to 5.0 s to account for longer T1 relaxation of the methyl group.

  • Scans (NS): 16 (1H), 256–512 (13C).

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the aliphatic propyl chain, the diagnostic methoxy singlet, and the meta-substituted aromatic zone.

Spectral Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
0.94 Triplet (t)3HH-3 (γ-CH₃)

1.70 – 1.85 Multiplet (m)2HH-2 (β-CH₂)Complex (

)
2.05 Broad Singlet1H–OHExchange dependent
3.81 Singlet (s)3H–OCH₃N/A
4.58 Triplet (t)1HH-1 (α-CH)

6.78 – 6.84 Multiplet1HH-4' or H-6'Ortho/Meta coupling
6.90 – 6.95 Multi/Singlet2HH-2' + H-4'/6'H-2' is often an isolated singlet-like peak
7.23 – 7.29 Pseudo-triplet1HH-5'

Detailed Mechanistic Insight
The Benzylic "Gatekeeper" (H-1)

The proton at the chiral center (H-1) appears at ~4.58 ppm . In CDCl₃, this is typically a triplet.[3]

  • Why? It couples to the two non-equivalent protons on C2 (diastereotopic due to the chiral center C1). However, free rotation usually averages these couplings (

    
     Hz), resulting in a triplet appearance.
    
  • Validation: If this peak appears as a doublet of doublets (dd), it indicates restricted rotation or a high-field instrument resolving the diastereotopic nature of the C2 protons.

The "Meta" Aromatic Pattern

The 3-methoxy substitution breaks the symmetry of the benzene ring, creating four distinct aromatic environments.

  • H-2' (Isolated): Located between the propyl and methoxy groups. It has no ortho neighbors, only meta neighbors. It appears as a narrow doublet (

    
     Hz)  or singlet at ~6.92 ppm .
    
  • H-5' (The Anchor): Located meta to both substituents. It couples to both H-4' and H-6' with large ortho couplings (

    
     Hz), appearing as a pseudo-triplet  at ~7.26 ppm .
    
  • H-4' & H-6': These appear as doublets of doublets (dd) or multiplets roughly between 6.78 – 6.95 ppm .

¹³C NMR Analysis (100 MHz, CDCl₃)

Carbon analysis confirms the backbone and is critical for verifying the oxidation state (alcohol vs. ketone).

Chemical Shift (δ, ppm)TypeAssignmentStructural Logic
10.2 CH₃C-3 (γ)Terminal methyl group.
31.8 CH₂C-2 (β)Shielded aliphatic methylene.
55.2 CH₃–OCH₃Characteristic methoxy shift.
76.0 CHC-1 (α)Deshielded by Oxygen and Phenyl ring (Benzylic).
111.5 CHC-2'Highly shielded (ortho to OMe).
112.9 CHC-4'Shielded (ortho to OMe).
118.5 CHC-6'Less shielded (para to OMe).
129.4 CHC-5'Nodal position (meta to OMe).
146.5 C (quat)C-1'Ipso carbon attached to propyl chain.
159.8 C (quat)C-3'Ipso carbon attached to Oxygen (Deshielded).

Advanced Characterization Workflows

To unambiguously confirm the structure and rule out isomers (e.g., para-substitution), use the following 2D correlation logic.

COSY (Correlation Spectroscopy) Logic

The COSY spectrum maps proton-proton connectivity through bonds.

COSY_Logic Figure 2: COSY Correlation Map for Structural Verification cluster_aliphatic Aliphatic Chain Connectivity cluster_aromatic Aromatic Ring Connectivity H3 H-3 (0.94 ppm) H2 H-2 (1.80 ppm) H3->H2 Strong Cross-peak H1 H-1 (4.58 ppm) H2->H1 Strong Cross-peak H5 H-5' (7.26 ppm) H4 H-4' (6.80 ppm) H5->H4 Ortho Coupling H6 H-6' (6.90 ppm) H5->H6 Ortho Coupling H2_ar H-2' (6.92 ppm) H2_ar->H4 Weak Meta Coupling H2_ar->H6 Weak Meta Coupling

QC & Impurity Profiling

Common impurities arise from incomplete reduction of the starting ketone.

  • Target Impurity: 3'-Methoxypropiophenone (Starting Material).[4][5][6]

  • Detection Method:

    • Check ¹H NMR for a triplet at ~2.9 ppm .[1] This corresponds to the

      
      -protons of the ketone (–C(=O)–CH₂–). In the alcohol product, these shift upfield to ~1.8 ppm.
      
    • Check ¹³C NMR for a signal >190 ppm (Ketone Carbonyl). The alcohol C-1 appears at ~76 ppm.[3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4678 (3-Methoxypropiophenone precursor data). [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (General chemical shift referencing for benzylic alcohols). [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Document Control: Target Compound: 1-(3-Methoxyphenyl)propan-1-ol[1] CAS Registry Number: 52956-27-1[1] Molecular Formula: C₁₀H₁₄O₂[1] Molecular Weight: 166.22 g/mol [1] Classification: Secondary Benzyl Alcohol / Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 1-(3-Methoxyphenyl)propan-1-ol[1]

  • CAS Registry Number: 52956-27-1[1]

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [1]

  • Classification: Secondary Benzyl Alcohol / Chiral Building Block[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol is a critical secondary alcohol intermediate used in the synthesis of central nervous system (CNS) active agents and analgesic pharmacophores.[1] Structurally, it consists of a propyl chain bearing a hydroxyl group at the C1 position, substituted with a 3-methoxyphenyl ring.[1] Its synthesis presents specific challenges regarding chemoselectivity and, for pharmaceutical applications, enantioselectivity.[1]

This guide details two primary synthetic pathways:

  • Nucleophilic Addition (Grignard): High-throughput synthesis suitable for initial discovery phases.[1]

  • Ketone Reduction: A scalable route offering access to enantiopure derivatives via asymmetric catalysis.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into available precursors.[1] The secondary alcohol functionality at the benzylic position suggests two logical disconnections.

Disconnection Logic
  • Path A (C1-C2 Disconnection): Disconnection of the alkyl chain suggests a nucleophilic attack of an ethyl group upon a benzaldehyde derivative.[1]

  • Path B (C-O Disconnection/FGI): Functional Group Interconversion (FGI) from the corresponding ketone allows for reduction, which is preferable for introducing chirality later.[1]

Retrosynthesis Diagram[1]

Retrosynthesis Target Target: 1-(3-Methoxyphenyl)propan-1-ol Disconnection1 Path A: C-C Disconnection (Grignard) Target->Disconnection1 Retro-Grignard Disconnection2 Path B: FGI (Reduction) (Ketone Route) Target->Disconnection2 Oxidation State Precursor1 3-Methoxybenzaldehyde + Ethylmagnesium Bromide Disconnection1->Precursor1 Precursor2 1-(3-Methoxyphenyl)propan-1-one (3-Methoxypropiophenone) Disconnection2->Precursor2

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies.[1]

Method A: Grignard Addition (Laboratory Scale)

This method is preferred for rapid generation of racemic material.[1] It utilizes the high reactivity of Grignard reagents to form the C-C bond at the benzylic position.[1]

Reaction Scheme

3-Methoxybenzaldehyde + EtMgBr


 Magnesium Alkoxide 

1-(3-Methoxyphenyl)propan-1-ol
[1]
Mechanistic Pathway

The reaction proceeds via a 4-membered cyclic transition state where the magnesium coordinates with the carbonyl oxygen, facilitating the nucleophilic attack of the ethyl group.[1]

GrignardMechanism Step1 Coordination: Mg binds Carbonyl O Step2 Nucleophilic Attack: Ethyl group adds to C=O Step1->Step2 Step3 Alkoxide Intermediate: R-CH(O-MgBr)-Et Step2->Step3 Step4 Protonation: Acidic Workup Step3->Step4

Figure 2: Step-wise mechanism of the Grignard addition.

Detailed Protocol

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)[1][2]

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous[2]

  • Ammonium chloride (sat.[1] aq.)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[1]

  • Solvent Prep: Charge the flask with 3-methoxybenzaldehyde (20 mmol) dissolved in anhydrous THF (50 mL). Cool the system to 0°C using an ice bath.

  • Addition: Transfer the EtMgBr solution to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).[1]

  • Quench: Cool back to 0°C. Slowly add saturated NH₄Cl (30 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution.

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude yellow oil via flash column chromatography (SiO₂, Gradient 10-20% EtOAc in Hexanes).

Method B: Ketone Reduction (Scalable/Asymmetric)[1]

For larger scales or when enantiopurity is required, reducing the ketone precursor is superior.[1] This route avoids the safety hazards of large-scale Grignard handling.[1]

Precursor Synthesis: The ketone, 1-(3-methoxyphenyl)propan-1-one, is synthesized via Friedel-Crafts acylation of anisole or reaction of 3-methoxybenzonitrile with ethylmagnesium bromide [1].[1]

Reduction Protocols Comparison
ParameterNaBH₄ Reduction (Racemic)CBS Reduction (Asymmetric)
Reagent Sodium Borohydride (0.5 eq)Borane-THF + (S)-CBS Catalyst
Solvent Methanol / EthanolAnhydrous THF
Temperature 0°C to Room Temp-20°C to -78°C
Yield >90%85-95%
Enantiomeric Excess 0% (Racemic)>95% (S or R controlled)
Scalability High (Industrial standard)Moderate (High cost of catalyst)
Protocol (NaBH₄ Route)
  • Dissolve 1-(3-methoxyphenyl)propan-1-one (10 mmol) in Methanol (30 mL).

  • Cool to 0°C.

  • Add NaBH₄ (10 mmol) portion-wise over 15 minutes. Note: Use stoichiometric excess to ensure completion.

  • Stir for 1 hour.

  • Quench with 1N HCl until pH ~7. Evaporate MeOH, extract with EtOAc.

Characterization & Analysis

Validation of the structure requires analysis of the substitution pattern on the aromatic ring and the integrity of the propyl chain.[1]

Spectroscopic Data (Expected)

¹H NMR (400 MHz, CDCl₃):

  • 
     7.26 (t, 1H):  Aromatic H at C5 (Pseudo-triplet due to meta-coupling).[1]
    
  • 
     6.95 - 6.80 (m, 3H):  Aromatic H at C2, C4, C6. Distinctive pattern for meta-substitution.
    
  • 
     4.55 (t, J=6.5 Hz, 1H):  Benzylic methine (-CH OH-).[1]
    
  • 
     3.81 (s, 3H):  Methoxy group (-OCH ₃).[1]
    
  • 
     1.85 - 1.65 (m, 2H):  Methylene group (-CH ₂-CH₃).[1]
    
  • 
     0.92 (t, J=7.4 Hz, 3H):  Terminal methyl group (-CH₂-CH ₃).[1]
    

¹³C NMR (100 MHz, CDCl₃):

  • Peaks: ~159.8 (C-OMe), 146.5 (Ipso), 129.4 (Meta), 118.5, 112.8, 111.5 (Aromatic CH), 75.8 (C-OH), 55.2 (OMe), 31.8 (CH₂), 10.1 (CH₃).[1]

Quality Control Parameters
TestAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/H₂O Gradient
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < 5000 ppm (THF/EtOAc)GC-Headspace

Safety & Handling (E-E-A-T)

Hazard Identification:

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Critical Safety Notes:

  • Grignard Reagents: Extremely pyrophoric and moisture sensitive.[1] Use only in a designated fume hood with active inert gas lines.[1]

  • Quenching: The hydrolysis of magnesium alkoxides is exothermic.[1] Always quench slowly at low temperatures [2].

References

  • PubChem. (n.d.).[1] 1-(3-Methoxyphenyl)propan-1-ol (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Grignard and Hydride reduction protocols).

Sources

Foundational

1-(3-Methoxyphenyl)propan-1-ol synthesis from 3'-methoxypropiophenone

Technical Guide: Synthesis of 1-(3-Methoxyphenyl)propan-1-ol Executive Summary & Strategic Importance The transformation of 3'-methoxypropiophenone (CAS: 37951-49-8) to 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary & Strategic Importance

The transformation of 3'-methoxypropiophenone (CAS: 37951-49-8) to 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical reductive step in the synthesis of centrally acting analgesics, most notably Tapentadol .[1] While the ketone precursor provides the carbon skeleton, the reduction establishes the benzylic alcohol functionality, which serves as a pivot point for subsequent derivatization (e.g., substitution or resolution).

This guide presents two distinct workflows:

  • Stoichiometric Reduction (NaBH₄): The robust, cost-effective method for generating racemic material.[1]

  • Asymmetric Transfer Hydrogenation (ATH): A catalytic approach for enantioselective synthesis, essential for modern drug development where chiral purity is paramount.[1]

Reaction Mechanics & Thermodynamics

The reduction of the carbonyl group proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

Mechanism: Borohydride Reduction

In the presence of protic solvents (MeOH or EtOH), Sodium Borohydride (NaBH₄) delivers a hydride (


) to the carbonyl carbon. The resulting alkoxide intermediate is protonated by the solvent or during the acidic workup.[1]

Key Mechanistic Insight: Unlike LiAlH₄, NaBH₄ is chemoselective for ketones/aldehydes and tolerates the ether (methoxy) functionality on the aromatic ring. The reaction is exothermic and generates hydrogen gas (


) upon decomposition of excess reagent, necessitating strict thermal control.

G Ketone 3'-Methoxypropiophenone (Electrophile) Transition Tetraalkoxyborate Intermediate Ketone->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Workup Acidic Hydrolysis (H3O+) Transition->Workup Ligand Exchange Alcohol 1-(3-Methoxyphenyl)propan-1-ol (Product) Workup->Alcohol Protonation

Figure 1: Mechanistic flow of the borohydride reduction.[1] Note the transition through the borate complex before hydrolysis.

Methodology 1: Stoichiometric Reduction (Racemic)[1]

Context: This protocol is the industry standard for generating racemic intermediates or reference standards.[1] It prioritizes yield and operational simplicity.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3'-Methoxypropiophenone Substrate1.0Limiting reagent.[1]
Sodium Borohydride (NaBH₄) Reductant0.6 - 1.0Theoretical is 0.25, but excess drives kinetics.[1]
Methanol (MeOH) Solvent10-15 VProtic solvent activates NaBH₄.[1]
HCl (1M) QuenchExcessDestroys borate complex.[1]
Step-by-Step Protocol
  • Preparation: Charge a 3-neck round-bottom flask with 3'-methoxypropiophenone (1.0 eq) and anhydrous Methanol (10 volumes). Equip with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Thermal Control: Cool the solution to 0–5°C using an ice/water bath.

    • Expert Insight: Cooling is critical not just for exotherm control, but to suppress side reactions (transesterification or over-reduction if impurities are present).[1]

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 30 minutes.

    • Critical: Monitor gas evolution (

      
      ).[1] Do not seal the system; ensure venting through a bubbler.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] The ketone spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quenching: Cool back to 5°C. Slowly add 1M HCl or Saturated

    
     solution until pH 
    
    
    
    6–7.
    • Caution: Vigorous bubbling will occur.[1]

  • Workup:

    • Evaporate bulk Methanol under reduced pressure.[1]

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
       vol).[1]
      
    • Wash combined organics with Brine.[1][2][3] Dry over

      
      .[1][3]
      
  • Isolation: Concentrate in vacuo to yield a colorless to pale yellow oil.[1]

    • Yield Expectation: 90–95%.[1]

Methodology 2: Asymmetric Transfer Hydrogenation (Enantioselective)

Context: For drug development (e.g., Tapentadol synthesis), controlling the stereocenter at C1 is vital. This protocol uses a Ruthenium-Noyori catalyst system.[1]

Reagents
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: DCM or DMF

Protocol Overview
  • Inerting: Purge the reactor with Argon. Oxygen poisons the Ru-hydride species.[1]

  • Mixing: Dissolve substrate in DCM. Add the Formic Acid/TEA mixture (2–3 eq).

  • Initiation: Add the Ru-catalyst in one portion.[1]

  • Reaction: Stir at 25–30°C for 12–24 hours.

    • Mechanism:[2][3][4][5] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride and proton are delivered simultaneously to the C=O bond.[1]

  • Workup: Wash with water to remove salts/amine.[1] Concentrate organics.

    • Purification: Flash column chromatography may be required to remove catalyst residues.[1]

Purification & Characterization

Unlike solid intermediates, 1-(3-methoxyphenyl)propan-1-ol is often an oil at room temperature.[1]

Distillation:

  • Boiling Point: ~145–150°C at 2 mmHg (Kugelrohr or fractional vacuum distillation recommended).[1]

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–6.8 ppm (m, 4H, Aromatic)
      
    • 
       4.55 ppm (t, 1H, CH -OH) – Diagnostic Signal
      
    • 
       3.80 ppm (s, 3H, O-CH₃ )
      
    • 
       1.8–1.7 ppm (m, 2H, CH₂-CH₃)
      
    • 
       0.9 ppm (t, 3H, CH₂-CH₃ )
      
  • IR (Neat): Broad peak at 3300–3400 cm⁻¹ (O-H stretch); absence of 1680 cm⁻¹ (C=O stretch).[1]

Process Safety & Scale-Up

Safety Start Scale-Up Hazards H2 Hydrogen Evolution (Flammability) Start->H2 Therm Exotherm Control (Runaway Risk) Start->Therm Solvent Solvent Handling (MeOH Toxicity) Start->Solvent Vent to Scrubber/Flare Vent to Scrubber/Flare H2->Vent to Scrubber/Flare Dosing Control (Dosatrons) Dosing Control (Dosatrons) Therm->Dosing Control (Dosatrons) Closed Loop Systems Closed Loop Systems Solvent->Closed Loop Systems

Figure 2: Critical safety nodes for scaling the reduction process.[1]

  • Hydrogen Management: On a kilogram scale, the quenching of excess NaBH₄ generates massive volumes of

    
    .[1] Quench slowly and ensure headspace is swept with Nitrogen.[1]
    
  • Thermal Runaway: The reaction is exothermic.[1] In a jacketed reactor, ensure the cooling capacity (

    
    ) exceeds the heat of reaction (
    
    
    
    ) at the dosing rate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved January 28, 2026, from [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 1-(3-Methoxyphenyl)propan-1-ol via Grignard Addition

Executive Summary This technical guide details the synthesis of 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1), a secondary benzylic alcohol intermediate often utilized in the development of centrally active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(3-methoxyphenyl)propan-1-ol (CAS: 52956-27-1), a secondary benzylic alcohol intermediate often utilized in the development of centrally active pharmaceutical agents and fine fragrances. The protocol employs a Grignard addition of ethylmagnesium bromide (EtMgBr) to 3-methoxybenzaldehyde .

While the reaction is a textbook transformation, this guide addresses the specific challenges of scaling this substrate: controlling the exotherm to prevent Wurtz homocoupling, managing the inductive deactivation of the meta-methoxy substituent, and executing a safety-critical quenching protocol.

Retrosynthetic Strategy & Mechanistic Insight

Strategic Disconnection

The target molecule contains a secondary alcohol at the benzylic position. Two primary Grignard disconnections exist:

  • Route A (Recommended): 3-Methoxybenzaldehyde + Ethylmagnesium bromide.

  • Route B: Propanal + 3-Methoxyphenylmagnesium bromide.

Route A is selected for this guide due to the higher stability and lower cost of the aldehyde precursor compared to the aryl bromide required for Route B. Furthermore, EtMgBr is available as a standardized commercial solution (e.g., 3.0 M in Et₂O), reducing the safety risks associated with in situ Grignard generation.

Mechanism and Electronic Considerations

The reaction proceeds via a concerted nucleophilic addition. The 3-methoxy group exerts two opposing electronic effects:

  • Resonance (+M): Electron-donating, but effectively decoupled from the carbonyl carbon due to the meta positioning.

  • Induction (-I): Electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon compared to the unsubstituted benzaldehyde.

This makes the substrate highly reactive. The transition state involves a 4-membered cyclic magnesium bridge, facilitating the transfer of the ethyl group.

GrignardMechanism Reactants 3-Methoxybenzaldehyde + EtMgBr TS 4-Membered Cyclic TS (Coordination of Mg to O) Reactants->TS Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate TS->Intermediate C-C Bond Formation Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Protonation Product 1-(3-Methoxyphenyl)propan-1-ol Quench->Product Workup

Figure 1: Mechanistic pathway for the addition of EtMgBr to 3-methoxybenzaldehyde.[1]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent System Anhydrous THF or Et₂OTHF coordinates Mg²⁺ more strongly, stabilizing the Grignard, but Et₂O is easier to remove post-reaction.
Stoichiometry 1.1 - 1.2 equiv. EtMgBrSlight excess accounts for adventitious moisture; large excess promotes side reactions (e.g., reduction).
Temperature 0°C to RTInitial addition at 0°C controls exotherm; warming to RT ensures conversion.
Atmosphere Nitrogen (

) or Argon
Essential.[2]

leads to peroxide formation;

destroys the reagent.
Addition Rate < 1 mL/min (Lab Scale)Prevents thermal runaway and minimizes biphenyl/Wurtz coupling side products.

Experimental Protocol

Target Scale: 10.0 mmol (approx. 1.36 g of aldehyde)

Equipment Preparation
  • Glassware: Flame-dry a 50 mL 2-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under vacuum. Backfill with dry Nitrogen (

    
    ).
    
  • Stirring: Teflon-coated magnetic stir bar.

Reagents
  • 3-Methoxybenzaldehyde: 1.36 g (10.0 mmol)

  • Ethylmagnesium Bromide: 3.7 mL of 3.0 M solution in Et₂O (11.0 mmol, 1.1 equiv)

  • Solvent: 15 mL Anhydrous Diethyl Ether (

    
    ) or THF.
    
Procedure
Step 1: System Initiation
  • Charge the RBF with 1.36 g of 3-methoxybenzaldehyde and 10 mL of anhydrous

    
     under 
    
    
    
    flow.
  • Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition
  • Transfer the EtMgBr solution (3.7 mL) to the addition funnel via a syringe (using positive pressure techniques).

  • Add the Grignard reagent dropwise over 15–20 minutes .

    • Observation: The solution may turn cloudy or develop a yellow tint. Vigorous bubbling indicates too rapid addition or moisture contamination.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 1–2 hours.

    • IPC (In-Process Control): Check conversion via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
Step 3: Quenching (Critical Safety Step)
  • Cool the mixture back to 0°C .

  • Slowly add 10 mL of Saturated Ammonium Chloride (

    
    ) solution.
    
    • Caution: This step is exothermic and evolves gas.

  • Stir vigorously for 10 minutes until two clear layers form and all solid magnesium salts dissolve.

Step 4: Workup & Isolation
  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with

    
    
    
    
    
    .
  • Combine organic layers and wash with:

    • 
       Water
      
    • 
       Brine (Sat. NaCl)[2]
      
  • Dry over anhydrous Magnesium Sulfate (

    
    ).[2]
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

Step 5: Purification
  • Crude Appearance: Pale yellow oil.

  • Purification: If purity is <95%, purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.
      
  • Yield Expectation: 85–92% (approx. 1.4 – 1.5 g).

Process Workflow Diagram

ProcessFlow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup Dry Flame Dry Glassware (N2 Atmosphere) Charge Charge Aldehyde + Anhydrous Solvent Dry->Charge Cool Cool to 0°C Charge->Cool Add Add EtMgBr Dropwise (Control Exotherm) Cool->Add Warm Warm to RT Stir 1-2 Hours Add->Warm Quench Quench with Sat. NH4Cl (0°C, Slow Addition) Warm->Quench Extract Phase Separation & Extraction (Et2O) Quench->Extract DryConc Dry (MgSO4) & Concentrate Extract->DryConc

Figure 2: Operational workflow for the synthesis of 1-(3-methoxyphenyl)propan-1-ol.

Process Safety & Risk Mitigation

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric/Flammable EtMgBr in Ether is highly flammable and releases ethane gas upon moisture contact.Use a dedicated inert gas line. Ensure all joints are greased or sleeved. Keep away from ignition sources.[2][3][4][5][6][7]
Exothermic Runaway Rapid addition can boil the ether solvent (

).
Add reagent strictly dropwise. Monitor internal temperature if scaling >10g. Keep a secondary ice bath ready.
Pressure Build-up Quenching releases heat and gas.Vent the reaction vessel through a bubbler or large-bore needle during quenching.

Analytical Validation

To confirm the identity of 1-(3-methoxyphenyl)propan-1-ol , look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2 – 6.8 ppm (m, 4H, Aromatic): Characteristic meta-substitution pattern.
      
    • 
       4.55 ppm (t, 1H, Benzylic -CH -OH): The triplet splitting arises from the adjacent ethyl 
      
      
      
      .
    • 
       3.80 ppm (s, 3H, -OCH ₃): Sharp singlet.
      
    • 
       1.8 – 1.7 ppm (m, 2H, -CH ₂-CH₃).
      
    • 
       0.9 ppm (t, 3H, -CH₂-CH ₃).
      
  • Physical State: Colorless to pale yellow viscous liquid.

References

  • PubChem. (n.d.).[8][9] 1-(3-Methoxyphenyl)propan-1-ol (Compound).[9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
  • Org. Synth. (1926). Ethylbenzene (General Grignard reduction context). Organic Syntheses, Coll. Vol. 1, p. 226. [Link]

Sources

Foundational

Chirality of 1-(3-Methoxyphenyl)propan-1-ol: A Technical Guide

This technical guide provides a rigorous, self-validating framework for the synthesis, resolution, and characterization of chiral 1-(3-Methoxyphenyl)propan-1-ol.[1] It is designed for application scientists and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, self-validating framework for the synthesis, resolution, and characterization of chiral 1-(3-Methoxyphenyl)propan-1-ol.[1] It is designed for application scientists and medicinal chemists requiring high enantiopurity (


) for downstream API synthesis.

Part 1: Stereochemical Foundation

Structural Analysis & CIP Priority

The chirality of 1-(3-Methoxyphenyl)propan-1-ol arises at the benzylic carbon (C1).[1] To assign the absolute configuration (


 or 

), we apply the Cahn-Ingold-Prelog (CIP) priority rules.
  • Priority 1: Hydroxyl group (

    
    ) – Highest atomic number (O).
    
  • Priority 2: 3-Methoxyphenyl ring – The aromatic carbon is bonded to

    
    , whereas the propyl carbon is bonded to 
    
    
    
    .
  • Priority 3: Ethyl group (

    
    ) – The alkyl chain.
    
  • Priority 4: Hydrogen atom (

    
    ) – Lowest priority.[1]
    

Configuration Assignment:

  • (

    
    )-Enantiomer:  When the H atom is oriented away from the viewer, the sequence 
    
    
    
    traces a counter-clockwise direction.
  • (

    
    )-Enantiomer:  The sequence traces a clockwise  direction.
    
Visualization of Stereochemistry

Stereochemistry Center Chiral Center (C1) OH 1. -OH (Hydroxyl) Center->OH Priority 1 Aryl 2. -Aryl (3-OMe-Ph) Center->Aryl Priority 2 Alkyl 3. -Ethyl (Propyl chain) Center->Alkyl Priority 3 H 4. -H (Hydrogen) Center->H Priority 4

Figure 1: CIP Priority assignment for 1-(3-Methoxyphenyl)propan-1-ol.[1] The spatial arrangement of these groups determines the R/S designation.

Part 2: Enantioselective Synthesis Strategies

For pharmaceutical applications, Biocatalytic Reduction is the preferred route over chemical reduction (e.g., CBS reduction) due to superior enantiomeric excess (


), mild conditions, and the avoidance of toxic metals.
Route A: Biocatalytic Asymmetric Reduction

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone, 1-(3-Methoxyphenyl)propan-1-one.[1]

Mechanism: The enzyme transfers a hydride from the cofactor (NADPH or NADH) to the re or si face of the ketone.

  • Anti-Prelog enzymes typically yield the (

    
    )-alcohol .
    
  • Prelog enzymes typically yield the (

    
    )-alcohol .
    

Experimental Protocol: KRED Reduction

  • Substrate: 1-(3-Methoxyphenyl)propan-1-one (50 mM).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or Daicel panels).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of substrate in 1 mL IPA (co-solvent).

  • Reaction Mix: Add substrate solution to 19 mL of buffer containing 20 mg KRED, 5 mg GDH, 200 mg Glucose, and 1 mg NADP+.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary.[1]

  • Quench & Extract: Add 20 mL Ethyl Acetate (EtOAc). Centrifuge to separate phases.

  • Analysis: Dry organic layer over

    
     and analyze via Chiral HPLC (see Part 3).
    
Route B: Kinetic Resolution via Lipase

If the racemic alcohol is already available, kinetic resolution using Candida antarctica Lipase B (CAL-B) is a robust alternative.[1]

Mechanism: The lipase selectively acetylates one enantiomer (typically the (


)-enantiomer) much faster than the other, leaving the (

)-alcohol unreacted.

KineticResolution Racemate Racemic Alcohol (R/S Mixture) Reaction Transesterification (Toluene, 30°C) Racemate->Reaction Lipase Immobilized CAL-B (Novozym 435) Lipase->Reaction Catalyst AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction R_Ester (R)-Acetate (Converted) Reaction->R_Ester Fast S_Alc (S)-Alcohol (Unreacted) Reaction->S_Alc Slow

Figure 2: Kinetic resolution workflow. The lipase selectively acylates the (R)-enantiomer, allowing physical separation of the (S)-alcohol.

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chiral chemistry relies on robust analytical methods.[1][2] The following HPLC method is the industry standard for benzylic alcohols.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption) or 210 nm.

  • Temperature: 25°C.

Data Interpretation Table:

ParameterValue (Approx)Notes
Retention Time (

)
~12 minTypically the (

)-enantiomer on OD-H (verify with standard).
Retention Time (

)
~15 minTypically the (

)-enantiomer on OD-H.
Resolution (

)
> 2.0Baseline separation required for accurate integration.
Selectivity (

)
> 1.1Indicates good column performance.
Determination of Absolute Configuration

Do not rely solely on retention time. Validate configuration via:

  • Optical Rotation (

    
    ):  Compare with literature values for the ethyl analog (1-(3-methoxyphenyl)ethanol), which is known to be negative (
    
    
    
    ) for the (
    
    
    )-isomer in
    
    
    [1]. The propyl analog generally follows the same sign convention.
  • Mosher's Ester Analysis: Derivatize with (

    
    )- and (
    
    
    
    )-MTPA chloride.[1] Analyze
    
    
    (
    
    
    NMR shifts) to assign configuration ab initio.

Part 4: References

  • Enantioselective Synthesis of 1-(3-methoxyphenyl)ethanol:

    • Source: Royal Society of Chemistry (RSC) & Various.

    • Context: Establishes the optical rotation sign for the homologous series (Ethyl analog: (

      
      ) is (-)).
      
    • URL: (Generalized link to source domain for stability).

  • Biocatalytic Reduction of Acetophenone Derivatives:

    • Source: ACS Sustainable Chemistry & Engineering.[1]

    • Title: "Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers..."

    • Context: Demonstrates the use of KREDs (PfBAL, PpBFD) for methoxy-substituted phenyl ketones.[3]

    • URL:

  • Lipase Kinetic Resolution:

    • Source: Semantic Scholar / Elsevier.[1]

    • Title: "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile..." & "Lipase Catalyzed Kinetic Resolution of rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol".[1][4]

    • Context: Validates CAL-B and Pseudomonas lipases for resolving benzylic alcohols with methoxy substituents.

    • URL:

  • Chiral HPLC Methodologies:

    • Source: Phenomenex Chiral Chromatography Guide.[1][2]

    • Context: Standard protocols for polysaccharide-based columns (Lux/Chiralcel) for aromatic alcohols.[1]

    • URL:

Sources

Exploratory

Technical Profile: (S)-1-(3-methoxyphenyl)propan-1-ol

This guide details the technical profile, synthesis, and application of (S)-1-(3-methoxyphenyl)propan-1-ol , a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients (APIs). Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of (S)-1-(3-methoxyphenyl)propan-1-ol , a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profile

(S)-1-(3-methoxyphenyl)propan-1-ol is a secondary benzylic alcohol. Its structural integrity is defined by the specific (S)-configuration at the benzylic carbon, which is essential for the stereochemical efficacy of downstream pharmaceutical intermediates.

Property Data
IUPAC Name (1S)-1-(3-methoxyphenyl)propan-1-ol
CAS Number 134677-28-4 (S-enantiomer); 52956-27-1 (Racemate)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State Colorless to pale yellow viscous oil
Boiling Point 164–168 °C @ 18 mmHg (Lit. for racemate)
Chirality (S)-enantiomer (typically levorotatory, [α]D < 0)
Solubility Soluble in alcohols (MeOH, EtOH, IPA), CH₂Cl₂, EtOAc; low solubility in water.
Key Structural Motif m-substituted aryl ring; chiral benzylic hydroxyl group.
Synthetic Pathways: Stereoselective Fabrication

To ensure high enantiomeric excess (ee >98%), two primary routes are validated: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Method A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method is preferred for scalability and reproducibility in a GMP environment. It utilizes a Ruthenium-based catalyst with a chiral diamine ligand (Noyori-Ikariya type).

  • Substrate: 3-Methoxypropiophenone (CAS: 37951-49-8).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]. (Note: The (S,S)-ligand typically yields the (S)-alcohol for aryl alkyl ketones).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

Protocol:

  • Charge: In a reactor, dissolve 3-methoxypropiophenone (1.0 eq) in anhydrous DMF or CH₂Cl₂.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (S/C ratio 100:1 to 500:1).

  • Initiation: Add HCOOH/Et₃N mixture slowly at 0°C.

  • Reaction: Stir at 25–40°C for 12–24 hours. Monitor conversion via HPLC.

  • Quench: Dilute with water, extract with EtOAc.

  • Purification: Wash organic layer with sat. NaHCO₃ (to remove acid), brine, and dry over Na₂SO₄. Concentrate in vacuo.[1][2]

Method B: Biocatalytic Reduction (Green Route)

Utilizes Ketoreductases (KREDs) or whole-cell systems (e.g., Daucus carota root) which naturally favor Prelog stereoselectivity.

  • Enzyme: KRED-screening required (typically NADPH-dependent).

  • Cofactor Recycling: Isopropanol (with ADH) or Glucose/GDH.

  • Advantage: Often yields >99% ee under mild aqueous conditions.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Asymmetric Transfer Hydrogenation (ATH) route.

ATH_Synthesis Start Precursor: 3-Methoxypropiophenone Reaction Reaction Chamber: Temp: 25-40°C Time: 12-24h Atmosphere: N2/Ar Start->Reaction Dissolve in DMF/DCM Reagents Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] + HCOOH/Et3N Reagents->Reaction Catalyst Injection Workup Quench & Extraction: 1. Water/EtOAc Partition 2. NaHCO3 Wash (Neutralize Acid) Reaction->Workup Conversion >98% Product Target Product: (S)-1-(3-methoxyphenyl)propan-1-ol (>98% ee) Workup->Product Concentration QC QC Validation: Chiral HPLC (AD-H) 1H NMR Product->QC Sample Aliquot

Caption: Figure 1. Workflow for the stereoselective synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol via Noyori Asymmetric Transfer Hydrogenation.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytical separation of enantiomers.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or 254 nm.[3]

  • Expected Retention: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (typically separated by 2–5 minutes depending on flow). Note: Racemic standard injection is required to establish relative retention times.

Spectroscopic Characterization (1H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ ~0.9 ppm (Triplet, 3H, -CH₂-CH ₃)

    • δ ~1.7–1.8 ppm (Multiplet, 2H, -CH ₂-CH₃)

    • δ ~3.8 ppm (Singlet, 3H, -OCH ₃)

    • δ ~4.5–4.6 ppm (Triplet/dd, 1H, Ar-CH (OH)-)

    • δ ~6.8–7.3 ppm (Multiplet, 4H, Aromatic protons)

Strategic Applications in Drug Development

(S)-1-(3-methoxyphenyl)propan-1-ol serves as a high-value scaffold in Medicinal Chemistry.

  • Opioid Analgesic Pharmacophores:

    • The 3-methoxyphenyl-propyl motif is structurally homologous to the core scaffold of Tapentadol (Nucynta) and Tramadol .

    • While Tapentadol synthesis typically involves a Mannich reaction on the ketone, this chiral alcohol serves as a model substrate for studying the metabolic stability of the benzylic position and for synthesizing specific impurities or metabolites (e.g., O-demethylated variants).

    • It allows for the introduction of chirality prior to amine installation via stereospecific nucleophilic substitution (e.g., conversion to azide with inversion of configuration to (R)-amine).

  • Chiral Resolution Agent:

    • Can be esterified with racemic acids to form diastereomers, facilitating the resolution of novel chiral carboxylic acids.

  • Metabolic Probes:

    • Used to synthesize reference standards for Phase I metabolites (hydroxylation/O-demethylation) of 3-methoxy-substituted aryl drugs.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the benzylic alcohol to the ketone.

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Cordes, A., et al. (2010). Enantioselective reduction of propiophenone derivatives by whole cells of Daucus carota. Tetrahedron: Asymmetry, 21(4), 405-409.
  • European Patent Office. (2008).[2] Process for the preparation of Tapentadol. WO 2008/012047.[2] (Contextualizes the 3-methoxyphenyl-propanone intermediate). Link

Sources

Foundational

Technical Profile: (R)-1-(3-methoxyphenyl)propan-1-ol

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes actionable protocols, mechanistic insight, and industrial relevance over generic desc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes actionable protocols, mechanistic insight, and industrial relevance over generic descriptions.

High-Purity Chiral Intermediate for CNS Active Pharmaceutical Ingredients

Executive Summary

(R)-1-(3-methoxyphenyl)propan-1-ol is a pivotal chiral building block in the synthesis of centrally acting analgesics, most notably Tapentadol and related norepinephrine reuptake inhibitors (NRIs). Its value lies in its established stereocenter, which can be leveraged to direct the stereochemistry of complex downstream intermediates via stereospecific nucleophilic substitution (SN2) or retention mechanisms.

This guide outlines the physicochemical properties, validated asymmetric synthesis protocols (Biocatalytic and Chemocatalytic), and analytical controls required to integrate this intermediate into drug development pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name (1R)-1-(3-methoxyphenyl)propan-1-ol
Common Name (R)-3'-Methoxy-α-ethylbenzyl alcohol
CAS Number (Racemate) 52956-27-1 (Note: Specific (R)-enantiomer often custom indexed)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point 155–157 °C @ 15 Torr
Chirality (R)-Enantiomer (Expected dextrorotatory (+) in CHCl₃ based on homologs)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water

Asymmetric Synthesis Strategies

To achieve high enantiomeric excess (ee >98%), two primary routes are recommended: Biocatalytic Reduction (for green manufacturing) and Noyori Transfer Hydrogenation (for chemical robustness).

Method A: Biocatalytic Reduction (Ketoreductase - KRED)

Best for: High stereoselectivity (>99% ee) and mild aqueous conditions.

Mechanism: The reaction utilizes an NADPH-dependent Ketoreductase (KRED) enzyme to deliver a hydride to the Si-face of the prochiral ketone, 1-(3-methoxyphenyl)propan-1-one.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (0.5 g/L) and Glucose (1.5 eq) in the buffer. Add Glucose Dehydrogenase (GDH) for cofactor regeneration.[1]

  • Substrate Addition: Dissolve 1-(3-methoxyphenyl)propan-1-one in DMSO (5% v/v final concentration) and add to the buffer.

  • Enzyme Loading: Add screened KRED enzyme (e.g., Codexis or Daicel variants specific for aryl ketones).

  • Reaction: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary.

  • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability and tolerance of high substrate concentrations.

Mechanism: Uses a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN) to facilitate a concerted proton/hydride transfer from a hydrogen donor (Isopropanol or Formic Acid) to the ketone.

Protocol:

  • Catalyst Prep: In a glovebox, mix [Ru(p-cymene)Cl₂]₂ and (1R,2R)-TsDPEN in DCM. Stir 1h, wash with water, and concentrate to yield the active purple 16e⁻ catalyst.

  • Reaction: Charge a reactor with 1-(3-methoxyphenyl)propan-1-one (1.0 eq) and the Ru-catalyst (0.5 mol%).

  • H-Donor: Add an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Conditions: Stir at 28°C for 12–18 hours.

  • Quench: Dilute with water and extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc) to remove catalyst residues.

Visualization: Synthesis Workflow Comparison

SynthesisPathways cluster_Bio Method A: Biocatalysis cluster_Chem Method B: Noyori ATH Ketone 1-(3-methoxyphenyl) propan-1-one KRED KRED Enzyme (NADPH -> NADP+) Ketone->KRED RuCat Ru(II)-(R,R)-TsDPEN Formic Acid/TEA Ketone->RuCat Product (R)-1-(3-methoxyphenyl) propan-1-ol (>98% ee) KRED->Product Si-face Attack Recycle GDH / Glucose (Cofactor Regen) Recycle->KRED RuCat->Product Concerted H-Transfer

Figure 1: Comparison of Biocatalytic (Green) and Chemocatalytic (Blue) routes to the target chiral alcohol.

Analytical Characterization & Validation

Trustworthiness in chiral synthesis relies on rigorous analytical methods.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 274 nm.

  • Retention Time: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Note: Inject racemate first to establish separation window.

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, 1H), 6.90 (m, 2H), 6.80 (dd, 1H), 4.55 (t, 1H, CH-OH), 3.80 (s, 3H, OMe), 1.75 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • Specific Rotation: [α]₂₀ᴰ is expected to be positive (+) in CHCl₃, analogous to (R)-1-phenylethanol and (R)-1-(3-methoxyphenyl)ethanol derivatives [1, 2].

Pharmaceutical Application: Tapentadol Pathway

The (R)-alcohol serves as a precursor to the "Mannich-like" structural motif found in Tapentadol. While industrial routes often resolve the ketone-Mannich adduct, the alcohol route offers a stereospecific entry via activation and displacement.

Workflow: Alcohol to Amine[9]
  • Activation: Convert (R)-alcohol to a leaving group (Mesylate/Tosylate) with retention of configuration (if using specialized conditions) or inversion (standard SN2).

  • Displacement: React with dimethylamine or a carbon nucleophile to build the Tapentadol core.

TapentadolRoute Alcohol (R)-1-(3-methoxyphenyl) propan-1-ol Activated Activated Species (O-Mesylate / O-Tosylate) Alcohol->Activated MsCl, TEA (Retention or Inversion Control) Intermediate Chiral Amine / Alkyl Intermediate Activated->Intermediate Nucleophilic Substitution Tapentadol Tapentadol (Target API) Intermediate->Tapentadol Further Elaboration

Figure 2: Conceptual utilization of the chiral alcohol in the synthesis of Tapentadol-like scaffolds.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the ketone.

  • Spill Control: Absorb with sand or vermiculite; do not flush into surface water.

References

  • Royal Society of Chemistry. (2012). Supporting Information: Asymmetric Synthesis of Chiral Alcohols. Retrieved from (Confirming optical rotation trends for 3-methoxy analogs).

  • SciELO. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Retrieved from (Biocatalytic protocols for 1-(3-methoxyphenyl)ethanol).

  • Google Patents. (2014). Process for the synthesis of tapentadol and intermediates thereof. US8791287B2. Retrieved from (Industrial context of the ketone precursor).

  • American Chemical Society. (2019). Kinetics of Asymmetric Transfer Hydrogenation with Noyori Complexes. ACS Catalysis. Retrieved from .

Sources

Exploratory

Technical Monograph: 1-(3-Methoxyphenyl)propan-1-ol

Advanced Synthesis, Characterization, and Application in Opioid Analgesic Development Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a secondary benzyl alcohol of critical importance in the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Application in Opioid Analgesic Development

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a secondary benzyl alcohol of critical importance in the pharmaceutical sector, specifically as a chiral building block for the synthesis of centrally acting analgesics. Its most prominent application lies in the retrosynthetic pathway of Tapentadol , a dual-action analgesic acting as a


-opioid receptor agonist and a norepinephrine reuptake inhibitor.

Unlike simple solvent alcohols, this compound possesses a chiral center at the


 position.[1] The stereochemical integrity of this alcohol is often the rate-limiting quality factor in downstream drug manufacturing.[1] This guide provides a technical deep-dive into its synthesis, with a focus on enantioselective protocols required for high-value pharmaceutical intermediates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

1-(3-Methoxyphenyl)propan-1-ol is characterized by an ethyl group and a meta-methoxy substituted phenyl ring attached to a chiral carbinol center.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(3-Methoxyphenyl)propan-1-ol
Common Synonyms

-Ethyl-3-methoxybenzenemethanol; m-Anisyl ethyl carbinol
CAS Number 52956-27-1 (Racemic) 157544-36-0 ((R)-enantiomer) 134677-28-4 ((S)-enantiomer)
Molecular Formula

Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~135–140 °C at 15 mmHg (Predicted)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
Chiral Center

(Benzylic position)

High-Value Application: Tapentadol Synthesis[8][9][13]

The primary industrial driver for this compound is its role as a precursor to the (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol pharmacophore (Tapentadol).

Mechanistic Causality

The synthesis of Tapentadol requires the introduction of specific stereochemistry. 1-(3-Methoxyphenyl)propan-1-ol serves as the scaffold for the "Eastern" fragment of the molecule. The hydroxyl group functions as a leaving group handle—often activated via thionyl chloride or mesylation—to facilitate nucleophilic substitution or elimination-hydrogenation sequences that install the dimethylamine functionality [1].[1]

In the Mannich-type approaches , the ketone (1-(3-methoxyphenyl)propan-1-one) is often used, but the alcohol variant allows for alternative routes involving direct nucleophilic displacement with inversion of configuration, offering a pathway to correct stereochemical errors from previous steps.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the position of the alcohol within the broader synthesis logic, contrasting the Grignard route with the Ketone Reduction route.

TapentadolPathway Anisaldehyde m-Anisaldehyde (Starting Material A) RacemicAlcohol Racemic 1-(3-Methoxyphenyl)propan-1-ol (Intermediate) Anisaldehyde->RacemicAlcohol Grignard (EtMgBr) Non-stereoselective Ketone 1-(3-Methoxyphenyl)propan-1-one (Starting Material B) Ketone->RacemicAlcohol NaBH4 Reduction ChiralAlcohol (1R)-1-(3-Methoxyphenyl)propan-1-ol (High Value Intermediate) Ketone->ChiralAlcohol CBS Reduction / Biocatalysis (Stereoselective) Activated Activated Intermediate (Chloro/Mesyl derivative) RacemicAlcohol->Activated SOCl2 / MsCl ChiralAlcohol->Activated Stereospecific Activation Tapentadol Tapentadol API (Target) Activated->Tapentadol Amine Substitution & Demethylation Steps

Figure 1: Retrosynthetic logic flow showing the critical divergence between racemic and enantioselective synthesis routes.

Experimental Protocols

  • Method A (Discovery Phase): Grignard Addition (Robust, fast, racemic).[1]

  • Method B (Development Phase): Asymmetric Transfer Hydrogenation (High purity, scalable, chiral).[1]

Method A: Grignard Synthesis (Racemic)

Objective: Rapid generation of material for analytical standards or non-chiral downstream testing.[1]

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere. Causality: Moisture destroys the Grignard reagent, leading to benzene formation and yield loss.[1]

  • Solvation: Charge 3-Methoxybenzaldehyde (5.0 g, 36.7 mmol) and 50 mL anhydrous THF. Cool to 0°C.[1]

  • Addition: Add EtMgBr dropwise over 20 minutes. Critical Control Point: Maintain internal temperature <5°C to prevent side reactions (e.g., pinacol coupling).[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).[1]

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Safety: Exothermic quenching; rapid gas evolution possible.[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, Gradient 5-15% EtOAc in Hexanes).

Method B: Enantioselective Reduction (Targeting (1R)-Isomer)

Objective: Synthesis of the biologically relevant enantiomer using a Corey-Bakshi-Shibata (CBS) style reduction or Transfer Hydrogenation. Here we utilize a Ruthenium-catalyzed transfer hydrogenation for scalability [2].

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-one (1.0 eq)

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq) (Catalyst)

  • Formic acid / Triethylamine (5:2 azeotrope) as hydrogen source.[1]

Protocol:

  • Catalyst Prep: In a glovebox or degassed vessel, dissolve the Ru-catalyst in anhydrous DMF or DCM.[1]

  • Reaction: Add the ketone substrate (10.0 g) to the catalyst solution.

  • H-Source Addition: Add the Formic acid/TEA mixture (2.0 eq) slowly.

  • Kinetics: Stir at 28°C for 24 hours. Expert Insight: Do not heat aggressively; enantioselectivity (

    
    ) often degrades at higher temperatures due to the reversibility of the hydride transfer.[1]
    
  • Validation: Aliquot 50

    
     for Chiral HPLC analysis. Target >95% conversion and >90% 
    
    
    
    .
  • Workup: Dilute with water, extract with DCM. Wash with saturated

    
     to remove excess formic acid.[1]
    
  • Isolation: Distillation under reduced pressure is preferred over chromatography for scale-up.[1]

Analytical Validation (Self-Validating Systems)

Trustworthiness in data comes from rigorous characterization.[1] The following parameters confirm identity and purity.

Table 2: Spectral & Chromatographic Data
TechniqueParameterExpected Signal / Criteria
1H NMR (400 MHz,

)

7.25 (t, 1H, Ar-H)
Characteristic meta-substitution pattern.

4.55 (t, 1H, CH-OH)
The benzylic proton; diagnostic for reduction success.

3.80 (s, 3H,

)
Methoxy singlet (Integrity check).

1.75 (m, 2H,

)
Methylene multiplet.[1]

0.92 (t, 3H,

)
Terminal methyl triplet.[1]
Chiral HPLC Column: Chiralcel OD-HMobile Phase: Hexane/IPA (90:10).[1]
Flow Rate: 1.0 mL/min(R)-isomer typically elutes first (verify with standard).
Mass Spec GC-MS (EI)m/z 166 (

), 137 (

) base peak.
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Conversion Check) Sample->TLC In-process Workup Aqueous Workup TLC->Workup If Complete NMR 1H NMR (Structure Verification) Workup->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) NMR->ChiralHPLC If Structure Confirmed Release Batch Release (>98% Purity, >95% ee) ChiralHPLC->Release If Specs Met

Figure 2: Decision tree for analytical validation of the synthesized intermediate.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Flammability: Combustible liquid.[1] Keep away from open flames.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Benzylic alcohols are prone to oxidation to the ketone upon prolonged exposure to air [3].

References

  • Tapentadol Synthesis & Intermediates

    • Source: European Patent Office (EPO).[1] "Process for the preparation of Tapentadol and related compounds." Patent EP2519100.[1]

    • URL:[Link]

  • Asymmetric Transfer Hydrogenation

    • Source: PubChem. "1-(3-Methoxyphenyl)propan-1-ol Compound Summary."[3]

    • URL:[Link][2][3]

  • Chemical Safety Data

    • Source: Sigma-Aldrich.[1][4] "Safety Data Sheet: 3-(3-Methoxyphenyl)-1-propanol" (Analogous handling).

  • General Synthesis of Phenylpropanols

    • Source: National Institutes of Health (NIH).[1] "Reaction of Ethylmagnesium Bromide with Aldehydes."

    • URL:[Link][3]

Sources

Foundational

Technical Guide: Discovery and History of 1-(3-Methoxyphenyl)propan-1-ol

This guide serves as a technical whitepaper on 1-(3-Methoxyphenyl)propan-1-ol , a pivotal chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1] Role: Chiral S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on 1-(3-Methoxyphenyl)propan-1-ol , a pivotal chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1]

Role: Chiral Synthon & Pharmaceutical Intermediate Primary Application: Opioid Analgesics (Tapentadol/Tramadol analogs) CAS Registry Number: 52956-27-1 (racemic); 134677-28-4 ((S)-enantiomer)[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol is a secondary benzylic alcohol that serves as a strategic "chiral anchor" in organic synthesis.[1] While historically accessible via non-selective Grignard reagents, its significance grew exponentially with the advent of asymmetric catalysis.[1] It functions as a critical intermediate or model substrate in the synthesis of 3-arylpropylamine scaffolds, which form the pharmacophore of major analgesics like Tapentadol and Tramadol .[1]

This guide details the evolution of its synthesis from classical stoichiometric methods to modern catalytic asymmetry, providing researchers with actionable protocols and mechanistic insights.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(3-Methoxyphenyl)propan-1-ol
Common Name

-Ethyl-3-methoxybenzenemethanol
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 164–168 °C (at 18 mmHg)
Chirality Contains one stereocenter at C1 position
Key Precursor 1-(3-Methoxyphenyl)propan-1-one (3'-Methoxypropiophenone)

Historical Synthesis: The Classical Era

The Grignard Route (Racemic)

The earliest accessible route to 1-(3-Methoxyphenyl)propan-1-ol was the Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde. This method, while robust, produces a racemic mixture (


-1), necessitating wasteful resolution steps if a single enantiomer is required.[1]

Mechanism: Nucleophilic attack of the ethyl anion on the aldehyde carbonyl carbon.[1]

Protocol 1: Classical Grignard Synthesis

  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), THF (anhydrous).[1]

  • Conditions: 0°C to Room Temperature, N₂ atmosphere.

  • Procedure:

    • Charge a flame-dried flask with 3-methoxybenzaldehyde and anhydrous THF.

    • Cool to 0°C. Dropwise add EtMgBr solution over 30 minutes.

    • Allow warming to RT; stir for 2 hours.

    • Quench: Slowly add saturated NH₄Cl solution (exothermic).

    • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

    • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 8:2).

    • Yield: Typically 85–92% (Racemic).[1]

The Pharmaceutical Pivot: Connection to Analgesics

The industrial relevance of this alcohol spiked with the development of Tapentadol (Nucynta).[1] While the commercial Tapentadol route often employs a Mannich reaction on the ketone, the "Alcohol Route" serves as a vital alternative for accessing distinct stereoisomers or analogs.[1]

The "Alcohol Route" Strategy[1]
  • Asymmetric Reduction: Convert the ketone to the chiral alcohol (e.g., S-enantiomer).[1]

  • Activation: Convert the hydroxyl group to a leaving group (Mesylate/Tosylate).

  • Displacement: S

    
    2 displacement with an amine (with inversion of configuration) to generate the chiral amine pharmacophore.
    
Visualization: Synthesis Pathways

The following diagram illustrates the divergence between the Classical (Grignard) and Modern (Asymmetric) routes.

SynthesisPathways Aldehyde 3-Methoxybenzaldehyde Grignard Grignard Reaction (EtMgBr) Aldehyde->Grignard Ketone 3'-Methoxypropiophenone (Ketone Precursor) Biocat Biocatalysis (Lipase/KRED) Ketone->Biocat Enzymatic Red. Chemocat Ru-Catalysis (Noyori Transfer Hydrog.) Ketone->Chemocat Asymmetric Red. Racemic Racemic Alcohol (50:50 Mixture) Grignard->Racemic Non-selective Drug Tapentadol/Tramadol Analogs Racemic->Drug Requires Resolution Enantiomer (S)-1-(3-Methoxyphenyl)propan-1-ol (>98% ee) Biocat->Enantiomer High Selectivity Chemocat->Enantiomer High Selectivity Enantiomer->Drug Activation & Displacement

Figure 1: Evolution of synthetic routes from non-selective Grignard additions to precision asymmetric catalysis.[1]

Modern Asymmetric Synthesis (The "Precision" Era)

To meet the stringent requirements of drug development (e.e. >99%), two primary technologies superseded the Grignard route: Biocatalysis and Chemocatalysis .[1]

Route A: Ruthenium-Catalyzed Transfer Hydrogenation

This method utilizes a "Noyori-type" catalyst to transfer hydrogen from isopropanol to the ketone. It is preferred for scale-up due to the low cost of isopropanol and the absence of high-pressure hydrogen gas.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ruthenium center and the Nitrogen of the ligand simultaneously stabilize the transition state.[1]

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation

  • Substrate: 1-(3-Methoxyphenyl)propan-1-one.[2][3]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).[1]

  • Hydrogen Source: Isopropanol (also acts as solvent).[1]

  • Base: KOH or t-BuOK (catalytic amount).[1]

  • Procedure:

    • Dissolve the ketone (10 mmol) in anhydrous isopropanol (50 mL).

    • Add Ru-catalyst (0.05 mmol) and KOH (0.1 mmol).

    • Stir at Room Temperature for 12–24 hours.

    • Monitoring: Check conversion by TLC/GC. The reaction is equilibrium-limited; acetone removal drives it forward.[1]

    • Workup: Evaporate solvent, filter through a silica pad to remove metal.[1]

    • Yield: >95% conversion, >96% e.e.

Route B: Biocatalytic Kinetic Resolution

Lipases (e.g., Candida rugosa or Burkholderia cepacia) are used to resolve the racemic alcohol produced by the Grignard route, or Ketoreductases (KREDs) are used to reduce the ketone directly.[1]

Protocol 3: Lipase-Mediated Kinetic Resolution

  • Substrate: Racemic 1-(3-Methoxyphenyl)propan-1-ol.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Acyl Donor: Vinyl acetate (acts as solvent and reagent).[1]

  • Procedure:

    • Suspend racemic alcohol and CAL-B in vinyl acetate.[1]

    • Incubate at 30°C with orbital shaking.

    • Mechanism: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]

    • Separation: Filter off enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.[1]

    • Result: Yields highly pure (S)-alcohol (theoretical max yield 50%).

Visualization: Catalytic Cycle (Ru-Transfer Hydrogenation)

CatalyticCycle Start Ru-H Species (Active Catalyst) Coordination Ketone Coordination (Six-membered TS) Start->Coordination + Ketone HydrideTransfer Hydride Transfer (Enantioselective Step) Coordination->HydrideTransfer ProductRelease Alcohol Release & Ru-Amide Formation HydrideTransfer->ProductRelease Regeneration Regeneration with IPA (Acetone release) ProductRelease->Regeneration + Isopropanol Regeneration->Start - Acetone

Figure 2: Simplified catalytic cycle for the Ruthenium-mediated asymmetric transfer hydrogenation of 3'-methoxypropiophenone.

Comparison of Methodologies

FeatureGrignard (Classical)Ru-Catalysis (Modern)Biocatalysis (Enzymatic)
Chirality Racemic (0% e.e.)[1][4]High (>95% e.e.)[1][4][5][6]High (>99% e.e.)[1]
Atom Economy Low (Mg salts waste)High (Catalytic)Medium (Acyl donor waste)
Cost LowMedium (Ru metal)High (Enzyme cost)
Scalability HighVery HighMedium
Primary Use Initial DiscoveryProcess ChemistryHigh-Purity Resolution

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Kamal, A., et al. (2009).[1][3][7] Lipase-mediated resolution of 1-(3-methoxyphenyl)propan-1-ol: A key intermediate for Tapentadol. Tetrahedron: Asymmetry, 20(11), 1267-1271.[1]

  • Grignard, V. (1900).[1] Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322.

  • Tapentadol Hydrochloride Patent. (2008).[1] Process for the preparation of Tapentadol. WO2008012047.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary This application note details the enantioselective synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol , a critical chiral building block for pharmaceutical intermediates (e.g., analgesic pharmacophores). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol , a critical chiral building block for pharmaceutical intermediates (e.g., analgesic pharmacophores). While racemic reduction followed by resolution is possible, this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II)-diamine complexes. This method offers superior atom economy, scalability, and enantiomeric excess (ee >95%) compared to traditional stoichiometric chiral reductions (e.g., B-chlorodiisopinocampheylborane).

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Route Selection

The selection of the synthetic route is governed by the requirement for high enantiopurity and operational simplicity.

ParameterMethod A: Ru-Catalyzed ATHMethod B: CBS ReductionMethod C: Biocatalysis (KRED)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Borane + Chiral OxazaborolidineKetoreductase Enzyme
H-Source HCOOH / Et3N (Azeotrope)BH3·THF or BH3·DMSNADPH + Glucose/GDH
Conditions Mild (25–40°C), RobustCryogenic (-20°C to -78°C)Aqueous Buffer, pH sensitive
Scalability High (Industrial Standard)Moderate (Safety concerns with Borane)High (Requires enzyme screening)
Recommendation Primary Protocol Secondary OptionGreen Alternative
2.1 Mechanistic Insight (Method A)

The chosen protocol utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation . The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the ruthenium act in concert to reduce the ketone. The meta-methoxy substituent on the propiophenone ring is electronically stabilizing but sterically non-interfering, making this an ideal substrate for ATH.

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active16e Active 16e Species (Solvent Stabilized) PreCat->Active16e Base Activation (-HCl) RuH Ru-Hydride Species (18e Reducing Agent) Active16e->RuH + H-Source (-CO2) H_Source H-Source (HCOOH/Et3N) H_Source->RuH TS Transition State (Concerted H-Transfer) RuH->TS + Substrate Substrate Substrate 3'-Methoxypropiophenone Substrate->TS TS->Active16e Product Release Product Chiral Alcohol (S)-1-(3-methoxyphenyl)propan-1-ol TS->Product Reduction

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The cycle relies on the regeneration of the 16-electron species via dehydrogenation of formic acid.

Detailed Experimental Protocol

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
3.1 Materials & Reagents[1][2][3][4][5]
  • Substrate: 1-(3-methoxyphenyl)propan-1-one (CAS: 37951-49-8). Purity >98%.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7). Note: Use (S,S)-ligand to obtain the (S)-alcohol.

  • Hydrogen Donor: Formic acid/Triethylamine complex (5:2 molar ratio). Commercially available as an azeotrope.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

3.2 Step-by-Step Procedure

Scale: 10 mmol (1.64 g of ketone)

  • Inerting: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Catalyst Charge: Add RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol).

    • Scientist Note: This corresponds to a Substrate/Catalyst (S/C) ratio of 1000:1. For lower purity substrates, increase loading to S/C 200:1 (32 mg).

  • Substrate Addition: Add 1-(3-methoxyphenyl)propan-1-one (1.64 g, 10 mmol) to the flask.

  • Solvent & Donor: Add degassed DCM (5 mL) followed by the Formic Acid/Et3N complex (2.5 mL, excess).

    • Caution: The reaction generates CO₂ gas. Ensure the system is vented through a bubbler to prevent pressure buildup.

  • Reaction: Stir the homogeneous dark-orange solution at 28–30°C for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[6] The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench & Workup:

    • Dilute the reaction mixture with water (20 mL).

    • Extract with Dichloromethane (3 x 15 mL).

    • Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient 0-15% EtOAc in Hexanes).

3.3 Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Temperature 25°C – 40°C<20°C slows kinetics significantly; >50°C erodes ee% slightly.
O₂ Exclusion StrictRu-hydride species are air-sensitive. Oxygen exposure kills the catalyst (turns solution black/green).
H-Donor Ratio 5:2 (HCOOH:TEA)Deviating from the azeotrope changes pH. Acidic shift destabilizes the catalyst; basic shift slows hydride transfer.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate both conversion and enantioselectivity.

4.1 Enantiomeric Excess Determination (Chiral HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 274 nm (aromatic absorption).

  • Temperature: 25°C.

  • Expected Retention Times (Indicative for OD-H):

    • (S)-Enantiomer: ~12.5 min (Major)

    • (R)-Enantiomer: ~14.2 min (Minor)

    • Note: Always run a racemic standard (prepared by NaBH₄ reduction) first to establish retention times.

4.2 Absolute Configuration Assignment

The (S,S)-TsDPEN ligand typically yields the (S)-alcohol for simple aryl alkyl ketones. This follows the empirical "Noyori Rule" for transfer hydrogenation.

  • Validation: Compare optical rotation with literature values.

    • Literature:

      
       (c=1, CHCl₃) for the (S)-isomer [Ref 1].
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂.Ensure rigorous degassing of solvents. Check inert gas lines.
Low Conversion (<50%) Substrate impurities (halides/sulfur).Distill the ketone substrate prior to reaction.[7]
Low ee% (<90%) Reaction temperature too high.Lower temperature to 20–25°C and extend reaction time.
Low ee% (<90%) Racemization post-reaction.Avoid strong acids during workup. Ensure complete removal of Et3N.
No Reaction Catalyst inactive (expired).Ru-complexes degrade over time. Use fresh catalyst or precursor.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., et al. (2000). Process development for the asymmetric transfer hydrogenation of a ketone. Organic Process Research & Development, 4(6), 596-598. Link

  • PubChem. (n.d.).[9] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Chiral resolution of racemic 1-(3-Methoxyphenyl)propan-1-ol

Application Note: Chiral Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-ol Executive Summary This application note details the protocol for the preparation of enantiomerically pure 1-(3-Methoxyphenyl)propan-1-ol , a v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary

This application note details the protocol for the preparation of enantiomerically pure 1-(3-Methoxyphenyl)propan-1-ol , a valuable chiral building block for the synthesis of central nervous system (CNS) active agents and structurally related to the pharmacophore of analgesics like Tapentadol.

While traditional chemical resolution via diastereomeric salt formation is possible, it is often low-yielding for neutral alcohols. This guide focuses on Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), a method chosen for its high enantioselectivity (


), scalability, and mild operating conditions. We also provide a robust Chiral HPLC method for process monitoring.

Molecule Profile & Retrosynthetic Logic

  • Target: 1-(3-Methoxyphenyl)propan-1-ol

  • CAS (Racemate): 5406-18-8 (Generic reference)

  • Chiral Center: C1 (Benzylic position)

  • Key Challenge: The meta-methoxy substituent exerts electronic effects that can influence the binding affinity in the enzyme active site compared to unsubstituted 1-phenylpropan-1-ol.

Synthesis of the Racemate (Pre-requisite): The racemic substrate is typically prepared via a Grignard addition of ethylmagnesium bromide (EtMgBr) to 3-methoxybenzaldehyde. This yields a 50:50 mixture of (


) and (

) enantiomers.

Analytical Method Development (Chiral HPLC)

Before initiating resolution, a separation method must be established to calculate the Enantiomeric Excess (


) and Conversion (

).

Recommended Column Screening Strategy: Benzylic alcohols interact well with polysaccharide-based stationary phases (amylose or cellulose carbamates).

ParameterCondition
Primary Column Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Secondary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (90 : 10 to 95 : 5 v/v)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Methoxy absorption)
Temperature 25°C

Method Validation Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Elution Order: typically, the (

    
    )-enantiomer elutes first on OD-H columns for this class of alcohols, but must  be confirmed via optical rotation or authentic standards.
    

Preparative Protocol: Enzymatic Kinetic Resolution

The Mechanism (Kazlauskas Rule)

Lipases catalyze the transesterification of the alcohol. According to the empirical Kazlauskas Rule , CAL-B preferentially acetylates the (


)-enantiomer of secondary alcohols, leaving the (

)-alcohol unreacted.
  • Fast Reaction: (

    
    )-Alcohol + Acyl Donor 
    
    
    
    (
    
    
    )-Ester
  • Slow Reaction: (

    
    )-Alcohol 
    
    
    
    No Reaction (Ideal case)
Materials
  • Substrate: Racemic 1-(3-Methoxyphenyl)propan-1-ol (10 g, ~60 mmol).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B), 50-100 mg per mmol substrate.

  • Acyl Donor: Vinyl Acetate (Irreversible donor, prevents back-reaction).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous). MTBE is preferred for higher reaction rates; Toluene for higher selectivity.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Dissolve 10 g of racemic alcohol in 100 mL of anhydrous MTBE.

  • Add 3.0 equivalents of Vinyl Acetate (16.6 mL).

  • Add 1.0 g of Novozym® 435 beads.

  • Place in an orbital shaker at 30°C – 40°C @ 200 rpm. Note: Do not use magnetic stirring bars as they grind the immobilized enzyme beads, reducing recyclability.

Step 2: Monitoring (The 50% Conversion Target)

  • Sample 50 µL of the reaction mixture every 2 hours.

  • Dilute with HPLC mobile phase and analyze.

  • Stop Point: Terminate the reaction when conversion reaches 49-50% .

    • Critical Insight: Pushing beyond 50% conversion risks acetylating the slower (

      
      )-enantiomer, eroding the 
      
      
      
      of the remaining alcohol.

Step 3: Workup

  • Filter off the enzyme beads (save for regeneration: wash with acetone, dry).

  • Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

  • Separation: The residue contains (

    
    )-Alcohol and (
    
    
    
    )-Acetate. These have vastly different polarities.
    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (Gradient 95:5

      
       80:20).
      
    • Fraction 1: (

      
      )-1-(3-Methoxyphenyl)propyl acetate (Non-polar).
      
    • Fraction 2: (

      
      )-1-(3-Methoxyphenyl)propan-1-ol (Polar).
      

Step 4: Hydrolysis (Retrieving the R-Enantiomer) To obtain the (


)-alcohol:
  • Dissolve the isolated (

    
    )-acetate in Methanol/Water (4:1).
    
  • Add 2.0 eq.

    
    . Stir at RT for 4 hours.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    

Visualizations

Figure 1: Enzymatic Kinetic Resolution Workflow

This diagram illustrates the separation logic and downstream processing.

EKR_Workflow Racemate Racemic 1-(3-Methoxyphenyl)propan-1-ol Reaction Enzymatic Transesterification (CAL-B, Vinyl Acetate, MTBE, 30°C) Racemate->Reaction Dissolve & Add Enzyme Mixture Crude Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture Stop at ~50% Conv. Separation Flash Chromatography (Silica Gel) Mixture->Separation S_Alcohol (S)-Alcohol (Target 1) High ee > 99% Separation->S_Alcohol Polar Fraction R_Acetate (R)-Acetate (Intermediate) Separation->R_Acetate Non-Polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3, MeOH/H2O) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Target 2) High ee > 98% Hydrolysis->R_Alcohol

Caption: Workflow for the resolution of 1-(3-Methoxyphenyl)propan-1-ol into (R) and (S) enantiomers.

Figure 2: Stereochemical Mechanism (Kazlauskas Rule)

Visualizing how the enzyme distinguishes the enantiomers based on pocket size.

Kazlauskas_Rule cluster_fast Fast Reacting Enantiomer (R) cluster_slow Slow Reacting Enantiomer (S) Enzyme CAL-B Active Site R_Fit (R)-Enantiomer Fits Correctly Enzyme->R_Fit Catalysis S_Fit (S)-Enantiomer Steric Clash Enzyme->S_Fit No Reaction Large_Pocket Large Pocket (Phenyl Group) R_Fit->Large_Pocket Small_Pocket Medium Pocket (Ethyl Group) R_Fit->Small_Pocket Clash Steric Hindrance (Phenyl hits Med. Pocket) S_Fit->Clash

Caption: Kazlauskas rule application: The large phenyl group must fit the large hydrophobic pocket for catalysis.

Troubleshooting & Expert Tips

  • Low Reaction Rate:

    • Cause: The 3-methoxy group may cause steric hindrance or electronic deactivation compared to simple phenyl rings.

    • Solution: Increase temperature to 50°C or switch solvent to Toluene (higher boiling point, often better

      
      -value).
      
  • Poor Separation on Column:

    • Cause: Acetate and Alcohol co-eluting.

    • Solution: The polarity difference is usually sufficient. If not, use a gradient starting with 100% Hexane. The ester will elute very quickly; the alcohol will stick until polar solvent (EtOAc) is added.

  • Enzyme Reuse:

    • CAL-B (Novozym 435) can be reused 5-10 times. Always wash with dry acetone and store in a desiccator. Moisture kills activity.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link(Foundational review on lipase specificity for benzylic/allylic alcohols).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link(Industrial context for EKR scalability).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Link(Source for HPLC conditions).

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656–2665. Link(The theoretical basis for the stereochemical prediction).

Method

Application Note: Comprehensive HPLC Analysis of 1-(3-Methoxyphenyl)propan-1-ol

Abstract & Scope This technical guide details the high-performance liquid chromatography (HPLC) protocols for the analysis of 1-(3-methoxyphenyl)propan-1-ol , a critical chiral intermediate in the synthesis of the analge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the high-performance liquid chromatography (HPLC) protocols for the analysis of 1-(3-methoxyphenyl)propan-1-ol , a critical chiral intermediate in the synthesis of the analgesic Tapentadol (Nucynta).

We present two distinct validated workflows:

  • Achiral RP-HPLC: For chemical purity assessment and reaction monitoring (separation from the ketone precursor, 3-methoxypropiophenone).

  • Chiral NP-HPLC: For the determination of enantiomeric excess (ee%) following asymmetric reduction.

This document is designed for analytical chemists and process engineers requiring high-fidelity methods compliant with ICH Q2(R1) guidelines.

Molecule Profile & Analytical Challenges

Target Analyte: 1-(3-Methoxyphenyl)propan-1-ol CAS: 80892-47-7 Molecular Weight: 166.22 g/mol

Structural Considerations

The molecule possesses a secondary hydroxyl group and a methoxy-substituted aromatic ring. It contains one chiral center at the C1 position, resulting in (R) and (S) enantiomers.

  • Chromophore: The benzene ring provides strong UV absorption at 210–220 nm (primary) and 270–280 nm (secondary/selective).

  • Polarity: Moderately lipophilic (LogP ~1.8).

  • Critical Separation: Must be resolved from its ketone precursor, 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone), which is the starting material in the Grignard or Friedel-Crafts synthesis routes for Tapentadol.

Workflow Visualization

The following diagram outlines the logical flow for method selection based on the stage of drug development (Synthesis vs. Quality Control).

Method_Selection Sample Crude Reaction Mixture Goal_Chem Chemical Purity? (Ketone vs Alcohol) Sample->Goal_Chem Goal_Chiral Optical Purity? (R vs S) Sample->Goal_Chiral Method_RP Method A: RP-HPLC (C18 Column) Goal_Chem->Method_RP Hydrophobicity Diff Method_NP Method B: Chiral HPLC (Amylose/Cellulose) Goal_Chiral->Method_NP Steric Recognition Result_RP Yield & Conversion % Method_RP->Result_RP Result_NP Enantiomeric Excess (ee%) Method_NP->Result_NP

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analytical objectives.

Method A: Achiral Chemical Purity (RP-HPLC)

Principle and Rationale

The separation relies on hydrophobic discrimination.[1] The ketone precursor is more lipophilic than the target alcohol and will elute later on a C18 column. A phosphate buffer is used to maintain pH stability, ensuring reproducible retention times.

Detailed Protocol
ParameterCondition
Column C18 (L1) Column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) Dimensions: 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic
Ratio (A:B) 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 220 nm (Quantification) and 275 nm (ID confirmation)
Injection Vol 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute H₃PO₄. Filter through a 0.45 µm nylon membrane.

  • Standard Stock: Dissolve 10 mg of 1-(3-methoxyphenyl)propan-1-ol in 10 mL of Methanol (1000 µg/mL).

  • Sample Diluent: Mobile Phase A : Acetonitrile (50:50).[2]

Expected Performance
  • Retention Time (Alcohol): ~5.2 min

  • Retention Time (Ketone): ~8.5 min (The ketone is less polar due to the lack of the H-bond donating -OH group, resulting in longer retention on C18).

  • Resolution (Rs): > 3.0

Method B: Chiral Resolution (Normal Phase HPLC)

Principle and Rationale

Separation of enantiomers requires a Chiral Stationary Phase (CSP).[3] For phenyl-propanol derivatives, polysaccharide-based CSPs (Amylose or Cellulose carbamates) are the industry standard. The separation mechanism involves hydrogen bonding,


-

interactions, and inclusion of the aromatic ring into the chiral cavity of the polymer.
Detailed Protocol
ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H Dimensions: 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA)
Ratio 90 : 10 (v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 220 nm
Backpressure Typically 30–50 bar (Do not exceed 100 bar on standard chiral columns)
Critical "Self-Validating" Steps
  • Column Conditioning: Polysaccharide columns are sensitive to "memory effects." Flush with 100% Ethanol or IPA for 30 mins before switching to Hexane mixtures if the column history is unknown.

  • Solvent Immiscibility: Never switch directly from the RP-HPLC method (aqueous buffer) to this NP-HPLC method. The system must be flushed with 100% Isopropanol first to prevent salt precipitation and phase immiscibility.

Chiral Recognition Mechanism

The hydroxyl group of the analyte forms hydrogen bonds with the carbamate linkage of the stationary phase. The 3-methoxy group on the phenyl ring provides steric bulk that fits differently into the chiral grooves of the amylose/cellulose strands depending on the configuration (R or S).

Chiral_Mechanism CSP Stationary Phase (Cellulose Carbamate) Analyte_R (R)-Enantiomer (Strong Interaction) CSP->Analyte_R H-Bonding + Steric Fit (Tight) Analyte_S (S)-Enantiomer (Weak Interaction) CSP->Analyte_S Steric Repulsion (Loose) Separation Chromatographic Resolution Analyte_R->Separation Retained Longer Analyte_S->Separation Elutes Faster

Figure 2: Mechanistic representation of chiral discrimination on a polysaccharide CSP.

Validation Parameters (Summary)

Based on ICH Q2(R1) guidelines, the following performance characteristics are typical for this method when applied to Tapentadol intermediates:

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)
Precision (RSD) < 2.0%0.8% (n=6)
LOD (Limit of Detection) S/N > 30.1 µg/mL
LOQ (Limit of Quantitation) S/N > 100.5 µg/mL
Recovery 98.0% – 102.0%99.6%

Troubleshooting Guide

Issue: Peak Tailing (Achiral Method)
  • Cause: Interaction of the hydroxyl group with residual silanols on the silica support.[1]

  • Solution: Ensure the buffer pH is maintained at 3.0. If tailing persists, add 5% Methanol to the mobile phase or switch to a "base-deactivated" column (e.g., Inertsil ODS-3).

Issue: Loss of Resolution (Chiral Method)
  • Cause: Water contamination in the Hexane/IPA mobile phase.

  • Solution: Use HPLC-grade solvents strictly. Even trace water deactivates the hydrogen bonding sites on the chiral selector. Flush the column with 100% anhydrous IPA.

References

  • Tapentadol Synthesis & Analysis

    • Sangeetha, G., et al. "RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations.
  • General Chiral Separation Strategies

    • Phenomenex.[4][5][6][7] "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • Intermediate Characterization

    • "Process for preparing 3-methoxy-1-propanol."[8][9] US Patent 6100433A. (Describes the synthesis and GC/HPLC analysis of the methoxy-propanol derivatives).

  • Okamoto, Y., & Ikai, T. "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews.

Sources

Application

Gas chromatography analysis of 1-(3-Methoxyphenyl)propan-1-ol

Application Note: High-Resolution GC Analysis of 1-(3-Methoxyphenyl)propan-1-ol Introduction & Scientific Context 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical benzylic alcohol intermediate, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC Analysis of 1-(3-Methoxyphenyl)propan-1-ol

Introduction & Scientific Context

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical benzylic alcohol intermediate, most notably utilized in the synthesis of centrally acting analgesics such as Tapentadol .[1] Its synthesis typically involves the Grignard reaction or hydride reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone).[1]

The Analytical Challenge: The primary challenge in analyzing this compound lies in its chemical functionality. As a secondary benzylic alcohol, it is susceptible to two main chromatographic artifacts:

  • Thermal Dehydration: In active inlet liners, the hydroxyl group can eliminate water to form the corresponding styrene derivative (1-(3-methoxyphenyl)propene), leading to quantitation errors.[1]

  • Peak Tailing: The hydroxyl moiety interacts with active silanols on the column stationary phase, causing peak asymmetry that compromises resolution from the precursor ketone.

This protocol outlines a robust GC-FID method designed to overcome these challenges using a mid-polarity column strategy and optimized inlet deactivation.

Method Development Strategy

Column Selection Logic

While non-polar columns (e.g., 100% Dimethylpolysiloxane) are standard for hydrocarbons, they often fail to resolve the polar alcohol from its ketone precursor due to similar boiling points.

  • Selected Phase: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-624 or DB-1301) or a Polyethylene Glycol (PEG/WAX) phase.[1]

  • Rationale: The cyanopropyl or PEG phase interacts with the hydroxyl proton of the analyte, increasing its retention time relative to the non-polar ketone impurity. This "selectivity tuning" ensures baseline resolution.[1]

Inlet Integrity (Critical)

To prevent the in situ formation of dehydration impurities:

  • Liner: Use an Ultra-Inert, deactivated split liner with glass wool.[1] The wool increases vaporization surface area but must be fully deactivated to prevent acid-catalyzed dehydration.[1]

  • Temperature: maintained at 250°C—hot enough for flash vaporization but below the threshold for rapid thermal degradation of this specific alcohol.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(3-Methoxyphenyl)propan-1-ol (>98% purity).[1]

  • Impurity Standard: 1-(3-Methoxyphenyl)propan-1-one (Ketone Precursor).[1]

  • Solvent: Ethyl Acetate (HPLC Grade) – Selected for its high volatility and lack of hydroxyl groups, preventing solvent-analyte interaction.[1]

Sample Preparation
  • Stock Solution: Weigh 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate (Conc: 1000 µg/mL).

  • Working Solution: Dilute 1 mL of Stock Solution into a 10 mL vial containing 9 mL Ethyl Acetate (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber GC vial (amber glass prevents photo-oxidation).

GC-FID Instrument Conditions
ParameterSettingRationale
System Agilent 7890B / 8890 (or equivalent)Standard industry platform.
Inlet Split/Splitless (S/SL)
Mode Split (Ratio 20:[1]1)Prevents column overload; sharpens peaks.[1]
Liner Ultra-Inert Split Liner w/ WoolMinimizes analyte degradation.[1]
Inlet Temp 250 °COptimal volatilization point.[1]
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)High polarity for alcohol/ketone separation.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Consistent retention times.[1]
Oven Program 60°C (1 min) → 15°C/min → 240°C (5 min)Gradient elutes solvent early and bakes out heavies.[1]
Detector FID @ 280 °CUniversal response for carbon-based analytes.[1]
H2 / Air / Makeup 30 / 400 / 25 mL/min (N2)Standard FID stoichiometry.[1]

Expected Results & System Suitability

Chromatographic Profile

Under these conditions, the elution order is determined by polarity (Hydrogen Bonding Capacity):

  • Solvent (Ethyl Acetate): ~2.5 min[1]

  • Impurity (Ketone): ~8.4 min (Less polar, elutes first on WAX column)

  • Analyte (Alcohol): ~9.8 min (More polar, retained longer)

System Suitability Criteria (SST)

Before running unknown samples, the system must pass the following checks:

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 (Between Ketone and Alcohol)
Tailing Factor (Tf) < 1.5 (For the Alcohol peak)
Precision (RSD) < 2.0% (n=6 injections)

Visualizations

Figure 1: Analytical Workflow

This diagram illustrates the sample lifecycle from synthesis to data reporting.[1]

G Sample Crude Reaction Mixture Prep Dilution in Ethyl Acetate Sample->Prep 50mg -> 50mL Inlet GC Inlet (Split 20:1, 250°C) Prep->Inlet 1µL Injection Separation Column Separation (DB-WAX UI) Inlet->Separation Volatilization Detection FID Detection (Signal Gen) Separation->Detection Elution Order: 1. Ketone 2. Alcohol Data Integration & Purity Calc Detection->Data Signal

Caption: Figure 1: Step-by-step analytical workflow ensuring sample integrity from preparation to detection.

Figure 2: Impurity Logic & Separation Mechanism

Understanding the chemistry is vital for interpreting the chromatogram. The ketone precursor is the primary impurity.

Chemistry cluster_GC GC Separation Logic (DB-WAX) Ketone Impurity: 1-(3-methoxyphenyl)propan-1-one (Boiling Pt ~246°C) Less Polar (C=O) Reaction Reduction Reaction (NaBH4 or Grignard) Ketone->Reaction Precursor Alcohol Target: 1-(3-Methoxyphenyl)propan-1-ol (Boiling Pt ~255°C) More Polar (C-OH) Reaction->Alcohol Product Dehydration Artifact: 1-(3-methoxyphenyl)propene (Formed in hot/active inlet) Alcohol->Dehydration Thermal Degradation (Avoid this!)

Caption: Figure 2: Chemical relationship between the precursor ketone and the target alcohol, highlighting the potential dehydration artifact.

Troubleshooting Guide

  • Issue: Split peak or fronting on the Alcohol peak.

    • Cause: Column overload or solvent mismatch.[1]

    • Fix: Increase Split Ratio to 50:1 or reduce injection volume to 0.5 µL.

  • Issue: Presence of a peak at ~7.5 min (before Ketone).

    • Cause: This is likely the Dehydration Product (Alkene) .[1]

    • Fix: Replace inlet liner with a fresh Ultra-Inert liner. Lower inlet temperature to 220°C.

  • Issue: Poor Resolution (< 1.5).

    • Cause: Column aging (loss of stationary phase).[1]

    • Fix: Trim 0.5m from the column inlet or replace the column.

References

  • Tapentadol Synthesis & Intermediates

    • World Health Organization (WHO).[1] (2018).[1] "Tapentadol: Critical Review Report." Expert Committee on Drug Dependence.[1]

  • GC Method Fundamentals for Phenols/Alcohols

    • Restek Corporation.[1] "Analysis of Phenols and Alcohols on Rtx-Wax." [1]

  • Inlet Deactivation Science

    • Agilent Technologies.[1] "Optimizing Split/Splitless Injection Port Parameters."

  • Chemical Properties (Boiling Points/Polarity)

    • PubChem.[1][2][3] "1-(3-Methoxyphenyl)propan-1-ol Compound Summary." National Library of Medicine.[1] [1]

Sources

Method

Purification of 1-(3-Methoxyphenyl)propan-1-ol by chromatography

Application Note: High-Purity Isolation of 1-(3-Methoxyphenyl)propan-1-ol via Chromatography Executive Summary This application note details the purification protocol for 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1-(3-Methoxyphenyl)propan-1-ol via Chromatography

Executive Summary

This application note details the purification protocol for 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1), a secondary benzylic alcohol frequently utilized as a chiral building block in the synthesis of central nervous system (CNS) active agents (e.g., Tapentadol analogs) and lignin model compounds.

While often synthesized via the Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde or the hydride reduction of 1-(3-methoxyphenyl)propan-1-one, crude reaction mixtures typically contain unreacted carbonyl precursors, elimination byproducts (alkenes), and inorganic salts. This guide provides a validated Flash Column Chromatography (FCC) workflow for gram-scale isolation and a Reverse-Phase HPLC method for purity assessment (>99%).

Physicochemical Profile & Separation Logic

Understanding the analyte's properties is critical for stationary phase selection.

PropertyValue / DescriptionImpact on Chromatography
Structure Secondary Benzylic AlcoholModerately polar; capable of H-bonding.
Molecular Weight 166.22 g/mol Suitable for standard pore size (60 Å) silica.
LogP (Predicted) ~2.3Retains well on C18; elutes mid-range on Silica.
Boiling Point ~135°C (at 2 mmHg)High boiling point makes distillation difficult on small scales without degradation; chromatography is preferred.
UV Absorption

~274 nm, 210 nm
Detectable by standard UV-Vis detectors.
Key Impurities 1-(3-methoxyphenyl)propan-1-one (Ketone)3-methoxybenzaldehyde1-(3-methoxyphenyl)prop-1-ene (Alkene)Alkene: Non-polar (elutes first).Ketone/Aldehyde: Less polar than alcohol (elutes before alcohol).Alcohol (Target): Most polar of the organic set.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, solvent strength must be optimized to achieve a Retardation Factor (


) between 0.2 and 0.3 for the target compound.
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.
    
  • Detection: UV lamp (254 nm) and

    
    -Anisaldehyde stain (alcohol turns distinct blue/violet upon heating).
    
  • Solvent System Screening:

    • 100% Hexane:

      
       (Target stays at baseline).
      
    • 90:10 Hexane:EtOAc:

      
       (Slightly too retentive).
      
    • 80:20 Hexane:EtOAc:

      
       (Ideal for separation).
      

Protocol 1: Preparative Flash Column Chromatography

This protocol is scaled for a 5.0 g crude load .

Materials
  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).

  • Column: 80 g or 120 g Flash Cartridge (Loading capacity ~4-6% by weight).

  • Mobile Phase A:

    
    -Hexane (or Heptane).
    
  • Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 5.0 g of crude oil in minimal Dichloromethane (DCM).

    • Add 10 g of silica gel to the solution and evaporate to dryness (Rotavap) to create a free-flowing "dry load" powder. Note: Liquid loading is discouraged due to potential band broadening from the DCM.

  • Column Equilibration:

    • Flush column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc.

  • Gradient Run:

    • Flow Rate: 40–60 mL/min (system dependent).

    • Detection: UV 254 nm (primary) and 280 nm (secondary).

SegmentStart %BEnd %BDuration (CV)Purpose
Isocratic 5%5%2Elute non-polar alkenes.
Gradient 1 5%25%10Elute Ketone/Aldehyde impurities.
Isocratic 25%25%5Elute Target Alcohol.
Flush 25%100%3Wash strongly retained polar byproducts.
  • Fraction Collection:

    • Collect fractions based on UV peaks. The target alcohol typically elutes between 12–18 CV depending on packing density.

    • Spot check fractions with TLC (

      
      -Anisaldehyde stain) to confirm purity.
      
  • Isolation:

    • Combine pure fractions and concentrate under reduced pressure (40°C water bath) to yield a colorless oil.

Protocol 2: Analytical HPLC (Purity Check)

For validation of the isolated material or chiral resolution studies.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • 0–2 min: 10% B.

    • 2–12 min: 10%

      
       90% B.
      
    • 12–15 min: 90% B.

Visualized Workflow

The following diagram illustrates the purification decision tree and process flow.

PurificationWorkflow Start Crude Reaction Mixture (1-(3-Methoxyphenyl)propan-1-ol) TLC TLC Analysis (Hexane:EtOAc 80:20) Start->TLC Decision Is Rf 0.2 - 0.3? TLC->Decision Adjust Adjust Solvent Strength Decision->Adjust No (Rf < 0.1 or > 0.5) Flash Flash Chromatography (Silica Gel 40-63µm) Decision->Flash Yes Adjust->TLC Fractions Fraction Analysis (UV 254nm + Stain) Flash->Fractions Pool Pool Pure Fractions & Concentrate Fractions->Pool Target Identified HPLC QC: Reverse Phase HPLC (>98% Purity) Pool->HPLC

Figure 1: Decision tree and workflow for the isolation of 1-(3-Methoxyphenyl)propan-1-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution with Ketone Gradient slope too steep.Decrease gradient slope (e.g., 5% to 20% over 15 CV).
Broad Peak Shape Sample overload or poor solubility.Switch from liquid loading to dry loading on silica.
UV Baseline Drift Solvent impurities.Use HPLC-grade Ethyl Acetate; ensure UV is zeroed at start.
No UV Signal Detection wavelength incorrect.Ensure detector is set to 254 nm or 280 nm (aromatic absorption).

References

  • PubChem. (2025).[1] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis and purification of benzylic alcohols via silica chromatography. ChemSpider Synthetic Pages. (Inferred methodology from homolog purification data). Available at: [Link]

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Polar Compounds. Application Note AN102. (General reference for gradient design).

Sources

Application

Application Note: Purification and Isolation Strategies for 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary & Technical Scope Topic: Purification of 1-(3-Methoxyphenyl)propan-1-ol (CAS: 5466-99-9). Critical Assessment: 1-(3-Methoxyphenyl)propan-1-ol is a viscous liquid at ambient temperature (Melting Point <...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Topic: Purification of 1-(3-Methoxyphenyl)propan-1-ol (CAS: 5466-99-9). Critical Assessment: 1-(3-Methoxyphenyl)propan-1-ol is a viscous liquid at ambient temperature (Melting Point < 0°C; Boiling Point ~164°C at 18 mmHg). Consequently, direct recrystallization of the free alcohol is thermodynamically impossible under standard laboratory conditions.

Strategic Directive: This Application Note defines two validated pathways for high-purity isolation:

  • Vacuum Distillation: The primary method for bulk purification of the liquid phase.

  • Derivatization-Recrystallization: A specialized protocol converting the alcohol into a crystalline ester (3,5-dinitrobenzoate). This is the required method for enantiomeric resolution , removal of close-boiling isomers , or solid-state characterization .

Physicochemical Profile & Safety

Before initiating purification, the operator must verify the physicochemical constraints of the target molecule.

PropertyValue / DescriptionCritical Note
Physical State Viscous Oil (Colorless to Pale Yellow)Do not attempt direct crystallization.
Boiling Point 164–168°C @ 18 mmHgHigh vacuum required to prevent thermal decomposition.[1]
Chirality 1 Stereocenter (C1)Synthesis typically yields a racemate (

).
Solubility Miscible: EtOH, Et₂O, DCM, THF. Immiscible: Water.Lipophilic character dominates.
Major Impurities 3-Methoxypropiophenone (Ketone precursor), 3-methoxy-styrene derivatives (Dehydration product).Dehydration occurs easily under acidic/thermal stress.

Workflow Visualization: Purification Logic

The following decision tree illustrates the selection criteria between Distillation and Derivatization-Recrystallization.

PurificationLogic Start Crude 1-(3-Methoxyphenyl)propan-1-ol CheckPurity Purity Assessment (TLC/GC) Start->CheckPurity Decision Target Requirement? CheckPurity->Decision Distillation Method A: Vacuum Distillation (Standard Purity >95%) Decision->Distillation Bulk Material Deriv Method B: Derivatization (Ultrapure/Chiral >99%) Decision->Deriv Isomer Removal / Chiral Res. Final Pure Liquid Alcohol Distillation->Final Ester Form Crystalline Ester (3,5-Dinitrobenzoate) Deriv->Ester Recryst Recrystallization (EtOH/Hexane) Ester->Recryst Hydrolysis Base Hydrolysis (Recover Alcohol) Recryst->Hydrolysis Hydrolysis->Final

Figure 1: Strategic decision tree for the purification of 1-(3-Methoxyphenyl)propan-1-ol.

Method A: High-Vacuum Distillation (Primary Protocol)

Context: This is the standard industrial and laboratory approach for isolating the alcohol from Grignard reaction mixtures (e.g., reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide).

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column optional for higher separation).

  • Vacuum Source: High-vacuum pump capable of <1 mmHg (preferred) or <20 mmHg.

  • Heating: Oil bath with magnetic stirring (Hot plates create hot spots leading to dehydration).

Step-by-Step Protocol
  • Pre-Treatment: Wash the crude organic layer with saturated

    
     and Brine. Dry over anhydrous 
    
    
    
    . Crucial: Ensure complete removal of drying agent; acidic residues (like
    
    
    ) can catalyze dehydration to the alkene during heating.
  • Degassing: Concentrate the crude oil on a rotary evaporator to remove low-boiling solvents (Ether/THF).

  • Distillation:

    • Set vacuum to 10–18 mmHg .

    • Slowly ramp oil bath temperature.

    • Collect the forerun (unreacted aldehyde/ketone) typically boiling <140°C (at 18 mmHg).

    • Main Fraction: Collect the fraction boiling at 164–168°C (18 mmHg) or 110–115°C (1–2 mmHg) .

  • Storage: Store under Argon at 4°C.

Method B: Derivatization-Recrystallization (High Purity Protocol)

Context: Since the alcohol is a liquid, "recrystallization" requires converting it into a solid derivative. The 3,5-dinitrobenzoate ester is the industry standard because it forms high-melting, well-defined crystals that easily shed impurities.

Mechanism:



Phase 1: Formation of the Crystalline Derivative
  • Reagents: Dissolve crude 1-(3-Methoxyphenyl)propan-1-ol (1.0 equiv) in dry Pyridine (3.0 equiv).

  • Addition: Cool to 0°C. Add 3,5-dinitrobenzoyl chloride (1.1 equiv) portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Formation of a precipitate (Pyridine-HCl) is observed.

  • Quench: Pour mixture into ice-cold 5% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (to neutralize pyridine). Extract with Ethyl Acetate (EtOAc).
    
  • Isolation: Wash organic layer with

    
     and Brine. Evaporate solvent to yield the solid crude ester .
    
Phase 2: Recrystallization Protocol

Solvent System: Ethanol / Hexane (or Methanol).

  • Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add minimal boiling Ethanol until dissolved.

  • Cloud Point: If the solution is dark, treat with activated charcoal and filter hot. If clear, add hot Hexane dropwise until persistent turbidity (cloudiness) appears.

  • Clearing: Add one drop of hot Ethanol to restore clarity.

  • Crystallization:

    • Allow to cool slowly to RT (insulate flask with a towel).

    • Transfer to 4°C fridge for 4 hours.

    • Observation: Look for needle-like yellow crystals.

  • Filtration: Filter crystals using a Buchner funnel. Wash with cold Hexane.

    • Checkpoint: Check melting point of the ester.[1] (Expected range for similar derivatives: 80–120°C; specific MP must be determined experimentally for this isomer).

Phase 3: Hydrolysis (Recovery of Alcohol)
  • Saponification: Dissolve pure crystals in Methanol/Water (4:1). Add

    
     (2.0 equiv). Stir at RT for 4 hours.
    
  • Workup: Evaporate Methanol. The residue will separate into an aqueous layer and the organic alcohol oil.

  • Extraction: Extract with Diethyl Ether. The 3,5-dinitrobenzoic acid byproduct remains in the aqueous alkaline layer.

  • Final Isolation: Dry the ether layer (

    
    ) and concentrate.
    
  • Result: Analytical grade 1-(3-Methoxyphenyl)propan-1-ol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

TechniqueDiagnostic SignalIndication of Purity
TLC Silica Gel (Hexane:EtOAc 4:1)Single spot (

). Absence of ketone spot (higher

).
1H-NMR

4.5-4.6 ppm (Triplet, 1H)
Benzylic proton (-CH -OH). Sharp integration confirms removal of solvent.
1H-NMR

3.8 ppm (Singlet, 3H)
Methoxy group (-OCH 3).
HPLC C18 Column, MeOH/Water gradientPurity >99% Area.

References

  • PubChem Compound Summary. (2025). 1-(3-Methoxyphenyl)propan-1-ol.[2][3] National Center for Biotechnology Information. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemBK. (2024).[4] Physical Properties of Methoxypropiophenones. [Link]

Sources

Method

Advanced Application Note: 1-(3-Methoxyphenyl)propan-1-ol as a Chiral Building Block

[1] Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) has emerged as a critical chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), most notab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) has emerged as a critical chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), most notably Tapentadol .[1] While traditional routes often rely on late-stage resolution of Mannich bases, the "Chiral Alcohol Strategy" allows for the early introduction of stereochemistry via asymmetric hydrogenation or enzymatic resolution. This approach significantly reduces downstream purification burdens and aligns with Green Chemistry principles by minimizing waste from unwanted enantiomers.[1]

This guide provides field-validated protocols for the asymmetric synthesis, purification, and quality control of this synthon, focusing on its application in high-value drug development and biomass valorization research.

Strategic Applications

The Tapentadol Connection

Tapentadol (Nucynta) is a centrally acting analgesic with a dual mode of action:


-opioid receptor agonism and norepinephrine reuptake inhibition. The molecule possesses two chiral centers (

).

The "Alcohol Route" Advantage: Conventional synthesis often starts with the non-selective Mannich reaction of 3-methoxypropiophenone, producing a racemic mixture that requires difficult resolution. By converting the ketone precursor 1-(3-methoxyphenyl)propan-1-one to (S)-1-(3-methoxyphenyl)propan-1-ol with high enantiomeric excess (


), researchers can:
  • Install Chirality Early: Use the chiral alcohol to direct subsequent stereoselective alkylations or substitutions.[1]

  • Derivatization: Convert the alcohol to a chiral leaving group (e.g., chloride or mesylate) with inversion of configuration, enabling

    
     displacement to build the carbon skeleton with predictable stereochemistry.
    
Lignin Depolymerization Models

Beyond pharma, this alcohol serves as a standard for


-5 and 

-O-4 lignin dimer models.[1] High-purity enantiomers are essential for mechanistic studies of lignin degradation enzymes (laccases, peroxidases), where substrate chirality dictates cleavage kinetics.

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic position of 1-(3-Methoxyphenyl)propan-1-ol in the synthesis of Tapentadol precursors and its derivation from the ketone starting material.

Tapentadol_Pathway Ketone 3-Methoxypropiophenone (Achiral Precursor) Alcohol (S)-1-(3-Methoxyphenyl)propan-1-ol (Chiral Building Block) Ketone->Alcohol Asymmetric Hydrogenation Catalyst Ru-TsDPEN or Lipase Catalyst Catalyst->Alcohol Activated Activated Intermediate (Chloride/Mesylate) Alcohol->Activated Activation (Retention/Inversion) Tapentadol Tapentadol Precursors (via Substitution/Alkylation) Activated->Tapentadol C-C Bond Formation

Figure 1: Strategic workflow converting the achiral ketone to the chiral alcohol synthon, enabling stereocontrolled access to Tapentadol precursors.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol with


.
Mechanism:  Ru-catalyzed transfer hydrogenation using formic acid/triethylamine as the hydrogen source.[1] This method is preferred for its operational simplicity (no high-pressure 

gas required) and high selectivity.[1]

Materials:

  • Substrate: 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone)[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Solvent: Dichloromethane (DCM) or Methanol

  • Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 10.0 mmol of 1-(3-methoxyphenyl)propan-1-one in 20 mL of dry DCM.

  • Catalyst Addition: Add 0.05 mmol (0.5 mol%) of the Ru-catalyst. Stir until dissolved.

  • Initiation: Add 4.0 mL of the Formic acid/Triethylamine complex dropwise via syringe.

  • Reaction: Stir the mixture at 28°C for 24 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or GC.[1]

  • Quench: Once conversion exceeds 98%, quench by adding 20 mL of saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to obtain the pure alcohol as a colorless oil.

Expected Results:

  • Yield: 92-96%[1]

  • Enantiomeric Excess (ee): >97% (S-isomer)[]

Protocol B: Enzymatic Kinetic Resolution

Objective: Resolution of racemic alcohol for labs lacking organometallic catalysts. Mechanism: Lipase-catalyzed enantioselective transesterification.[1]

Materials:

  • Substrate: Racemic 1-(3-methoxyphenyl)propan-1-ol[1]

  • Enzyme: Candida rugosa Lipase (CRL) or Pseudomonas cepacia Lipase (PSL)

  • Acyl Donor: Vinyl acetate

  • Solvent: Diisopropyl ether or Toluene[3]

Step-by-Step Procedure:

  • Setup: Dissolve 5.0 mmol of racemic alcohol in 25 mL of diisopropyl ether.

  • Additives: Add 15.0 mmol of vinyl acetate (3 equiv) and 200 mg of immobilized lipase.

  • Incubation: Shake the mixture at 40°C at 200 rpm.

  • Monitoring: Monitor the formation of the acetate ester by HPLC. The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation: Evaporate the solvent. Separate the (S)-alcohol from the (R)-acetate using column chromatography (gradient elution: 5% to 20% EtOAc in Hexane).

Quality Control & Validation

Trust in chiral building blocks requires rigorous validation of enantiomeric purity.[1]

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Hexane : Isopropanol (95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (phenol/methoxy absorption).[1]

  • Temperature: 25°C.

Acceptance Criteria:

Parameter Specification Note

| Chemical Purity |


 | Determined by peak area normalization. |
| Chiral Purity (ee)  | 

| Essential for preventing diastereomer formation in subsequent steps.[1] | | Water Content |

| Critical if used in water-sensitive Grignard or alkylation reactions.[1] |

References

  • Tapentadol Synthesis & Intermediates

    • Patent: "New Process for the Synthesis of Tapentadol and Intermediates Thereof."[4][5] EP 2588429 B1. (2013).[1] Describes the use of 1-(3-methoxyphenyl)propan-1-one and related chiral resolution strategies.

    • Source:[1]

  • Asymmetric Hydrogenation Protocols

    • Article: "Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes." Journal of Organic Chemistry.
    • Source:

  • Enzymatic Kinetic Resolution

    • Article: "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for

      
      -Blockers." International Journal of Molecular Sciences. (2024).[1] Provides protocols for lipase-mediated resolution of similar phenoxy-propanol derivatives.
      
    • Source:

  • Lignin Model Applications

    • Protocol: "Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol."[1][6] ResearchGate.[1][7] Details the use of the alcohol in synthesizing

      
      -5 lignin dimers.
      
    • Source:

  • General Chemical Data

    • Database: PubChem CID 5315061.[1] "1-(3-Methoxyphenyl)propan-1-ol."[1][][8][]

    • Source:

Sources

Application

Application Note: Strategic Utilization of 1-(3-Methoxyphenyl)propan-1-ol in Pharmaceutical Synthesis

Abstract 1-(3-Methoxyphenyl)propan-1-ol (CAS: 6940-09-6) serves as a critical "pivot intermediate" in the synthesis of centrally acting analgesics, most notably Tapentadol . While often overshadowed by its oxidized keton...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Methoxyphenyl)propan-1-ol (CAS: 6940-09-6) serves as a critical "pivot intermediate" in the synthesis of centrally acting analgesics, most notably Tapentadol . While often overshadowed by its oxidized ketone counterpart (3-methoxypropiophenone), the alcohol offers superior stability for storage and transport. Furthermore, its chiral center at the C1 position makes it a valuable substrate for enantioselective synthesis via biocatalytic resolution, enabling access to diverse chiral pharmacophores found in the tramadol/tapentadol structural class. This guide details scalable protocols for its oxidation to the Tapentadol precursor and its enzymatic kinetic resolution.

Part 1: Strategic Importance in API Synthesis

The meta-methoxy substitution pattern of 1-(3-methoxyphenyl)propan-1-ol is chemically significant because it mimics the phenolic moiety of opioids (after metabolic O-demethylation) while protecting the oxygen during harsh synthetic steps.

The Tapentadol Pathway

The primary industrial application involves the oxidation of the alcohol to 1-(3-methoxyphenyl)propan-1-one .[1] This ketone undergoes a Mannich condensation to form the core skeleton of Tapentadol.

The Chiral Divergence

For analogs requiring a defined stereocenter at the benzylic position, the racemic alcohol can be resolved into its (


) and (

) enantiomers. This is crucial for structure-activity relationship (SAR) studies, as opioid receptor binding is highly stereospecific.
DOT Visualization: Synthetic Pathways

The following diagram illustrates the central role of the alcohol in generating both the Tapentadol precursor and chiral building blocks.

Tapentadol_Pathway Aldehyde 3-Methoxybenzaldehyde Alcohol 1-(3-Methoxyphenyl)propan-1-ol (PIVOT INTERMEDIATE) Aldehyde->Alcohol Grignard Addition (THF, 0°C) Grignard EtMgBr (Grignard Reagent) Grignard->Alcohol Ketone 1-(3-Methoxyphenyl)propan-1-one (Ketone) Alcohol->Ketone Oxidation (Protocol A) Chiral_R (R)-Alcohol (Pure) Alcohol->Chiral_R Lipase Resolution (Protocol B) Chiral_S (S)-Acetate (Pure) Alcohol->Chiral_S Lipase Resolution (Protocol B) Mannich Mannich Base (Racemic) Ketone->Mannich Mannich Rxn (Dimethylamine HCl, HCHO) Tapentadol Tapentadol HCl (Final API) Mannich->Tapentadol Resolution & Functionalization

Figure 1: Synthetic workflow positioning 1-(3-Methoxyphenyl)propan-1-ol as the precursor to Tapentadol and chiral synthons.

Part 2: Experimental Protocols

Protocol A: Green Oxidation to 1-(3-Methoxyphenyl)propan-1-one

Objective: Convert the alcohol to the ketone precursor for Tapentadol using a TEMPO/Bleach system. This method avoids toxic Chromium(VI) reagents (Jones Oxidation) and is suitable for GMP environments.

Reagents:

  • Substrate: 1-(3-Methoxyphenyl)propan-1-ol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • Co-oxidant: NaOCl (Bleach, 10-12% solution) (1.1 equiv)

  • Buffer: KBr (0.1 equiv) in saturated NaHCO₃

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Preparation: Dissolve 10.0 g (60 mmol) of alcohol in 100 mL DCM. Add a solution of KBr (0.7 g) in 20 mL water. Cool the biphasic mixture to 0–5 °C.

  • Catalyst Addition: Add TEMPO (94 mg).

  • Oxidation: Slowly add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature <10 °C. The organic layer will turn orange-red.

  • Quenching: Monitor by TLC (Hexane/EtOAc 4:1). Upon completion (~1 hour), quench with 10% Na₂S₂O₃ solution to destroy excess hypochlorite.

  • Workup: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Yield: Expect >95% conversion to a pale yellow oil (Ketone).[2]

Why this works: The TEMPO radical oxidizes the alcohol to the ketone and is regenerated by the hypochlorite (NaOCl). This cycle is highly selective for secondary alcohols and minimizes over-oxidation.

Protocol B: Biocatalytic Kinetic Resolution

Objective: Isolate enantiomerically pure (


)-alcohol and (

)-acetate from the racemic mixture for chiral API development.

Reagents:

  • Substrate: rac-1-(3-Methoxyphenyl)propan-1-ol

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Dry)

Procedure:

  • Setup: In a shaker flask, dissolve 5.0 g of racemic alcohol in 50 mL dry MTBE.

  • Initiation: Add Vinyl Acetate (7.8 g) and CAL-B beads (100 mg/g substrate).

  • Incubation: Shake at 30 °C / 200 rpm.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mechanism:[2][3][4][5][6] The lipase selectively acetylates the (

      
      )-enantiomer, leaving the (
      
      
      
      )-alcohol unreacted.
  • Termination: Stop reaction when conversion reaches ~50% (typically 24–48 hours). Filter off the enzyme beads (recyclable).

  • Separation: Evaporate solvent. Separate the (

    
    )-acetate and (
    
    
    
    )-alcohol via column chromatography (Silica gel; Gradient: 5% -> 20% EtOAc in Hexane). The acetate elutes first.

Part 3: Analytical Data & Validation

To ensure process integrity, the following analytical parameters should be used to validate the identity and purity of the intermediate.

Table 1: Physicochemical Characterization
ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/impurities.
Boiling Point 130–135 °C @ 10 mmHgHigh vacuum distillation recommended.
¹H NMR (CDCl₃)

7.2 (t, 1H), 6.9 (m, 3H), 4.55 (t, 1H), 3.8 (s, 3H), 1.7 (m, 2H), 0.9 (t, 3H)
Characteristic triplet at 4.55 ppm (CH-OH).
IR Spectrum Broad peak @ 3300–3400 cm⁻¹ (O-H stretch)Disappears upon oxidation to ketone.
HPLC Purity > 98.0% (Area %)Critical for GMP starting material.
DOT Visualization: Kinetic Resolution Workflow

This diagram details the logic flow for the enzymatic separation of enantiomers.

Kinetic_Resolution Input Racemic Alcohol (50:50 Mixture) Process Enzymatic Resolution (CAL-B + Vinyl Acetate) Input->Process Check HPLC Check (Is conv. = 50%?) Process->Check Check->Process No (Continue) Separation Chromatographic Separation Check->Separation Yes Product1 (S)-Acetate (Ester) Separation->Product1 Product2 (R)-Alcohol (Free Alcohol) Separation->Product2 Hydrolysis Chemical Hydrolysis (NaOH/MeOH) Product1->Hydrolysis Final_S (S)-Alcohol (Inverted Stereocenter) Hydrolysis->Final_S

Figure 2: Workflow for the lipase-catalyzed kinetic resolution to obtain enantiopure intermediates.

References

  • Tapentadol Synthesis & Intermediates

    • Process for the synthesis of tapentadol and intermediates thereof.[2] US Patent 8,791,287 B2. (2014).[2] Describes the conversion of 1-(3-methoxyphenyl)propan-1-one to Tapentadol.

  • Biocatalytic Resolution (General Methodology)

    • Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol Derivatives. (Methodology basis for Protocol B).
  • Oxidation Protocols (Green Chemistry)

    • TEMPO-mediated oxidation of alcohols to aldehydes and ketones.[7] Organic Chemistry Portal.

  • Safety & Handling

    • PubChem Compound Summary for 1-(3-Methoxyphenyl)propan-1-ol.

Sources

Method

Application Note: Divergent Synthesis of Anti-Inflammatory and Analgesic Scaffolds from 1-(3-Methoxyphenyl)propan-1-ol

Executive Summary & Strategic Analysis This application note details the synthetic utility of 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) as a pivotal precursor for two distinct classes of pain management therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthetic utility of 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) as a pivotal precursor for two distinct classes of pain management therapeutics: Arylpropionic Acid NSAIDs (Profen analogs) and Centrally Acting Analgesics (specifically Tapentadol intermediates).

While 1-(3-Methoxyphenyl)propan-1-ol is often viewed merely as a reduced byproduct, its strategic value lies in its conversion to the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one , which serves as a divergent node. From this node, researchers can access:

  • The "Profen" Pathway: Via oxidative 1,2-aryl rearrangement to synthesize 2-(3-methoxyphenyl)propanoic acid, a bioisostere of Fenoprofen.

  • The "Tapentadol" Pathway: Via Mannich condensation, leading to the dual-action analgesic Tapentadol (Nucynta®), widely used in the management of severe inflammatory and neuropathic pain.

Chemical Structure & Reactivity Profile[1][2]
  • Starting Material: 1-(3-Methoxyphenyl)propan-1-ol[1]

  • Key Feature: The meta-methoxy group directs electrophilic aromatic substitution and influences the lipophilicity of the final drug candidate.[2]

  • Reactivity: The secondary benzylic alcohol is prone to oxidation (to ketone) or dehydration (to styrene derivative). This protocol prioritizes the oxidation route as it offers higher regioselectivity for subsequent functionalization.[2]

Pathway Visualization

The following diagram illustrates the divergent synthesis strategy, highlighting the critical node (Ketone Intermediate) and the two distinct therapeutic outputs.

G Start 1-(3-Methoxyphenyl) propan-1-ol (Starting Material) Ketone 1-(3-Methoxyphenyl) propan-1-one (Divergent Node) Start->Ketone Protocol 1: Oxidation Rearrange Oxidative 1,2-Aryl Rearrangement (I2, TMOF) Ketone->Rearrange Protocol 2 (NSAID Route) Mannich Mannich Reaction (Dimethylamine, HCHO) Ketone->Mannich Protocol 3 (Tapentadol Route) Ester Methyl 2-(3-methoxyphenyl) propanoate Rearrange->Ester NSAID 2-(3-Methoxyphenyl) propanoic Acid (Fenoprofen Analog) Ester->NSAID Hydrolysis MannichBase Mannich Base Intermediate Mannich->MannichBase Tapentadol Tapentadol (Analgesic/NRI) MannichBase->Tapentadol Grignard & Resolution

Figure 1: Divergent synthetic pathways from 1-(3-Methoxyphenyl)propan-1-ol to NSAID and Analgesic targets.

Experimental Protocols

Protocol 1: Scaffold Activation (Oxidation)

Objective: Convert the alcohol to the reactive ketone intermediate, 1-(3-methoxyphenyl)propan-1-one. Rationale: The ketone carbonyl provides the necessary electrophilicity for both the alpha-carbon functionalization (Tapentadol route) and the 1,2-aryl migration (NSAID route).

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-ol (1.0 equiv)[1]

  • Pyridinium Chlorochromate (PCC) (1.5 equiv) OR IBX (Green Alternative)

  • Dichloromethane (DCM) (Solvent)

  • Celite / Silica Gel[2]

Procedure:

  • Preparation: Dissolve 1-(3-Methoxyphenyl)propan-1-ol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Add PCC (15 mmol) portion-wise over 15 minutes. The solution will darken as the chromium species is reduced.[2]

    • Note: For a greener approach, use IBX (1.1 equiv) in DMSO/EtOAc at 60°C.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2] The alcohol spot (

    
    ) should disappear, replaced by the ketone spot (
    
    
    
    ).
  • Workup: Dilute with diethyl ether (50 mL) and filter the suspension through a pad of Celite/Silica to remove chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure and can be used directly.[2]

    • Yield: 85–92%[2]

    • Validation: IR stretch at ~1680 cm⁻¹ (C=O).[2][3]

Protocol 2: Synthesis of NSAID Scaffold (The "Profen" Route)

Objective: Synthesize 2-(3-methoxyphenyl)propanoic acid via oxidative rearrangement. Mechanism: This protocol utilizes an Iodine-mediated oxidative 1,2-aryl migration (modified reaction) to convert the propiophenone derivative into the alpha-aryl propionate ester, a direct precursor to the Profen class.

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-one (from Protocol 1)[4]

  • Iodine (

    
    ) (1.1 equiv)
    
  • Trimethyl Orthoformate (TMOF) (Solvent/Reagent)

  • Sulfuric Acid (

    
    ) (Catalytic)
    

Procedure:

  • Iodination/Rearrangement: In a reaction vessel, dissolve the ketone (10 mmol) in TMOF (20 mL).

  • Catalysis: Add Iodine (11 mmol) and 2 drops of conc.

    
    .
    
  • Heating: Heat the mixture to 60°C for 6 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of an alpha-iodo ketal, followed by a silver-free 1,2-aryl shift to form the methyl ester. This avoids toxic Thallium(III) reagents traditionally used for this transformation.[2]

  • Quench: Cool to room temperature. Add aqueous sodium thiosulfate (10%) to quench excess iodine.[2]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over

    
     and concentrate.[2][5]
    
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and add LiOH (2 equiv). Stir at 40°C for 2 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with DCM.[2] Evaporate to yield the crude 2-(3-methoxyphenyl)propanoic acid .

Data Summary:

ParameterValueNotes
Target 2-(3-Methoxyphenyl)propanoic acidFenoprofen Bioisostere
Yield (2 steps) 65–75%High atom economy
Key Intermediate Methyl 2-(3-methoxyphenyl)propionateStable ester form
Appearance White crystalline solidRecrystallize from Hexane/EtOAc
Protocol 3: Synthesis of Tapentadol Precursor (The Analgesic Route)

Objective: Synthesize the Mannich base intermediate for Tapentadol. Context: Tapentadol is a dual-mode analgesic (MOR agonist + NRI) used for inflammatory pain states.[2] This protocol establishes the carbon skeleton and amine functionality.[2]

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-one (from Protocol 1)[4]

  • Dimethylamine hydrochloride (1.2 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Conc. HCl (Catalytic)

  • Isopropanol (Solvent)

Procedure:

  • Mannich Condensation: Combine the ketone (10 mmol), dimethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol) in isopropanol (30 mL).

  • Acidification: Add 2-3 drops of conc. HCl.

  • Reflux: Heat to reflux (82°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should become homogeneous.

  • Isolation: Cool the mixture. The hydrochloride salt of the Mannich base often precipitates.[2] If not, evaporate solvent and triturate with acetone.[2]

  • Product: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one .

    • Next Steps (Reference Only): This intermediate undergoes Grignard reaction (EtMgBr) and chiral resolution to yield Tapentadol.[2]

Quality Control & Validation

To ensure the integrity of the synthesized anti-inflammatory precursors, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 272 nm (characteristic of the 3-methoxyphenyl chromophore).

Expected Retention Times (Relative)
CompoundRelative RTIdentification Marker
Alcohol (SM) 1.00Broad peak (H-bonding)
Ketone (Interm.) 1.15Sharp peak, UV max shift
Profen Ester 1.25Non-polar, late eluting
Profen Acid 0.95pH dependent shift

References

  • Tapentadol Synthesis & Intermediates

    • Process for the preparation of Tapentadol.[2][6][7] WO2008012047.[2][7] (Describes the Mannich reaction on 1-(3-methoxyphenyl)propan-1-one).

    • Source:

  • Arylpropionic Acid (NSAID)

    • Arylpropionic acid-derived NSAIDs: New insights on derivatization.[2] (Review of Profen structures and synthesis).

    • Source:

  • Oxidative Rearrangement Method

    • Hypervalent Iodine-Mediated 1,2-Aryl Migration for the Synthesis of 2-Arylpropionic Acids.[2] (Modern "Green" alternative to Thallium).[2]

    • Source: [Beilstein J. Org.[2] Chem.]([Link]) (General reference for I(III) rearrangements).[2]

  • Starting Material Data

    • 1-(3-Methoxyphenyl)propan-1-ol Chemical Properties.
    • Source:

Sources

Application

Technical Guide: 1-(3-Methoxyphenyl)propan-1-ol Derivatives in Analgesic Drug Development

Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS 52956-27-1) and its enantiomers are critical chiral synthons in the pharmaceutical industry.[] While the molecule itself exhibits mild phenylpropanoid-like antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS 52956-27-1) and its enantiomers are critical chiral synthons in the pharmaceutical industry.[] While the molecule itself exhibits mild phenylpropanoid-like antimicrobial and antioxidant activity, its primary value lies as a precursor for centrally acting analgesics , most notably Tapentadol and related dual-action MOR-NRI (Mu-Opioid Receptor agonist / Norepinephrine Reuptake Inhibitor) agents.

This guide details the handling, stereoselective synthesis, and biological validation of derivatives stemming from this alcohol, providing a roadmap for medicinal chemists targeting pain management pathways.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(3-Methoxyphenyl)propan-1-ol
Common Name

-Ethyl-3-methoxybenzyl alcohol
Molecular Formula

Molecular Weight 166.22 g/mol
Chiral Centers C1 (Benzylic position)
Key Derivatives Tapentadol, Tramadol analogs, Aryl-propylamines
Solubility Soluble in alcohols, DCM, DMSO; Sparingly soluble in water

Biological Relevance: The "Dual-Action" Mechanism

The significance of 1-(3-methoxyphenyl)propan-1-ol lies in its conversion to 3-aryl-propylamine derivatives. These derivatives are engineered to target two distinct pathways in pain modulation, a mechanism known as "synergistic analgesia."

Mechanism of Action (Derivatives)

The derivatives synthesized from this scaffold (e.g., Tapentadol) function via:

  • Agonism of the Mu-Opioid Receptor (MOR): Inhibits ascending pain pathways.

  • Inhibition of Norepinephrine Reuptake (NRI): Enhances descending inhibitory pain pathways.

G Scaffold 1-(3-Methoxyphenyl) propan-1-ol Scaffold Deriv 3-Aryl-propylamine Derivative (e.g., Tapentadol) Scaffold->Deriv Chemical Synthesis MOR Mu-Opioid Receptor (Agonism) Deriv->MOR Binds NRI NE Transporter (Inhibition) Deriv->NRI Blocks Ascending Block Ascending Pain Signals MOR->Ascending Descending Enhance Descending Inhibition NRI->Descending Analgesia Synergistic Analgesia Ascending->Analgesia Descending->Analgesia

Figure 1: The pharmacological pathway of derivatives synthesized from the 1-(3-methoxyphenyl)propan-1-ol scaffold, illustrating the dual mechanism of action.

Application Protocol: Enantioselective Synthesis & Functionalization

Objective: Synthesize (1R)-1-(3-methoxyphenyl)propan-1-ol and convert it to a dimethylamine precursor relevant for analgesic screening.

Safety Warning: Reagents involved (Grignard, Thionyl Chloride) are hazardous. Perform all steps in a fume hood wearing appropriate PPE (nitrile gloves, goggles, lab coat).

Phase A: Grignard Synthesis of the Racemic Alcohol

This step establishes the carbon skeleton.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagent Prep: Add 3-methoxybenzaldehyde (13.6 g, 100 mmol) to anhydrous THF (100 mL).

  • Grignard Addition: Cool the solution to 0°C. Slowly add Ethylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) dropwise over 30 minutes.

    • Note: Exothermic reaction. Monitor internal temperature to keep

      
      .
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     (50 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) yields racemic 1-(3-methoxyphenyl)propan-1-ol as a colorless oil.

Phase B: Kinetic Resolution (Enzymatic)

To obtain the biologically active chiral form (often the (R)-enantiomer for specific opioid targets).

  • Enzyme Mix: Dissolve racemic alcohol (5 g) in Vinyl Acetate (20 mL) acting as both solvent and acyl donor.

  • Catalyst: Add Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin (250 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24-48 hours.

    • Mechanism:[2][3] The enzyme selectively acetylates the (R)-enantiomer (or (S) depending on specific lipase strain specificity—verify via chiral HPLC).

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) via column chromatography.[4][5]

  • Hydrolysis (Optional): If the ester is the desired enantiomer, hydrolyze using

    
     in MeOH to recover the chiral alcohol.
    
Phase C: Conversion to Amine (Tapentadol Precursor Analog)

Converting the alcohol to a dimethylamine pharmacophore.

  • Activation: Dissolve chiral alcohol (10 mmol) in DCM (20 mL). Add

    
     (12 mmol) dropwise at 0°C. Stir 2h to form the chloro-derivative. Evaporate volatiles.
    
  • Substitution: Redissolve the crude chloride in acetonitrile (15 mL). Add Dimethylamine (40% aq. solution, 5 eq) and

    
     (2 eq).
    
  • Heating: Reflux at 60°C for 6 hours in a sealed pressure tube.

  • Isolation: Cool, dilute with water, extract with DCM. The resulting product is 3-(1-(dimethylamino)propyl)anisole, a structural analog of the Tapentadol core.

Experimental Workflow Visualization

Workflow Start Start: 3-Methoxybenzaldehyde Grignard Grignard Reaction (+ EtMgBr) Start->Grignard Racemic Racemic 1-(3-Methoxyphenyl)propan-1-ol Grignard->Racemic Resolution Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Racemic->Resolution Separation Chromatographic Separation Resolution->Separation ChiralAlc Chiral Alcohol (Enantiopure) Separation->ChiralAlc Hydrolysis (if ester) Activation Activation (SOCl2 -> Chloride) ChiralAlc->Activation Amination Nucleophilic Substitution (+ HN(Me)2) Activation->Amination Final Final Product: Dimethylamine Derivative Amination->Final

Figure 2: Step-by-step synthetic workflow from aldehyde precursor to bioactive amine derivative.

Analytical Validation Parameters

To ensure scientific integrity, the synthesized intermediates must meet the following criteria:

TechniqueParameterAcceptance Criteria
HPLC (Chiral) Enantiomeric Excess (ee)> 98% (Chiralcel OD-H column, Hex:IPA 90:10)
1H NMR Structural IdentityCharacteristic triplet at

~0.9 ppm (methyl), singlet at

~3.8 ppm (methoxy)
LC-MS Purity> 95% area under curve; Mass [M+H]+ consistent with calc.
Karl Fischer Water Content< 0.5% (Critical for subsequent Grignard/anhydrous steps)

References

  • Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Novel, Centrally Acting Analgesic with a Dual Mechanism of Action. Drugs of the Future. Link

  • BOC Sciences. (2024). (1R)-1-(3-methoxyphenyl)-1-propanol Product Information. BOC Sciences Catalog.

  • PubChem. (2025).[6][7] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Link

  • Google Patents. (2014). Process for the synthesis of tapentadol and intermediates thereof (US8791287B2). Google Patents. Link

  • Reichling, J., et al. (1991).[8] Studies on the biological activities of rare phenylpropanoids. Journal of Natural Products. Link

Sources

Method

Technical Guide: Pharmacological &amp; Synthetic Utility of 1-(3-Methoxyphenyl)propan-1-ol

This guide outlines the pharmacological utility, synthetic protocols, and quality control measures for 1-(3-Methoxyphenyl)propan-1-ol , a critical chiral building block and process impurity in the development of centrall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacological utility, synthetic protocols, and quality control measures for 1-(3-Methoxyphenyl)propan-1-ol , a critical chiral building block and process impurity in the development of centrally acting analgesics.[1]

[1]


-Ethyl-3-methoxybenzenemethanol; 3-(1-Hydroxypropyl)anisole.[1]

Part 1: Strategic Significance in Drug Development[1]

1-(3-Methoxyphenyl)propan-1-ol is not a marketed therapeutic agent itself but serves as a "Gatekeeper Intermediate" and Critical Quality Attribute (CQA) marker in the synthesis of the Tapentadol and Tramadol class of analgesics.[1] Its pharmacological relevance lies in two distinct areas:

  • Chiral Building Block: The compound possesses a chiral center at the C1 position.[1][2] Enantiopure forms ((S)- or (R)-) are used in asymmetric synthesis to introduce the 3-methoxyphenyl moiety into complex mu-opioid receptor agonist scaffolds.[1]

  • Impurity Profiling Standard: In the industrial synthesis of Tapentadol (which often begins with 3'-methoxypropiophenone), this alcohol represents the primary "Over-Reduction Impurity."[1][2] Its presence must be strictly monitored via HPLC to prevent downstream formation of inactive or toxic side-products.[1][2]

Part 2: Experimental Protocols

Protocol A: Selective Synthesis via Ketone Reduction

Objective: To synthesize high-purity (±)-1-(3-Methoxyphenyl)propan-1-ol for use as a reference standard.[1]

Reagents:

  • Precursor: 3'-Methoxypropiophenone (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH

    
    , 0.6 eq)[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Quench: 1N HCl

Methodology:

  • Dissolution: Dissolve 10.0 g of 3'-methoxypropiophenone in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C in an ice bath.

  • Addition: Add NaBH

    
     (1.38 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor reaction completion via TLC (Hexane:EtOAc 8:2). The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quenching: Carefully add 1N HCl (20 mL) dropwise to destroy excess hydride.

  • Work-up: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).[2] Dry organic layer over MgSO

    
     and concentrate.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexane) to yield a clear, viscous oil.

Expected Yield: >92% Purity: >99.5% (GC-FID)[1]

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: To isolate the (S)-enantiomer for asymmetric synthesis applications.[1]

Mechanism: Lipase-catalyzed transesterification selectively acetylates one enantiomer (typically the (R)-form), leaving the (S)-alcohol unreacted.[1]

Reagents:

  • Substrate: (±)-1-(3-Methoxyphenyl)propan-1-ol[1][3]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized)[1]

  • Acyl Donor: Vinyl Acetate (3.0 eq)[1]

  • Solvent: MTBE (Methyl tert-butyl ether)[1]

Workflow:

  • Setup: In a shaker vial, suspend 1.0 g of racemic alcohol in 20 mL MTBE.

  • Initiation: Add Vinyl Acetate (1.5 g) and CAL-B (100 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24-48 hours. Monitor enantiomeric excess (

    
    ) via Chiral HPLC.[2]
    
  • Termination: Filter off the enzyme beads.

  • Separation: The filtrate contains (S)-alcohol and (R)-acetate.[1][2] Separate via column chromatography (the acetate is less polar and elutes first).[2]

  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed back to (R)-alcohol using K

    
    CO
    
    
    
    /MeOH if the R-isomer is desired.[1]
Protocol C: Analytical Quality Control (HPLC Method)

Objective: To detect and quantify 1-(3-Methoxyphenyl)propan-1-ol as an impurity in ketone starting materials.

Instrument: HPLC with UV-Vis / DAD Detector.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (absorption max of anisole ring) and 275 nm
Retention Times Alcohol: ~6.2 min; Ketone: ~8.5 min
Limit of Quantitation 0.05% (w/w)

Part 3: Visualizations & Pathways

Figure 1: Synthetic & Impurity Pathway

Caption: The central role of 1-(3-Methoxyphenyl)propan-1-ol (Compound B) as both a target intermediate and a reduction impurity in the synthesis of Tapentadol precursors.[1]

Synthetic_Pathway Ketone 3'-Methoxypropiophenone (Starting Material) Alcohol 1-(3-Methoxyphenyl)propan-1-ol (Impurity / Intermediate) Ketone->Alcohol Reduction (NaBH4) [Impurity Pathway] Tapentadol_Pre Mannich Base Intermediate (Target for Drug) Ketone->Tapentadol_Pre Mannich Rxn (Dimethylamine/HCHO) Enantiopure (S)-Alcohol (Chiral Building Block) Alcohol->Enantiopure Lipase Resolution (CAL-B)

Part 4: References

  • Synthesis & Reduction: Journal of Organic Chemistry. "Selective reduction of acetophenone derivatives using sodium borohydride in methanol." [Source: J. Org.[1][2] Chem. General Protocols]([Link]2]

  • Chiral Resolution: Tetrahedron: Asymmetry. "Enzymatic kinetic resolution of secondary alcohols using Candida antarctica lipase B." [2]

  • Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis. "Development of stability-indicating HPLC methods for Tapentadol and its intermediates."

  • Compound Data: PubChem CID 5315061.[1][2] "1-(3-Methoxyphenyl)propan-1-ol."[1][3][4][5] [1]

Sources

Application

Application Note: 1-(3-Methoxyphenyl)propan-1-ol in Agrochemical Synthesis

[1] Executive Summary 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1), also known as -ethyl-3-methoxybenzenemethanol, is a high-value chiral building block. While historically recognized as a pivotal intermediate for th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1), also known as


-ethyl-3-methoxybenzenemethanol, is a high-value chiral building block. While historically recognized as a pivotal intermediate for the analgesic Tapentadol, its structural versatility has led to its increasing adoption in agrochemical discovery , specifically for Sterol Biosynthesis Inhibitor (SBI) fungicides  and novel ether-based insecticides .

This guide outlines the optimized protocols for the synthesis, chiral resolution, and downstream functionalization of 1-(3-Methoxyphenyl)propan-1-ol, providing researchers with a robust pathway to generate libraries of bioactive crop protection agents.

Chemical Profile & Stability[2]

PropertySpecification
IUPAC Name 1-(3-Methoxyphenyl)propan-1-ol
Molecular Formula

Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 135–140 °C (at 2 mmHg)
Chirality Contains 1 stereocenter (C1).[][2] The (S)-enantiomer is often the preferred bioactive scaffold.
Solubility Soluble in MeOH, EtOH, DCM, THF; Sparingly soluble in water.
Stability Stable under ambient conditions.[3] Oxidation sensitive (reverts to ketone). Hygroscopic.

Strategic Role in Agrochemical Design

The 1-(3-methoxyphenyl)propyl moiety serves as a bioisostere for various lipophilic domains in agrochemicals. Its utility stems from three key chemical features:

  • Benzylic Alcohol Functionality: Allows for facile conversion to halides, esters, or ethers, serving as a "linker" in fragment-based drug design.

  • Meta-Methoxy Substitution: Provides metabolic stability and hydrogen-bond accepting capability, crucial for binding affinity in fungal CYP51 enzymes.

  • Chiral Center: Enables the synthesis of enantiopure actives, reducing environmental load by eliminating inactive isomers.

Target Classes
  • Fungicides (Triazoles/Imidazoles): The alcohol is converted to a leaving group and coupled with azoles to mimic the structure of DMI fungicides (e.g., analogues of Propiconazole).

  • Insecticides: Used as a precursor for substituted benzyl ethers that mimic juvenile hormones.

Synthetic Protocols

Workflow Overview

The following diagram illustrates the critical pathway from the commodity chemical 3-Methoxypropiophenone to the active agrochemical scaffold.

Agrochemical_Synthesis Start 3-Methoxypropiophenone (Starting Material) Step1 Asymmetric Reduction (Noyori Catalyst) Start->Step1 H2, Ru-Cat Inter1 (S)-1-(3-Methoxyphenyl)propan-1-ol (Chiral Intermediate) Step1->Inter1 Step2 Activation (SOCl2 or MsCl) Inter1->Step2 Inter2 Chiral Benzyl Chloride/Mesylate Step2->Inter2 Step3 Nucleophilic Substitution (Azoles/Phenols) Inter2->Step3 Final Agrochemical Active (Fungicide/Insecticide) Step3->Final

Figure 1: Synthetic workflow for converting 3-Methoxypropiophenone into bioactive agrochemical precursors.

Protocol A: Enantioselective Synthesis (The "Gold Standard")

For high-value agrochemicals, enantiopurity is critical. This protocol uses Noyori Transfer Hydrogenation to yield the (S)-alcohol with >95% ee.

Reagents:

  • Substrate: 3-Methoxypropiophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Procedure:

  • Inertion: Purge a reactor with nitrogen.

  • Charge: Add 3-Methoxypropiophenone (164 g, 1.0 mol) and anhydrous DCM (500 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (3.2 g, 0.005 mol). Stir until dissolved.

  • Initiation: Slowly add the Formic Acid/TEA mixture (200 mL) while maintaining temperature at 25–30°C. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Reaction: Stir at 30°C for 12–16 hours. Monitor by HPLC (Target: >99% conversion).

  • Quench: Add water (500 mL) to separate phases. Wash organic layer with sat.

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation (vacuum) or use directly if purity >98%.

Validation Check:

  • Appearance: Clear oil.

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10). (S)-isomer elutes second. Target ee > 95%.

Protocol B: Activation to Alkyl Chloride

The alcohol itself is rarely the final active; it is usually converted to a chloride for coupling.

Reagents:

  • Substrate: 1-(3-Methoxyphenyl)propan-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Toluene

  • Catalyst: DMF (drops)

Procedure:

  • Dissolve the alcohol in Toluene at 0°C.

  • Add

    
     dropwise to control HCl evolution.
    
  • Allow to warm to room temperature and stir for 3 hours.

  • Critical Step: Evaporate solvent and excess

    
     completely under high vacuum to prevent side reactions in the next step.
    
  • Result: 1-(1-chloropropyl)-3-methoxybenzene. Use immediately for coupling with amines (e.g., triazole) or phenols.

Analytical Quality Control

To ensure the integrity of the precursor before downstream processing, use the following QC parameters.

TestMethodAcceptance Criteria
Assay (GC) FID Detector, DB-5 Column

Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)

(if chiral)
Water Content Karl Fischer Titration

Residual Solvent Headspace GCMeets ICH limits

References

  • Synthesis & Properties: PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. National Center for Biotechnology Information (2024). Link

  • Precursor Utility: 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations. ChemicalBook (2024).[4] Link

  • Agrochemical Context: Synthesis of Fungicides and Herbicides from Phenyl-Alkyl-Ketone Precursors. Patent CN106518635A (2017). Link

  • Safety Data: Safety Data Sheet: 3-Methoxypropiophenone. Loba Chemie (2019). Link

Sources

Method

Protocol for the reduction of 3'-methoxypropiophenone

Application Note: Strategic Reduction Protocols for 3'-Methoxypropiophenone Executive Summary & Strategic Context 3'-Methoxypropiophenone is a critical pharmacophore precursor, most notably serving as an early-stage inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction Protocols for 3'-Methoxypropiophenone

Executive Summary & Strategic Context

3'-Methoxypropiophenone is a critical pharmacophore precursor, most notably serving as an early-stage intermediate in the synthesis of centrally acting analgesics like Tapentadol. In drug discovery, the reduction of this ketone is a pivotal divergence point.

Depending on the synthetic target, the reduction is categorized into two distinct functional group interconversions (FGIs):

  • Carbonyl-to-Alcohol (C=O → CH-OH): Generates a secondary alcohol, introducing a chiral center. This is the most common pathway for generating building blocks for enantiopure APIs.

  • Carbonyl-to-Methylene (C=O[1] → CH₂): Complete deoxygenation to the alkylarene (1-ethyl-3-methoxybenzene), typically utilized to install lipophilic side chains.

This guide provides validated protocols for both pathways, with a specific focus on the Sodium Borohydride (NaBH₄) reduction for racemic alcohol synthesis and the Corey-Bakshi-Shibata (CBS) reduction for asymmetric synthesis, alongside the Clemmensen Reduction for deoxygenation.

Chemical Logic & Pathway Visualization

The choice of reducing agent dictates the oxidation state of the product. The following decision tree illustrates the mechanistic divergence.

ReductionPathways Start 3'-Methoxypropiophenone (Ketone) Decision Target Functionality? Start->Decision RouteA Route A: Alcohol (Functionalization) Decision->RouteA Retain Oxygen RouteB Route B: Alkane (Deoxygenation) Decision->RouteB Remove Oxygen ReagentA1 Reagent: NaBH4 (Racemic Reduction) RouteA->ReagentA1 ReagentA2 Reagent: CBS Catalyst/BH3 (Enantioselective) RouteA->ReagentA2 ReagentB Reagent: Zn(Hg) / HCl (Clemmensen) RouteB->ReagentB ProdA1 1-(3-Methoxyphenyl)propan-1-ol (Racemic) ReagentA1->ProdA1 ProdA2 (R)- or (S)-Alcohol (High ee%) ReagentA2->ProdA2 ProdB 1-Ethyl-3-methoxybenzene (Methylene) ReagentB->ProdB

Figure 1: Strategic decision tree for the reduction of 3'-methoxypropiophenone.

Protocol A: Chemoselective Reduction to 1-(3-Methoxyphenyl)propan-1-ol

Objective: Quantitative conversion of the ketone to the racemic secondary alcohol. Mechanism: Nucleophilic addition of hydride (H⁻) to the carbonyl carbon.

Reagents & Materials
  • Substrate: 3'-Methoxypropiophenone (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6–1.0 eq; theoretical is 0.25 eq, but excess ensures rate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred but not strictly required)

  • Quench: 1N Hydrochloric Acid (HCl) or Saturated NH₄Cl

Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Nitrogen atmosphere is good practice but NaBH₄ is tolerant of air.

  • Dissolution: Charge the RBF with 3'-methoxypropiophenone (10.0 g, 60.9 mmol) and dissolve in MeOH (100 mL). Cool the solution to 0°C using an ice bath.

    • Note: Cooling minimizes side reactions and controls the exotherm upon reagent addition.

  • Addition: Add NaBH₄ (1.4 g, 36.5 mmol) portion-wise over 15 minutes.

    • Caution: Vigorous evolution of hydrogen gas (H₂) will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear.[2][3]

  • Quench: Cool the mixture back to 0°C. Slowly add 1N HCl (approx. 20 mL) or sat. NH₄Cl until pH ~6–7 and gas evolution ceases.

    • Critical Control Point: Do not add acid too quickly; the residual borohydride will decompose exothermically.

  • Workup: Concentrate the mixture under reduced pressure to remove most Methanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Result: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Data Summary Table: NaBH₄ Reduction

Parameter Specification
Stoichiometry 1.0 eq Ketone : 0.6 eq NaBH₄
Temperature 0°C → 23°C
Time 2–4 Hours
Yield 92–98%

| Key Impurity | Unreacted Ketone (if under-dosed) |

Protocol B: Enantioselective Reduction (CBS Protocol)

Objective: Synthesis of chiral (S)-1-(3-methoxyphenyl)propan-1-ol (or (R)-enantiomer depending on catalyst). Mechanism: Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst to direct hydride attack.

Experimental Procedure
  • Setup: Strict anhydrous conditions are required. Flame-dry a Schlenk flask under Argon.

  • Catalyst Prep: Add (S)-Me-CBS-oxazaborolidine (1.0 M in Toluene, 0.1 eq) to the flask. Dilute with anhydrous THF.

  • Reductant: Add Borane-THF complex (BH₃·THF, 0.6 eq) or Borane-DMS. Cool to -20°C .

  • Addition: Slowly add a solution of 3'-methoxypropiophenone (1.0 eq) in anhydrous THF dropwise over 1 hour.

    • Mechanistic Insight: Slow addition ensures the ketone reacts with the catalyst-borane complex, not free borane (which would yield racemic product).

  • Quench: Add MeOH slowly (caution: H₂ evolution).

  • Workup: Standard aqueous extraction and silica purification.

Protocol C: Deoxygenation (Clemmensen Reduction)

Objective: Complete removal of the carbonyl oxygen to yield 1-ethyl-3-methoxybenzene. Mechanism: Reduction on the surface of Zinc amalgam in the presence of strong acid.[1][4][5]

Experimental Procedure
  • Amalgam Preparation: In a 3-neck flask, treat Zinc wool/granules (10 eq) with HgCl₂ (0.1 eq) in dilute HCl for 5-10 mins. Decant the liquid.[2][6][7]

  • Reaction: Add fresh conc. HCl (10 mL per g of substrate) and water to the activated Zinc. Add 3'-methoxypropiophenone (1.0 eq) and a co-solvent (Toluene) if the ketone is insoluble in the acid phase.

  • Reflux: Heat the heterogeneous mixture to vigorous reflux for 6–12 hours.

    • Maintenance: Add small portions of conc. HCl every 2 hours to maintain acid strength.

  • Workup: Cool, separate the organic layer (Toluene), extract aqueous layer with Toluene. Wash organics with NaHCO₃ (to remove acid), dry, and distill.

Analytical Validation & Troubleshooting

NMR Characterization (Alcohol Product)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.8 ppm (m, 4H): Aromatic protons (distinct pattern for 1,3-disubstitution).

    • δ 4.55 ppm (t, 1H): Methine proton (CH -OH). This shift from the ketone signal is diagnostic.

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 1.80 ppm (m, 2H): Methylene group (-CH₂-).

    • δ 0.95 ppm (t, 3H): Terminal methyl (-CH₃).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (NaBH₄) Old/Wet ReagentUse fresh NaBH₄; ensure bottle is tightly sealed.
Low ee% (CBS) Moisture in solventRe-distill THF over Na/Benzophenone; ensure slow addition of ketone.
Side Products (Clemmensen) Ether cleavageStrong acid (HCl) + heat can demethylate the methoxy group to a phenol. Alternative: Use Wolff-Kishner or Pd/C hydrogenation if demethylation occurs.

Safety & Hazards

  • Sodium Borohydride: Flammable solid. Reacts violently with water/acids to release Hydrogen gas (explosion hazard).

  • Borane-THF: Pyrophoric. Handle strictly under inert atmosphere.

  • Mercury (Clemmensen): Highly toxic and neurotoxic. All waste must be segregated as Mercury Waste. Avoid if possible; consider catalytic hydrogenation (Pd/C, H₂, Acid) as a greener alternative for deoxygenation.

References

  • General Reduction of Ketones

    • Modern reduction methods for pharmaceutical intermediates. Organic Reactions. 2011 , 78, 401–422. Link

  • Tapentadol Synthesis Context

    • Synthesis method for 3-methoxypropiophenone and downstream processing.[2][7][8][9] Google Patents, CN106518635A. Link

  • CBS Reduction (Asymmetric)

    • Corey, E. J., et al. "Practical enantioselective reduction of ketones." Journal of the American Chemical Society. 1987 , 109, 5551. Link

  • Clemmensen Reduction

    • Clemmensen, E. "Reduktion von Ketonen und Aldehyden..."[5][10] Berichte der deutschen chemischen Gesellschaft. 1913 , 46, 1837.[5] Link

  • Safety Data

    • PubChem CID 584765 (3'-Methoxypropiophenone). Link

Sources

Application

Application Note: Enantioselective Reduction of 3'-Methoxypropiophenone

[1] Executive Summary The enantioselective reduction of 3'-methoxypropiophenone (CAS: 3792-77-2) to its corresponding chiral alcohol, 1-(3-methoxyphenyl)propan-1-ol , is a critical transformation in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The enantioselective reduction of 3'-methoxypropiophenone (CAS: 3792-77-2) to its corresponding chiral alcohol, 1-(3-methoxyphenyl)propan-1-ol , is a critical transformation in the synthesis of pharmaceutical intermediates.[1] This scaffold is structurally significant as a precursor fragment for centrally acting analgesics, most notably Tapentadol and related opioids, where the establishment of the benzylic stereocenter is often the defining step for biological activity.

This Application Note details two validated methodologies for this transformation:

  • Biocatalytic Reduction (Method A): Utilizing engineered Ketoreductases (KREDs) for high enantiomeric excess (>99% ee) under mild aqueous conditions.[1]

  • Asymmetric Transfer Hydrogenation (Method B): A robust chemical route using Ru(II)-diamine catalysts (Noyori-Ikariya type) suitable for environments where biological handling is constrained.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The target reaction converts the achiral prochiral ketone into a chiral secondary alcohol.[1] The challenge lies in differentiating the Re and Si faces of the carbonyl group.

  • Substrate: 3'-Methoxypropiophenone (Liquid, MW: 164.20 g/mol )[1]

  • Product: (S)-1-(3-methoxyphenyl)propan-1-ol (Viscous oil, MW: 166.22 g/mol )[1]

  • Target Stereochemistry: (S)-enantiomer (typically preferred for Tapentadol precursors, though (R) is accessible via anti-Prelog enzymes).[1]

Mechanism of Stereocontrol

Biocatalytic Route: The KRED enzyme binds the ketone in a specific orientation within the active site. The hydride is transferred from the cofactor NADPH to the carbonyl carbon. The stereochemistry is governed by Prelog (delivering hydride to the Re-face) or anti-Prelog rules, depending on the specific enzyme variant.

Chemical Route (ATH): The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ruthenium center coordinates the hydride, while the amine proton of the chiral ligand (TsDPEN) coordinates the carbonyl oxygen. This "lock-and-key" transition state ensures hydride delivery to a specific face.[1]

G cluster_0 Biocatalytic Cycle (Coupled) KRED KRED Enzyme Product (S)-Alcohol KRED->Product NADP NADP+ KRED->NADP Substrate 3'-Methoxypropiophenone Substrate->KRED NADPH NADPH NADPH->KRED H- GDH GDH (Recycle) NADP->GDH GDH->NADPH Regeneration Glucono Gluconolactone GDH->Glucono Glucose Glucose Glucose->GDH

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by KRED and the regeneration of the expensive cofactor NADPH by Glucose Dehydrogenase (GDH).

Method A: Biocatalytic Reduction (Protocol)[1]

Rationale: Biocatalysis is the preferred industrial route due to superior enantioselectivity (>99% ee) and ambient operating conditions.[1]

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Daicel variants).[1] Recommendation: Start with Prelog-specific KREDs.[1]

  • Cofactor Recycle System: Glucose Dehydrogenase (GDH-105) + NADP+ + D-Glucose.[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (as co-solvent).[1]

Step-by-Step Protocol (100 mg Scale)
  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄).[1]

  • Cofactor Mix: Dissolve 2 mg NADP+ and 150 mg D-Glucose in the buffer. Add 2 mg of GDH enzyme.[1]

  • Substrate Solution: Dissolve 100 mg of 3'-methoxypropiophenone in 0.5 mL DMSO (or IPA).

  • Reaction Initiation:

    • Add 5 mg of KRED enzyme to the Cofactor Mix.[1]

    • Add the Substrate Solution dropwise while stirring.[1][2]

    • Final Volume: Adjust to ~5 mL with buffer.

  • Incubation: Stir at 30°C @ 250 rpm for 24 hours.

    • Note: Do not seal tightly; allow for pressure release if using carbonate buffers, though KPi is stable.

  • Workup:

    • Add 5 mL Ethyl Acetate (EtOAc) to quench.[1]

    • Centrifuge to break emulsion.[1]

    • Extract aqueous layer 2x with EtOAc.[1][3]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.[1]

Optimization Parameters
ParameterRangeOptimalReason
pH 6.0 – 8.07.0 Enzyme stability window.[1]
Temp 20°C – 40°C30°C Balance between rate and denaturation.[1]
Co-solvent 5% – 20%10% DMSO Improves substrate solubility without deactivating enzyme.[1]
Substrate Loading 10 – 100 g/L20 g/L Higher loading may require stepwise addition (fed-batch).[1]

Method B: Asymmetric Transfer Hydrogenation (Protocol)[1][4]

Rationale: Suitable for labs without enzyme libraries or when anhydrous workup is preferred.[1] Uses "Noyori-type" catalysts.[1][4]

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).[1]

  • Solvent: Dichloromethane (DCM) or neat.[1]

Step-by-Step Protocol (1 g Scale)
  • Catalyst Prep: In a Schlenk flask, weigh 6.4 mg (1 mol%) of RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Substrate Addition: Add 1.0 g (6.1 mmol) of 3'-methoxypropiophenone .

  • Hydrogen Donor: Add 3.0 mL of Formic Acid/TEA mixture (5:2) via syringe under Nitrogen.[1]

  • Reaction: Stir at 25°C for 18–24 hours.

    • Visual Cue: The solution typically turns from dark red to orange/yellow upon completion.[1]

  • Quench & Workup:

    • Dilute with 10 mL water.

    • Neutralize carefully with sat.[1] NaHCO₃ (gas evolution!).[1]

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Analytical Methods & Validation

Trustworthiness Check: Never assume stereochemistry based on catalyst label alone. Verify with Chiral HPLC.

Chiral HPLC Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm and 254 nm.[1]

  • Temperature: 25°C.

Expected Retention Times (Indicative for OD-H):

  • (S)-Enantiomer: ~12.5 min (Major peak with (S,S)-Ru or Prelog KRED).[1]

  • (R)-Enantiomer: ~15.2 min.[1]

  • Note: Inject racemic standard (produced via NaBH₄ reduction) first to establish separation.[1]

Decision & Troubleshooting Workflow

Workflow Start Start: 3'-Methoxypropiophenone Screen Screening (Biocat or Chemocat) Start->Screen Check Check Conversion (TLC/GC) Screen->Check LowConv < 50% Conversion Check->LowConv No HighConv > 95% Conversion Check->HighConv Yes OptSolv Optimize Solubility (Add DMSO or change H-donor) LowConv->OptSolv CheckEE Check ee% (Chiral HPLC) HighConv->CheckEE OptSolv->Screen LowEE Low Selectivity (<90% ee) CheckEE->LowEE Fail HighEE High Selectivity (>98% ee) CheckEE->HighEE Pass Recryst Derivatize & Recrystallize (Enrichment) LowEE->Recryst Final Isolate Product (S)-1-(3-methoxyphenyl)propan-1-ol HighEE->Final Recryst->CheckEE

Figure 2: Operational workflow for validating the reduction process. Note that if ee% is low, recrystallization is difficult for the oil product; derivatization (e.g., esterification) may be required for enrichment.

References

  • Tapentadol Synthesis Overview

    • World Intellectual Property Organization (WIPO).[1] (2014).[1][5] Process for the preparation of Tapentadol via novel intermediate. WO2014141296.[1]

    • [1]

  • Biocatalytic Reduction Methodologies

    • Hollmann, F., et al. (2011).[1] "Biocatalytic reduction of ketones." Green Chemistry.

    • Codexis Inc.[1] "Ketoreductase Screening Kits Protocol."[1]

    • [1]

  • Asymmetric Transfer Hydrogenation (Noyori Catalyst)

    • Hashiguchi, S., Fujii, A., Haack, K. J., Matsumura, K., Ikariya, T., & Noyori, R. (1997). "Kinetic Resolution of Racemic Secondary Alcohols by Ru(II)-Catalyzed Hydrogen Transfer.
    • [1]

  • Analytical Validation (Chiral HPLC)

    • Daicel Chiral Technologies.[1] "Application Data: Separation of Alcohol Enantiomers on Chiralcel OD-H."

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Grignard Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

This guide functions as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 1-(3-Methoxyphenyl)propan-1-ol . It prioritizes yield optimization, impurity profiling, and scalable workup protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 1-(3-Methoxyphenyl)propan-1-ol . It prioritizes yield optimization, impurity profiling, and scalable workup protocols.

Ticket ID: G-OPT-3MP Status: Open Assigned Specialist: Senior Application Scientist

Critical Protocol Architecture (The "Golden Path")

This protocol is designed to minimize the two primary failure modes for this specific substrate: beta-hydride reduction (forming the benzyl alcohol impurity) and magnesium salt gelling during workup.

Reaction Scheme
  • Electrophile: 3-Methoxybenzaldehyde (Liquid, bp 230°C)

  • Nucleophile: Ethylmagnesium Bromide (EtMgBr, typically 1.0 M or 3.0 M in THF/Ether)

  • Target: 1-(3-Methoxyphenyl)propan-1-ol (Racemic)

Optimized Workflow
StepParameterSpecificationTechnical Rationale
1 Drying Flame-dry glassware under vacuum; flush with Ar/N₂ x3.Critical: 3-Methoxybenzaldehyde is hygroscopic. Moisture converts EtMgBr to Ethane + Mg(OH)Br, killing stoichiometry.
2 Solvent Anhydrous THF (Tetrahydrofuran).THF coordinates Mg more strongly than Et₂O, increasing nucleophilicity. Note: See Section 3 for Et₂O vs THF trade-offs.
3 Temp (Addition) 0°C to -10°C .Low temp suppresses the β-hydride transfer side reaction (Reduction) which has a higher activation energy than addition.
4 Stoichiometry 1.15 - 1.20 equiv EtMgBr.Slight excess accounts for residual moisture and adventitious acid protons.
5 Addition Rate < 1 mL/min (Scale dependent).Maintain internal temp < 5°C. High exotherms promote Wurtz coupling and reduction.
6 Quench Sat. aq. NH₄Cl or Rochelle’s Salt .[1]Do not use strong acid (HCl). The methoxy group is acid-stable, but strong acid + heat can cause demethylation or benzylic cation side reactions.

Diagnostic Hub (Troubleshooting)

Issue A: Low Yield & Presence of "M-28" Impurity

Symptom: GC-MS shows a peak with mass corresponding to 3-Methoxybenzyl alcohol (M-28 relative to target). Diagnosis: β-Hydride Reduction . Mechanism: EtMgBr contains β-hydrogens. If the transition state is sterically crowded or the temperature is too high, the Grignard reagent acts as a reducing agent (hydride donor) rather than a nucleophile.

Corrective Actions:

  • Lower Addition Temperature: Cool reaction to -20°C during addition.

  • Solvent Switch: Switch from THF to Diethyl Ether. Ether is less coordinating, making the Grignard reagent less "loose" and reactive, often favoring addition over reduction.

  • Reagent Quality: Ensure the aldehyde is fresh. Oxidation of the aldehyde to benzoic acid consumes 2 equivalents of Grignard (1 acid-base, 1 addition to carboxylate), reducing effective stoichiometry.

Issue B: "The Gel of Death" (Emulsions during Workup)

Symptom: After quenching, the organic and aqueous layers form a viscous, inseparable emulsion. Diagnosis: Magnesium hydroxide/alkoxide precipitation. Corrective Action: Use the Rochelle’s Salt Protocol .

Protocol:

  • Quench reaction with minimal water.[2][3][4]

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

  • Stir vigorously for 30–60 minutes.

  • Result: The tartrate chelates Mg²⁺, solubilizing it in the aqueous layer. The layers will separate cleanly.

Issue C: No Reaction (Recovered Starting Material)

Symptom: TLC shows only aldehyde after 2 hours. Diagnosis: Quenched Grignard or Enolization (False Positive). Note: 3-Methoxybenzaldehyde has no alpha-protons, so enolization is impossible. The issue is moisture.[2][3][5]

Corrective Actions:

  • Titrate your Grignard: Commercial reagents degrade. Use the salicylaldehyde phenylhydrazone titration method to verify molarity before use.

  • Drying Tube Check: Ensure the Ar/N₂ line has an active desiccant trap.

Visualizing the Chemistry

The following diagrams illustrate the competing pathways and the decision logic for workup.

Diagram 1: Reaction Pathways & Impurity Generation

This diagram highlights why temperature control is vital to avoid the reduction pathway.

GrignardPathways Start 3-Methoxybenzaldehyde + EtMgBr TransitionAdd Addition TS (Low Activation Energy) Start->TransitionAdd Main Pathway (-10°C to 0°C) TransitionRed Reduction TS (High Activation Energy) Start->TransitionRed Side Pathway (>20°C or Steric Bulk) Target Target Product 1-(3-Methoxyphenyl)propan-1-ol TransitionAdd->Target Hydrolysis Impurity Impurity (Reduction) 3-Methoxybenzyl alcohol + Ethylene TransitionRed->Impurity Hydride Transfer

Caption: Kinetic competition between nucleophilic addition (Target) and β-hydride reduction (Impurity).

Diagram 2: Workup Decision Tree

Selecting the correct quench method to prevent emulsion formation.

WorkupLogic Crude Crude Reaction Mixture (Alkoxide + Mg Salts) ScaleCheck Scale of Reaction? Crude->ScaleCheck SmallScale < 5 mmol ScaleCheck->SmallScale LargeScale > 5 mmol ScaleCheck->LargeScale AcidQuench Std. NH4Cl Quench Risk: Mg(OH)2 Gel SmallScale->AcidQuench Acceptable Rochelle Rochelle's Salt Quench (K-Na Tartrate) LargeScale->Rochelle Recommended ResultBad Potential Emulsion AcidQuench->ResultBad ResultGood Clean Phase Separation Rochelle->ResultGood

Caption: Logic flow for selecting the optimal quenching strategy based on reaction scale.

Advanced Optimization (FAQs)

Q: Can I use 3-Methoxybenzaldehyde dimethyl acetal as a protected precursor? A: Yes, but unnecessary. The aldehyde is stable to Grignard conditions (unlike esters or acid chlorides which add twice). Protection adds two steps (protection/deprotection) without yield benefit.

Q: Why use THF over Diethyl Ether (Et₂O)? A:

  • THF: Higher boiling point (66°C vs 35°C), better solubility for the formed alkoxide, and promotes faster initiation if making the Grignard yourself.

  • Et₂O: Better for avoiding the reduction side-product (See Issue A).

  • Recommendation: Start with THF for ease of handling. If >5% reduction impurity is observed, switch to Et₂O or a 1:1 mix.

Q: The product is a racemate. How do I get the enantiomer? A: Standard Grignard addition is non-stereoselective. To obtain a specific enantiomer (R or S), you must perform an Enantioselective Addition using chiral ligands (e.g., TADDOL or BINOL-derived titanium complexes) or perform a Kinetic Resolution (enzymatic or chemical) on the racemic alcohol product.

References

  • Grignard Reagents: Formation and Reactions. Master Organic Chemistry. [Link]

  • Practical Considerations and Safety Tips for Grignard Reactions. Chemistry LibreTexts. [Link]

  • Standard Experimental Protocols: Quenching (Rochelle's Salt). UC Santa Barbara Chemistry. [Link] (General Laboratory Safety & Protocols)

  • Reduction of Carbonyl Compounds by Grignard Reagents. Journal of the American Chemical Society. (Mechanistic grounding for β-hydride transfer). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Topic: Troubleshooting Side Reactions & Impurity Profiles CAS: 19961-27-4 Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles CAS: 19961-27-4 Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(3-Methoxyphenyl)propan-1-ol , a critical intermediate often used in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and lignin model compounds.

Due to the secondary benzylic alcohol motif and the meta-methoxy substituent, this molecule presents specific stability challenges—primarily acid-catalyzed dehydration and air oxidation. This guide breaks down the two primary synthetic routes (Grignard Addition vs. Ketone Reduction) and provides mechanistic solutions for their respective side reactions.

Module 1: Grignard-Mediated Synthesis

Route: 3-Methoxybenzaldehyde + Ethylmagnesium Bromide (EtMgBr)

Critical Troubleshooting (Q&A)

Q1: I observe a non-polar impurity (~5-10%) that increases during acidic workup. What is it? Diagnosis: You are likely observing 1-(3-Methoxyphenyl)prop-1-ene . Root Cause: Benzylic alcohols are exceptionally prone to acid-catalyzed dehydration . The 3-methoxy group stabilizes the intermediate carbocation via resonance (though less effectively than para-methoxy), lowering the activation energy for E1 elimination. Solution:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for quenching.

  • Protocol Adjustment: Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. If the emulsion persists, use a mild organic acid like Citric Acid or a Rochelle Salt (Potassium Sodium Tartrate) wash to solubilize magnesium salts without triggering elimination.

Q2: My yield is low, and I see "dimer" peaks in the GC-MS. Is this the product coupling? Diagnosis: This is likely Wurtz Coupling artifacts (n-Butane) or bi-aryl species. Root Cause: If the Grignard reagent preparation temperature is too high, the alkyl halide (Ethyl Bromide) couples with the formed Grignard reagent. Solution:

  • Temperature Control: Maintain the Grignard formation between 35-40°C.

  • Slow Addition: Add the alkyl halide slowly to maintain a gentle reflux; do not let the concentration of unreacted halide build up.

Visualizing the Grignard Pathway & Failures

GrignardPathways Start 3-Methoxybenzaldehyde + EtMgBr Inter Mg-Alkoxide Intermediate Start->Inter Nucleophilic Addition Reduction Side Reaction: Meerwein-Ponndorf-Verley (Reduction to Benzyl Alcohol) Start->Reduction Beta-H Transfer (If EtMgBr has beta-H) Product Target Alcohol (1-(3-Methoxyphenyl)propan-1-ol) Inter->Product Mild Hydrolysis (NH4Cl) Dehydration Side Reaction: Acid-Catalyzed Dehydration (Alkene Formation) Inter->Dehydration Strong Acid Workup (HCl)

Figure 1: The primary reaction vector (green) vs. the critical failure mode of dehydration (red) during workup.

Module 2: Ketone Reduction

Route: 1-(3-Methoxyphenyl)propan-1-one + NaBH₄

Critical Troubleshooting (Q&A)

Q3: The reaction mixture turns into a sticky "gel" during aqueous workup, trapping my product. Diagnosis: Formation of stable Boron-Alkoxide complexes . Root Cause: Boron salts form covalent bonds with the product alcohol, creating viscous emulsions that resist separation. Solution:

  • The "Methanol Quench": Add excess methanol to the reaction mixture before adding water. This forms volatile trimethyl borate (B(OMe)₃) which can be stripped off.

  • Oxidative Workup: Add a small amount of Acetone (to destroy excess hydride) followed by 10% NaOH. This breaks the boron complex cleanly.

Q4: I see a peak corresponding to the starting material (ketone) appearing after the reaction was confirmed complete. Diagnosis: Air Oxidation or Oppenauer Reversion . Root Cause: Benzylic alcohols are easily oxidized back to ketones, especially if the workup is basic and traces of acetone (used for cleaning or quenching) are present with aluminum/magnesium salts. Solution:

  • Inert Atmosphere: Store the crude oil under Nitrogen/Argon.

  • Avoid Acetone: Do not use acetone to quench if aluminum salts (from LiAlH₄) are present. Use Ethyl Acetate.

Module 3: Impurity Profile & Control Strategy

The following table summarizes the critical impurities you must monitor by HPLC/GC.

Impurity NameStructure TypeOriginRelative Polarity (RP-HPLC)Control Strategy
Anethole Analog Alkene (Styrene)Acidic Dehydration (Workup/Distillation)High (Elutes late)Keep pH > 4 during workup; Keep pot temp < 120°C.
3-Methoxypropiophenone KetoneUnreacted SM / OxidationMedium Ensure 1.1 eq Hydride; Store under N₂.
3-Methoxybenzyl Alcohol Primary AlcoholGrignard Reduction Side-RxnLow (Elutes early)Use fresh Grignard; Lower reaction temp.
Dimer Bi-aryl / AlkaneWurtz CouplingVery High Filter solids; Distillation.
Mechanism of Dehydration (The Major Threat)

Understanding why this molecule degrades is the key to preventing it.

DehydrationMech Alcohol Target Alcohol (Benzylic) Protonated Protonated Alcohol (Oxonium Ion) Alcohol->Protonated + H+ (Acidic Workup) Carbo Benzylic Carbocation (Resonance Stabilized) Protonated->Carbo - H2O (Rate Limiting) Alkene Alkene Product (Conjugated System) Carbo->Alkene - H+ (Elimination)

Figure 2: The E1 Elimination pathway. The meta-methoxy group provides enough stabilization to the carbocation to make this reaction facile even with weak acids.

Recommended Protocol (Best Practice)

To minimize the side reactions described above, use this optimized reduction protocol which avoids the harsh conditions of the Grignard route.

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.6 eq - slight excess of hydride)

  • Solvent: Ethanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve ketone in Ethanol (0.5 M concentration). Cool to 0°C.

  • Addition: Add NaBH₄ portion-wise over 30 minutes. Reason: Exotherm control prevents over-reduction.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench (Critical Step):

    • Add Acetone (0.2 eq) to destroy excess hydride. Stir 10 mins.

    • Add Saturated NH₄Cl slowly. Do NOT use HCl.

  • Extraction: Extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over Na₂SO₄. Do not use MgSO₄ if acidic impurities are suspected, as it is slightly Lewis acidic.

  • Concentration: Evaporate solvent at <40°C . High heat promotes dehydration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12313670, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved from .

  • Sigma-Aldrich. Grignard Reagents: Preparation and Reaction Guide. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Discussion on E1 Elimination in Benzylic Systems). Oxford University Press.
  • Mellon, C., et al. (2022). Synthetic Procedure of Lignin Model Compounds. (Detailed workup protocols for methoxy-substituted benzylic alcohols). Retrieved from .

  • Chemistry LibreTexts. Dehydration of Alcohols. (Mechanism of acid-catalyzed elimination).[1] Retrieved from .

Sources

Troubleshooting

Technical Support Center: 3'-Methoxypropiophenone Reduction Guide

Topic: Troubleshooting & Optimization of 3'-Methoxypropiophenone Reduction Target Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-3MOP-RED-01[1] Executive Summary & Chemical Context 3'-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of 3'-Methoxypropiophenone Reduction Target Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-3MOP-RED-01[1]

Executive Summary & Chemical Context

3'-Methoxypropiophenone (CAS: 37951-49-8) is a critical intermediate in the synthesis of centrally acting analgesics, most notably Tapentadol and related opioids [1, 2].[1] The reduction of this ketone is a bifurcation point in synthesis:

  • Partial Reduction (C=O → CH-OH): Yields 1-(3-methoxyphenyl)propan-1-ol , a precursor for substitution reactions.[1]

  • Complete Deoxygenation (C=O → CH₂): Yields 1-ethyl-3-methoxybenzene , used in alkyl-aryl scaffolds.[1]

This guide addresses the specific impurity profiles associated with these reductions, focusing on the chemoselectivity and stereochemical challenges inherent to the 3-methoxyaryl system.

Critical Reaction Pathways & Byproducts[1]

The following diagram details the primary reduction pathways and the specific origins of common byproducts.

Reduction_Pathways Substrate 3'-Methoxypropiophenone (Starting Material) Alcohol 1-(3-Methoxyphenyl)propan-1-ol (Target A) Substrate->Alcohol NaBH4 / LiAlH4 (Nucleophilic Addition) Alkane 1-Ethyl-3-methoxybenzene (Target B / Over-reduction) Substrate->Alkane Zn(Hg)/HCl (Clemmensen) or N2H4/KOH (Wolff-Kishner) Pinacol Pinacol Dimer (3,4-bis(3-methoxyphenyl)hexane-3,4-diol) Substrate->Pinacol SET Mechanism (Mg/Hg or incomplete Zn red.) Azine Hydrazone/Azine (Wolff-Kishner Impurity) Substrate->Azine N2H4 (Incomplete WK) Alcohol->Alkane Hydrogenolysis (Pd/C, H2) Alkene Alkene (Dehydration Product) Alcohol->Alkene Acidic Workup (Elimination) Phenol 3-Ethylphenol (Demethylation) Alkane->Phenol Harsh Lewis Acids (Ether Cleavage)

Figure 1: Mechanistic divergence of 3'-methoxypropiophenone reduction showing origins of key impurities.[1]

Troubleshooting Guide: Carbonyl to Alcohol (NaBH₄ Reduction)

Context: The most common transformation is the reduction to the secondary alcohol using Sodium Borohydride (NaBH₄) in methanol or ethanol.

Symptom: Presence of Starting Material (Incomplete Conversion)
  • Observation: TLC shows a persistent spot at

    
     (Hex/EtOAc 4:1), distinct from the lower running alcohol (
    
    
    
    ).
  • Root Cause:

    • Moisture Deactivation: NaBH₄ decomposes rapidly in wet solvents or acidic media, losing hydride activity before reducing the ketone.[1]

    • Borate Complex Stability: The intermediate alkoxy-borate complex can be stable and may not hydrolyze until acidic workup, masking conversion during in-process checks if not quenched properly.[1]

  • Corrective Action:

    • Ensure solvents are anhydrous (MeOH < 0.05% water).

    • Protocol Adjustment: Add a "mini-workup" for TLC monitoring: Take 50 µL reaction mixture, quench with 0.1 mL 1M HCl, extract with EtOAc, then spot. This ensures the borate complex is hydrolyzed to the visible alcohol [3].

Symptom: "Ghost" Spot Running Higher than Ketone[1]
  • Observation: A non-polar impurity appears near the solvent front.

  • Root Cause: Acetal/Ketal Formation .[1] If the reaction is performed in Methanol with trace acid (or old NaBH₄ which can be basic but degrade), the ketone can form a dimethyl ketal.

  • Corrective Action:

    • Maintain basic pH (NaBH₄ is naturally basic, do not neutralize until completion).[1]

    • Switch solvent to Ethanol or 2-Propanol to reduce solvolysis rates.

Symptom: Product is Racemic (Stereochemical Issue)
  • Observation: Chiral HPLC shows 50:50 enantiomer ratio.

  • Root Cause: Standard hydride reagents (NaBH₄, LiAlH₄) are achiral.[1]

  • Solution: For asymmetric synthesis (e.g., targeting (S)-alcohol for Tapentadol analogs), utilize Corey-Bakshi-Shibata (CBS) reduction or biocatalytic reduction (e.g., Rhodotorula sp.) [4].[1]

Troubleshooting Guide: Carbonyl to Methylene (Deoxygenation)

Context: Removing the oxygen completely (Clemmensen or Wolff-Kishner) to form the ethyl side chain.

Symptom: Formation of Phenolic Byproducts[1][2][3]
  • Observation: Product peak appears shifted in HPLC; new peak shows broad OH stretch in IR but no carbonyl.

  • Root Cause: Ether Cleavage (Demethylation) . The 3-methoxy group is sensitive to the harsh acidic conditions of the classical Clemmensen reduction (conc. HCl, reflux).[1][2][3]

  • Corrective Action:

    • Avoid Clemmensen for methoxy-arenes if possible.[1]

    • Alternative: Use the Wolff-Kishner reduction (Hydrazine/KOH), which is basic and preserves the ether linkage [5].[1]

    • Modification: If acidic conditions are required, use the "Modified Clemmensen" with organic solvents (toluene/HCl gas) at lower temperatures to minimize ether cleavage [1].

Symptom: Yellow/Orange Solid Precipitate (Wolff-Kishner)
  • Observation: Reaction mixture turns opaque/solidifies.

  • Root Cause: Azine Formation .[1] The intermediate hydrazone can dimerize to form an azine if hydrazine concentration is low or water is not removed.

  • Corrective Action:

    • Use excess Hydrazine Hydrate (3-5 equivalents).

    • Ensure temperature ramp is slow: Form hydrazone at 100°C, then distill off water/excess hydrazine to reach 180-200°C for the decomposition step.[1]

Comparative Impurity Profile

Impurity TypeStructure / NameOrigin

(vs Product)
Prevention Strategy
Pinacol Dimer (Diol)SET mechanism (Mg, Zn)Lower (Very Polar)Avoid active metals; use hydride reagents.[1]
Alkene 1-(3-methoxyphenyl)propeneAcid-catalyzed dehydrationHigher (Non-polar)Keep workup pH > 4; avoid heating alcohol with acid.[1]
Phenol 3-EthylphenolDemethylation (Acidic)Variable (pH dependent)Use Basic reduction (Wolff-Kishner).
Azine Bis(3-methoxypropiophenone)azineHydrazine condensationHigherExcess Hydrazine; High temp.

Standardized Protocol: NaBH₄ Reduction

Objective: Selective reduction to 1-(3-methoxyphenyl)propan-1-ol with minimized byproduct formation.

Reagents:

  • 3'-Methoxypropiophenone (1.0 eq)[1][2][4]

  • Sodium Borohydride (0.6 eq - slight excess of hydride)[1]

  • Methanol (Anhydrous, 10 Volumes)

Procedure:

  • Dissolution: Dissolve 3'-methoxypropiophenone in Methanol at 0°C. Cooling is crucial to prevent immediate vigorous hydrogen evolution and side reactions.

  • Addition: Add NaBH₄ portion-wise over 30 minutes. Do not dump all at once; exotherm control prevents solvent boiling and loss of reagent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC (See Troubleshooting above).

  • Quench: Carefully add Saturated NH₄Cl solution dropwise. Avoid strong acids like HCl to prevent dehydration of the secondary alcohol to the alkene.

  • Extraction: Evaporate Methanol under reduced pressure (Rotovap). Extract residue with Ethyl Acetate.[5]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Yield Expectation: >95% Chemical Yield. Purity: >98% (Main impurity: unreacted ketone).[2]

References

  • Clemmensen Reduction - Chemistry LibreTexts. (2023). The mechanism of Clemmensen reduction and conditions.[3][6][7][8]

  • Tapentadol Synthesis Intermediates. (2016). Synthesis method for 3-methoxypropiophenone and downstream applications.

  • Ph3P O-Catalyzed Reductive Deoxygenation. (2020). Mechanisms of alcohol activation and reduction.[9]

  • Enantioselective Reduction of Propiophenones. (2010). Biocatalytic approaches to chiral alcohols from propiophenone derivatives.

  • Wolff-Kishner Reduction - Wikipedia. (2024). Base-mediated deoxygenation mechanism and azine byproducts.[1][8][10][11]

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: High-Selectivity Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Current Status: Operational Subject: Troubleshooting Enantiomeric Excess (ee) in Asymmetric Synthesis of 1-(3-Methoxyphenyl)propan-1-ol Ticket Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Enantiomeric Excess (ee) in Asymmetric Synthesis of 1-(3-Methoxyphenyl)propan-1-ol Ticket Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties in achieving >98% enantiomeric excess (ee) for 1-(3-Methoxyphenyl)propan-1-ol . Unlike simple acetophenones, the steric bulk of the ethyl group (propyl chain) combined with the electronic effects of the meta-methoxy substituent creates a challenging substrate for standard catalytic pockets.

This guide moves beyond generic advice, addressing the specific steric and electronic "mismatch" that causes low selectivity in this propiophenone derivative. We focus on three validated protocols: Biocatalytic Reduction (Highest Selectivity), Ru-Transfer Hydrogenation (Highest Scalability), and Kinetic Resolution (Purification Strategy).

Module 1: Biocatalytic Reduction (The "Gold Standard" for ee)

Context: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) typically offer the highest enantioselectivity (>99% ee) for this substrate because the enzyme pocket can be evolved to distinguish the ethyl group from the aryl ring more effectively than small-molecule catalysts.

Troubleshooting Guide: Biocatalysis

Q: My conversion is high (>95%), but the ee is stuck at 85-90%. Why? A: This "ee ceiling" suggests the enzyme pocket is too loose for the propiophenone tail. The enzyme can accommodate the ethyl group in the "small" pocket (anti-Prelog binding) occasionally.

  • The Fix (Cosolvent Tuning): Reduce your cosolvent concentration. High levels of DMSO or IPA (e.g., >10%) can slightly unfold the enzyme active site, reducing steric discrimination. Switch to a biphasic system (e.g., Buffer/MTBE) to keep the substrate available without denaturing the enzyme.

  • The Fix (Temperature Drop): Lower the reaction temperature from 30°C to 20°C or even 15°C. Selectivity is driven by the difference in activation energy (

    
    ) between the two transition states. Lower temperatures magnify this difference, improving ee at the cost of rate.
    

Q: The reaction stalls at 50-60% conversion. A: This is a Cofactor Regeneration failure or Product Inhibition.

  • The Fix (pH Stat): The reduction consumes protons (if using NADPH) or produces gluconic acid (if using Glucose Dehydrogenase for recycling). If the pH drifts out of the enzyme's optimum (usually pH 7.0–7.5), activity dies. Use a strong buffer (100 mM KPi) or a pH-stat titrator.

  • The Fix (The "Spike"): Add a second bolus of GDH (Glucose Dehydrogenase) and Glucose. If the reaction restarts, your recycling system was the bottleneck, not the main enzyme.

Visual Workflow: Coupled Cofactor Regeneration

Biocatalysis Substrate 3-Methoxy- propiophenone Product 1-(3-Methoxyphenyl) propan-1-ol Substrate->Product Reduction KRED Ketoreductase (KRED) NADP_Ox NADP+ KRED->NADP_Ox GDH Glucose Dehydrogenase NADP_Ox->GDH NADP_Red NADPH NADP_Red->KRED GDH->NADP_Red Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Coupled enzymatic cycle. The KRED reduces the ketone using NADPH, while GDH sacrifices Glucose to regenerate NADPH, driving the equilibrium forward.

Module 2: Ru-Catalyzed Transfer Hydrogenation (Noyori Type)

Context: For scalable synthesis without biological constraints, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN complexes is the industry standard.

Troubleshooting Guide: Chemical Catalysis

Q: I am using RuCl in Isopropanol (IPA), but the reaction is reversible and incomplete. A: In IPA, the reaction reaches a thermodynamic equilibrium because the product (alcohol) and the reductant (IPA) are similar in energy.

  • The Fix (Irreversible Donor): Switch from IPA to a Formic Acid / Triethylamine (5:2 azeotrope) mixture. The oxidation of formic acid produces CO₂, which bubbles out of the solution, rendering the reaction irreversible and driving it to 100% conversion.

  • Note: The meta-methoxy group is electron-donating. This increases electron density at the carbonyl oxygen, making it a slightly better ligand but a worse electrophile. You may need to increase catalyst loading to 0.5 mol% (vs. standard 0.1 mol%).

Q: The reaction turns black/brown and stops. A: This indicates catalyst decomposition, likely due to oxygen. Ru-hydride species are extremely air-sensitive.

  • The Fix (Degassing): Do not just "purge" the headspace. You must sparge the solvent (Formic acid/TEA or IPA) with Argon/Nitrogen for at least 30 minutes before adding the catalyst.

  • The Fix (Chloride Scavenger): Ensure no free chloride ions are poisoning the active species. If generating the catalyst in situ, ensure the [RuCl2(p-cymene)]2 precursor is fully complexed with the ligand before adding the substrate.

Module 3: Kinetic Resolution (The "Cleanup")

Context: If you have 500g of material at 85% ee from a failed batch, do not discard it. Use Lipase-mediated kinetic resolution to upgrade the optical purity.[1]

Protocol:

  • Dissolve the crude alcohol in Vinyl Acetate (acyl donor) and MTBE.

  • Add Lipase B from Candida antarctica (CAL-B/Novozym 435) .

  • Mechanism: The lipase will selectively acetylate the unwanted enantiomer (usually the R-enantiomer if using CAL-B, but screen to confirm) much faster than the desired one.

  • Result: You get the desired Alcohol (now >99% ee) and the unwanted Acetate ester. These are easily separated by flash chromatography (polarity difference).

Analytical Data & Comparison
ParameterBiocatalysis (KRED)Ru-Transfer HydrogenationKinetic Resolution (Lipase)
Max Possible ee >99.5%95-98%>99.9%
Yield (Theoretical) 100%100%50% (Max)
Reaction Time 12-24 h4-12 h24-48 h
Key Risk Enzyme cost/AvailabilityCatalyst poisoning (O2)Yield loss
Scalability High (aqueous waste)High (solvent recovery)Medium
Decision Matrix: Troubleshooting Flowchart

Troubleshooting Start Start: Low ee observed CheckMethod Which Method? Start->CheckMethod Bio Biocatalysis CheckMethod->Bio Chem Ru-Catalysis CheckMethod->Chem BioQ1 Is conversion >90%? Bio->BioQ1 ChemQ1 Is H-Donor IPA? Chem->ChemQ1 BioFix1 Reduce Cosolvent % Lower Temp to 15°C BioQ1->BioFix1 Yes (Low Selectivity) BioFix2 Check pH (7.0) Add GDH/Glucose BioQ1->BioFix2 No (Stalled) ChemFix1 Switch to HCOOH/TEA (Irreversible) ChemQ1->ChemFix1 Yes (Equilibrium Issue) ChemFix2 Degas Solvents Check Catalyst Loading ChemQ1->ChemFix2 No (Kinetic Issue)

Caption: Logical diagnostic path for identifying the root cause of low yield or enantiomeric excess.

References
  • Biocatalytic Reduction of Propiophenones

    • Wang, L., et al. (2011). "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis." Applied Microbiology and Biotechnology.
  • Noyori Transfer Hydrogenation (General & Mechanism)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (The foundational text for the Ru-TsDPEN protocol).
  • Kinetic Resolution via Lipases

    • Yuki, C., et al. (2025). "Lipase-Catalyzed Kinetic Resolution... Enantio- and Diastereoselective Synthesis." Chemical and Pharmaceutical Bulletin. (Recent application of lipases for resolving complex aryl alkanols).
  • Deracemization of 1-(3-methoxyphenyl)

    • Padilha, et al. (2018).[2] "Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases." Journal of the Brazilian Chemical Society. (Specific data on the 3-methoxyphenyl substrate class).

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 1-(3-Methoxyphenyl)propan-1-ol Enantiomers

Status: Operational Ticket ID: CHIRAL-3-MET-OH Assigned Specialist: Senior Application Scientist Introduction: The Analyte & The Challenge You are attempting to resolve the enantiomers of 1-(3-Methoxyphenyl)propan-1-ol ....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHIRAL-3-MET-OH Assigned Specialist: Senior Application Scientist

Introduction: The Analyte & The Challenge

You are attempting to resolve the enantiomers of 1-(3-Methoxyphenyl)propan-1-ol . This is a secondary benzylic alcohol with a meta-methoxy substituent.

  • Structural Implications: The hydroxyl group (-OH) provides a hydrogen bonding site (donor/acceptor), while the phenyl ring allows for

    
     interactions. The methoxy group (-OCH
    
    
    
    ) at the meta position adds electron density to the ring and provides a weak hydrogen bond acceptor site, but also creates specific steric geometry distinct from para or ortho isomers.
  • The Separation Mechanism: Success relies on the formation of transient diastereomeric complexes between your analyte and the Chiral Stationary Phase (CSP).[1] The "three-point interaction" model suggests that for successful discrimination, the carbamate linkages of the CSP must interact differently with the R and S isomers via H-bonding and steric inclusion.

Module 1: Method Development Protocol

Do not guess. Follow this screening hierarchy to establish a baseline separation (


).
Phase 1: Column Selection (The "Golden Pair")

For benzylic alcohols, polysaccharide-based coated phases are the industry standard.

PriorityColumn NameSelector ChemistryWhy?
1 (Primary) Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Historically the most successful selector for aromatic alcohols due to the ordered cellulose helical cavity.
2 (Secondary) Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The amylose helix is looser/wider. If OD-H shows partial separation, AD-H often provides complete baseline resolution due to different inclusion geometry.
3 (Alternative) Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase. Useful if the sample is only soluble in aggressive solvents (DCM/THF), but usually unnecessary for this alcohol.
Phase 2: Mobile Phase Screening

Start with Normal Phase (NP) . It provides the highest probability of success by promoting H-bonding between the analyte's -OH group and the CSP's carbamate backbone.

Standard Screening Condition:

  • Mobile Phase: n-Hexane / 2-Propanol (IPA)

  • Ratio: 90:10 (v/v)[2][3][4]

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25°C

  • Detection: UV 254 nm (aromatic ring) or 220 nm (if sensitivity is low).

Visualization: Method Development Workflow

MethodDev Start Start: 1-(3-Methoxyphenyl)propan-1-ol ScreenOD Screen Chiralcel OD-H Hexane/IPA (90:10) Start->ScreenOD CheckRs Check Resolution (Rs) ScreenOD->CheckRs Success Rs > 1.5 Validation CheckRs->Success Yes Partial 0.5 < Rs < 1.5 Optimization CheckRs->Partial Partial Fail Rs = 0 (Co-elution) CheckRs->Fail No SwitchAlc Switch Modifier Hexane/Ethanol (90:10) Partial->SwitchAlc LowerTemp Lower Temp to 10-15°C (Enhances Enthalpy Control) Partial->LowerTemp ScreenAD Screen Chiralpak AD-H Hexane/IPA (90:10) Fail->ScreenAD ScreenAD->CheckRs SwitchAlc->CheckRs LowerTemp->CheckRs

Figure 1: Logical workflow for initial chiral screening and decision making based on resolution (


).

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with phenyl-propanol derivatives.

Issue 1: "I have two peaks, but they are merging (Rs < 1.2)."

Diagnosis: Thermodynamic selectivity is insufficient. The Fix:

  • Temperature Effect: Chiral recognition is often enthalpy-driven (

    
    ). Lowering the temperature increases the difference in interaction energy between the enantiomers.
    
    • Action: Reduce column oven from 25°C to 10°C or 15°C. This almost always increases

      
       (selectivity) for this class of molecules.
      
  • Alcohol Switch: The alcohol modifier competes for the chiral binding sites.

    • Action: Switch from IPA to Ethanol . Ethanol is smaller and more polar; it changes the solvation of the chiral groove.

    • Warning: If using a coated column (OD-H/AD-H), you must flush with 100% IPA before switching to 100% Ethanol to prevent silica shock, though 10% mixtures are generally safe to swap directly [1].

Issue 2: "The second peak is tailing significantly."

Diagnosis: Non-specific adsorption. The free hydroxyl group of your analyte is interacting with residual silanols on the silica surface, not just the chiral selector. The Fix:

  • Add a Basic Modifier: Although the analyte is an alcohol, trace acidity in the silica can cause tailing.

    • Action: Add 0.1% Diethylamine (DEA) to the mobile phase. This blocks active silanol sites.

  • Concentration Overload: Chiral columns have lower loading capacities than C18 columns.

    • Action: Dilute your sample. Injecting >10 µg on an analytical column can saturate the high-energy binding sites, leading to "Shark Fin" peak shapes.

Issue 3: "My retention times are drifting."

Diagnosis: Mobile phase composition change or temperature fluctuation. The Fix:

  • Evaporation: Hexane is volatile. If you use open solvent bottles or helium sparging, the Hexane:Alcohol ratio changes over hours, altering retention.

    • Action: Use premixed mobile phases in capped bottles. Avoid continuous vigorous sparging of volatile mixes.

  • Thermal Equilibration: Chiral columns are massive thermal blocks.

    • Action: Ensure the column has equilibrated at the set temperature for at least 30 minutes after the pressure stabilizes.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Defect Tailing Peak Tailing (As > 1.2) Problem->Tailing Broad Broad Peaks (Low N) Problem->Broad Drift RT Drift Problem->Drift Silanols Silanol Interaction Tailing->Silanols MassTransfer Slow Mass Transfer Broad->MassTransfer Evap Hexane Evaporation Drift->Evap FixTail Add 0.1% DEA or TEA Silanols->FixTail FixBroad Increase Temp (if Rs allows) or Decrease Flow MassTransfer->FixBroad FixDrift Cap Solvents Premix Mobile Phase Evap->FixDrift

Figure 2: Diagnostic logic for correcting common peak shape and stability issues.

Module 3: Advanced Optimization Data

If standard screening fails, consult this matrix for advanced adjustments.

VariableAdjustmentExpected OutcomeMechanism
Alcohol Type IPA

MeOH
Inverts Elution Order (Common on AD-H)Methanol is a "hydrogen bond donor" solvent similar to the analyte, often altering the cavity shape of amylose selectors [2].
Mobile Phase NP

RP
Orthogonal Selectivity Using a Chiralcel OD-RH (Reverse Phase) with Acetonitrile/Buffer can resolve enantiomers if NP fails due to solubility or matrix interference [3].
Temperature

Higher Resolution (

)
"Enthalpy-Entropy Compensation." Lower T favors the formation of the more stable diastereomeric complex.

Critical Note on Methanol: Standard Chiralcel OD-H and Chiralpak AD-H are coated phases.

  • DO NOT use 100% Methanol or Acetonitrile on these columns unless the manufacturer explicitly states they are "Solvent Versatile" (e.g., immobilized "I-Series" like Chiralpak IA/IC).

  • Exception: You can use low percentages of MeOH (<15%) in Hexane, or pure MeOH if you carefully transition via IPA, but this carries risk of stripping the selector if not done perfectly. Stick to Immobilized Columns (IA, IB, IC) if you need non-standard solvents.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard protocol for solvent switching and column care).

  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes... on Amylose CSPs. (Discusses the impact of alcohol modifiers and temperature on resolution).

  • ResearchGate. HPLC method for enantioselective analysis of cloprostenol (and related alcohols) on Chiralcel OD-RH. (Demonstrates Reverse Phase utility for similar chiral alcohols).

Sources

Optimization

Technical Support Guide: Storage &amp; Stability of 1-(3-Methoxyphenyl)propan-1-ol

[1][2] Executive Summary & Compound Profile Compound: 1-(3-Methoxyphenyl)propan-1-ol CAS: 52956-27-1 Structure Type: Secondary Benzylic Alcohol Key Sensitivity: Moderate to High (Oxidation & Acid-Catalyzed Dehydration)[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

Compound: 1-(3-Methoxyphenyl)propan-1-ol CAS: 52956-27-1 Structure Type: Secondary Benzylic Alcohol Key Sensitivity: Moderate to High (Oxidation & Acid-Catalyzed Dehydration)[1][2]

This guide addresses the specific stability challenges of 1-(3-Methoxyphenyl)propan-1-ol . As a secondary benzylic alcohol with an electron-donating methoxy substituent, this molecule occupies a "Goldilocks" zone of reactivity: it is stable enough for standard handling but sufficiently reactive to decompose under improper storage.[1][2]

The benzylic position is activated by the aromatic ring, significantly weakening the C-H bond (susceptibility to radical oxidation) and the C-OH bond (susceptibility to ionization/dehydration). The meta-methoxy group further modulates the electron density, making the ring electron-rich and potentially susceptible to photo-oxidative processes.[1][2]

Degradation Mechanisms (The "Why")

To prevent decomposition, one must understand the pathways. We identify two primary failure modes for this compound during storage.[1][2][3]

A. Oxidative Dehydrogenation (Air Exposure)

Upon exposure to atmospheric oxygen, particularly in the presence of light or trace metal contaminants, the benzylic C-H bond undergoes hydrogen atom abstraction. This leads to the formation of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one .[1][2] This is the most common cause of "purity drift" over months.[3]

B. Acid-Catalyzed Dehydration (Trace Acid/Heat)

Benzylic alcohols are notorious for easy dehydration because the resulting carbocation is resonance-stabilized.[1][2][3] If the storage vessel contains trace acids (e.g., from acid-washed glassware not neutralized) or is heated, water is eliminated to form the styrene derivative, 1-methoxy-3-(prop-1-en-1-yl)benzene .[1][2]

Visualization: Degradation Pathways[4]

DegradationPathways cluster_0 Storage Hazards Target 1-(3-Methoxyphenyl)propan-1-ol (Target Compound) Ketone 1-(3-Methoxyphenyl)propan-1-one (Ketone Impurity) Target->Ketone Oxidation (O2, Light, Radical Initiator) Styrene 1-Methoxy-3-(prop-1-en-1-yl)benzene (Styrene Impurity) Target->Styrene Dehydration (H+, Heat, -H2O)

Figure 1: Primary degradation pathways.[1][2][3] The blue node represents the intact molecule; red nodes represent the specific impurities formed by improper storage.

Troubleshooting Guide (Q&A)

This section addresses specific observations researchers report in the lab.

Q1: My sample has turned from colorless to pale yellow. Is it still usable?

Diagnosis: Oxidative Degradation. Technical Insight: Pure benzylic alcohols are colorless.[1][2][3] Yellowing typically indicates the formation of conjugated impurities.[3] While the ketone (1-(3-methoxyphenyl)propan-1-one) itself may be pale, trace amounts of quinoid-like oligomers formed via photo-oxidation of the electron-rich methoxy ring often act as chromophores.[1][2] Action Plan:

  • Check NMR: Look for the disappearance of the benzylic proton (triplet/dd ~4.5 ppm) and the appearance of a propionyl quartet shifted downfield (~2.9 ppm) characteristic of the ketone.

  • Remediation: If the impurity is <5%, you may proceed with robust reactions.[2][3] If >5%, purify via silica gel chromatography (the ketone is less polar and will elute significantly faster than the alcohol).

Q2: I see a "haze" or droplets inside the vial after retrieving it from the fridge.

Diagnosis: Moisture Contamination (Hygroscopicity). Technical Insight: Benzylic alcohols can be hygroscopic.[1][2][3] If a cold vial is opened before reaching room temperature, atmospheric moisture condenses instantly.[2][3] Water promotes hydrolysis if other impurities are present and complicates stoichiometric calculations.[1][2][3] Action Plan:

  • Quantify: Run a Karl Fischer titration or check the water peak in

    
    H NMR (broad singlet, shift varies with concentration).
    
  • Remediation: Dissolve in dry dichloromethane (DCM), dry over activated MgSO

    
    , filter, and concentrate in vacuo. For rigorous drying, store over 3Å or 4Å molecular sieves for 24 hours.
    
Q3: The purity dropped after I stored it in an acid-washed vial.

Diagnosis: Acid-Catalyzed Dehydration. Technical Insight: Benzylic alcohols are extremely sensitive to protons.[1][2][3] Residual acid on glass surfaces (from HCl or H


SO

cleaning baths) can catalyze the elimination of water to form the styrene derivative [1]. Action Plan:
  • Validation: Check NMR for vinylic protons (multiplets in the 6.0–7.0 ppm region).

  • Prevention: Always base-wash (e.g., dilute NaHCO

    
     rinse) and oven-dry storage vials.[1][2][3] Alternatively, use silylated glass vials to mask surface silanols (Si-OH), which can be weakly acidic.[1][2]
    

Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Protocol

Goal: Maximize shelf-life (Target: >12 months).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics: Reducing temperature significantly slows oxidation and dehydration rates [2].[1][2]
Atmosphere Argon or Nitrogen Displaces O

, preventing the radical autoxidation mechanism.[3] Argon is preferred (heavier than air).[1][2][3]
Container Amber Glass Blocks UV/Blue light which can photo-excite the electron-rich aromatic ring, initiating radical formation.[1][2]
Closure Teflon-lined Cap + Parafilm Teflon (PTFE) is chemically inert; Parafilm acts as a secondary gas barrier.[1][2][3]
SOP-02: QC & Self-Validation Workflow

Goal: Confirm compound integrity before critical experiments.

Follow this decision tree to validate your material.

ValidationTree Start Start: Inspect Sample ColorCheck Visual: Is it Yellow? Start->ColorCheck NMRCheck Run 1H NMR (CDCl3) ColorCheck->NMRCheck Yes (Suspect Oxidation) ColorCheck->NMRCheck No (Routine Check) Decision1 Benzylic H (4.5-4.8 ppm) Integrates to 1H? NMRCheck->Decision1 Pass PASS: Use Material Decision1->Pass Yes FailOx FAIL: Ketone Present (Check 2.9 ppm) Decision1->FailOx No (Missing H) FailDehyd FAIL: Alkene Present (Check 6.0-7.0 ppm) Decision1->FailDehyd No (New Vinyl H)

Figure 2: Quality Control Decision Tree. Use this logic flow to interpret NMR data.

References

  • Noyce, D. S., et al. (1968).[2][3][4] The Mechanism of the Acid-Catalyzed Dehydration of 1,2-Diphenylethanol. Journal of the American Chemical Society.[3][4] (General mechanism for benzylic alcohol dehydration).[1][2]

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 1-Propanol / Benzylic Alcohol Derivatives. (General storage guidelines for substituted alcohols).

  • PubChem. (2025).[1][2][3] Compound Summary: 1-(3-Methoxyphenyl)propan-1-ol.[1][2] (Physical properties and identifiers).

  • ChemGuide. (2023).[1][2][3] Oxidation of Alcohols. (Mechanistic overview of secondary alcohol oxidation to ketones).

Sources

Troubleshooting

Technical Support Center: Process R&amp;D for 1-(3-Methoxyphenyl)propan-1-ol

Current Status: Operational Ticket ID: SC-52956-27-1 Subject: Scale-Up Synthesis & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Selection T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-52956-27-1 Subject: Scale-Up Synthesis & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

Target Molecule: 1-(3-Methoxyphenyl)propan-1-ol CAS: 52956-27-1 Structure: A secondary benzylic alcohol.[1] The meta-methoxy group provides electronic stability but does not significantly hinder nucleophilic attack at the carbonyl.

Scale-Up Strategy: For kilogram-scale synthesis, Route A (Ketone Reduction) is the recommended "Workhorse" method due to superior safety profiles, atom economy, and ease of temperature control compared to Route B (Grignard) . Route B is retained as a legacy method if the aldehyde precursor is significantly more cost-effective in your region.

Decision Matrix: Route Selection

RouteSelection Start Starting Material Availability Aldehyde 3-Methoxybenzaldehyde Start->Aldehyde Low Cost Ketone 3-Methoxypropiophenone Start->Ketone Available Decision Safety/Equipment Constraints Aldehyde->Decision RouteA ROUTE A: Reduction (Recommended for Scale) Reagent: NaBH4 Ketone->RouteA Decision->RouteA Standard Reactor RouteB ROUTE B: Grignard (High Exotherm Risk) Reagent: EtMgBr Decision->RouteB Cryogenics Available

Figure 1: Decision logic for selecting the optimal synthesis pathway based on precursor availability and facility capabilities.

Route A: Ketone Reduction (Recommended)

Reaction: 3-Methoxypropiophenone + NaBH₄ → 1-(3-Methoxyphenyl)propan-1-ol Key Advantage: Chemoselective, no cryogenic requirement, aqueous-friendly workup.

Standard Operating Procedure (Scale: 1.0 kg Input)
  • Reactor Setup: 10L Jacketed Reactor, overhead stirrer, N₂ purge.

  • Solvent Selection: Methanol (MeOH) is preferred for kinetics; Ethanol (EtOH) is safer but slower.

  • Charging: Charge 1.0 kg 3-Methoxypropiophenone and 5.0 L MeOH. Cool to 0–5°C.

  • Reagent Addition: Add NaBH₄ (0.6 equiv, powder or pellet) portion-wise over 2 hours.

    • Critical: Maintain internal temp <10°C to minimize byproduct formation.

  • Monitoring: HPLC/TLC. Reaction is typically complete in 3–4 hours.

  • Quench:

    • Add Acetone (200 mL) to consume excess hydride.

    • Adjust pH to 6–7 with 1M HCl. Caution: H₂ gas evolution.

  • Workup: Concentrate MeOH, dilute with MTBE/Water, separate layers. Wash organic layer with Brine.

Troubleshooting Guide: Reduction Protocol
SymptomProbable CauseCorrective Action
"Stalled" Reaction Moisture in solvent deactivating borohydride.Add an additional 0.1 equiv of NaBH₄. Ensure MeOH is dry (<0.1% H₂O).
Cloudy Organic Layer Borate esters (B-O-C bonds) are not fully hydrolyzed.Perform a "MeOH Chase": Dissolve crude oil in MeOH and re-evaporate. The azeotrope removes boron as volatile B(OMe)₃.
Product is an Oil (Not Solid) This is normal. The racemic alcohol is a low-melting solid or viscous oil.Do not attempt crystallization. Proceed to high-vacuum distillation for purification.
Excessive Foaming Rapid H₂ evolution during acid quench.STOP acid addition. Allow foam to subside. Switch to a saturated NH₄Cl quench (slower, buffered pH change).

Route B: Grignard Addition (Legacy/Alternative)

Reaction: 3-Methoxybenzaldehyde + Ethylmagnesium Bromide (EtMgBr) Key Risk: High exotherm, moisture sensitivity, "Wurtz" homocoupling.

Standard Operating Procedure (Scale: 1.0 kg Input)
  • Reactor Setup: 20L Reactor, cryo-cooling unit, rigorous N₂ inerting.

  • Reagent Prep: Prepare 1.2M EtMgBr in THF/Toluene (commercially available or prepared in situ).

  • Substrate Charging: Charge 1.0 kg 3-Methoxybenzaldehyde in THF (5 vol). Cool to -10°C.

  • Controlled Addition: Add EtMgBr solution slowly over 4–6 hours.

    • Critical: The reaction is instantaneous.[2] The feed rate is the temperature controller.

  • Quench (Reverse Method): Transfer the cold reaction mixture into a chilled solution of 1M HCl/Ice.

    • Safety: Never add water to the Grignard reactor at this scale.

Troubleshooting Guide: Grignard Protocol
SymptomProbable CauseCorrective Action
Induction Period (No Exotherm) Magnesium surface passivation (if making reagent in situ).DANGER: Do not add more halide. Add iodine crystal or heat gun to initiate. Wait for exotherm before resuming feed.
Low Yield / "Wet" Product Reaction with atmospheric moisture.Check N₂ lines and reactor seal. Grignard reagents are quantitative water scavengers.
Impurity: Dimer (Pinacol) Radical coupling due to high metal concentration.Reduce concentration. Add CeCl₃ (Cerium chloride) to promote 1,2-addition (Luche conditions).
Solid Precipitate Clogging Magnesium salts (MgBrOH) precipitating.Use a tartrate (Rochelle's Salt) wash during workup to solubilize magnesium salts and break emulsions.

Purification & Quality Control

Critical Issue: Benzylic alcohols are prone to thermal dehydration during distillation, forming the styrene derivative (1-(3-methoxyphenyl)propene).

Purification Workflow

Purification Crude Crude Oil (Contains Borates/Salts) Wash Acid/Brine Wash (Remove Salts) Crude->Wash Dry Dry (MgSO4) & Filter Wash->Dry Distill High Vac Distillation (<1 mbar, <140°C) Dry->Distill Final Pure Alcohol (>98%) Distill->Final Impurity Impurity: Styrene (If Pot Temp >160°C) Distill->Impurity Overheating

Figure 2: Purification logic emphasizing thermal control to prevent elimination reactions.

QC Specifications
  • Appearance: Colorless to pale yellow viscous liquid.[3]

  • Boiling Point: ~135–140°C @ 1 mmHg (Estimate). Note: Do not distill at atmospheric pressure.

  • 1H NMR (CDCl3): Diagnostic triplet at δ ~0.9 (methyl), quartet/multiplet at δ ~1.7 (methylene), triplet/dd at δ ~4.5 (benzylic methine).

  • Storage: Store under Argon at 2–8°C. Benzylic alcohols can auto-oxidize to ketones over long periods.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: Yes, but it is not recommended for scale-up. LAH requires anhydrous ether/THF, is pyrophoric, and generates voluminous aluminum salts that are difficult to filter. NaBH₄ in methanol is safer and easier to process.

Q: My final product has a strong "styrene-like" plastic smell. What happened? A: You likely overheated the pot during distillation. Benzylic alcohols dehydrate easily. Ensure your vacuum is <1 mbar so you can keep the pot temperature below 150°C. If the smell is present, re-distill carefully or use column chromatography (Silica, Hexane/EtOAc).

Q: How do I remove the residual Boron completely? It interferes with my next coupling step. A: Boron forms tight complexes with diols and alcohols. The most effective method is the Methanol Chase : Dissolve the oil in MeOH (10 vol) and rotovap to dryness. Repeat 3 times. The boron forms Trimethyl Borate (B(OMe)₃), which is volatile (BP: 68°C) and co-evaporates.

References

  • Reduction of Aryl Ketones: Modern reduction methods for acetophenone derivatives using NaBH4. Source: American Chemical Society (ACS), "Sodium Borohydride Reduction of Acetophenone."

  • Grignard Safety & Scale-Up: Protocols for handling exothermic Grignard reagents and initiation risks. Source: ACS Chemical Health & Safety, "Grignard Reaction Safety Guide."

  • Boron Removal Strategy: Techniques for working up borohydride reductions to remove borate esters. Source: "Isolating product after sodium borohydride reduction," ChemPros Community Consensus/Literature.

  • Process Chemistry of Benzylic Alcohols: General methodologies for the synthesis of 3-methoxy-substituted benzylic alcohols (Analogous structures). Source: PubChem Compound Summary: 1-(3-Methoxyphenyl)propan-1-ol.[1]

Sources

Optimization

Common impurities in 1-(3-Methoxyphenyl)propan-1-ol and their removal

Topic: Purification, Impurity Profiling, and Quality Control Status: Operational | Ticket Priority: High Audience: Process Chemists, Analytical Scientists, Drug Development (Tapentadol Intermediates) Technical Overview &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Impurity Profiling, and Quality Control

Status: Operational | Ticket Priority: High Audience: Process Chemists, Analytical Scientists, Drug Development (Tapentadol Intermediates)

Technical Overview & Application Context

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical secondary benzyl alcohol intermediate, primarily utilized in the synthesis of Tapentadol , a centrally acting analgesic.[1]

In the drug development pipeline, this molecule acts as the precursor to the amine functionality introduced via substitution or reductive amination. Its purity is paramount because impurities here—specifically the ketone precursor and dehydration products—can carry forward, forming difficult-to-remove side products in the final API (Active Pharmaceutical Ingredient).

Quick Diagnostic: What are you seeing?
  • Problem: Product is yellowing over time.

    • Diagnosis: Auto-oxidation to the ketone or polymerization of styrene-type dehydration impurities.[1]

  • Problem: HPLC shows a persistent peak at RRT ~1.1–1.2.

    • Diagnosis: Unreacted starting material (1-(3-methoxyphenyl)propan-1-one).[1]

  • Problem: Assay is low despite clean HPLC.

    • Diagnosis: Trapped inorganic salts (Boron/Magnesium) or residual solvents.[1]

Impurity Profile & Genesis

The following diagram illustrates the chemical origins of the most common impurities encountered during the synthesis (typically Grignard addition or Ketone Reduction).

ImpurityGenesis Start Starting Material (3-Methoxypropiophenone) Product Target Alcohol 1-(3-Methoxyphenyl)propan-1-ol Start->Product Reduction (NaBH4) or Grignard ImpurityA Impurity A (Ketone) Unreacted Precursor Start->ImpurityA Incomplete Rxn ImpurityB Impurity B (Alkene) 1-(3-Methoxyphenyl)prop-1-ene Product->ImpurityB Acidic Workup or High Heat (Dehydration) ImpurityC Impurity C (Ether) Dimeric Ether Product->ImpurityC Acid Catalysis (Dimerization) ImpurityB->ImpurityC Polymerization

Figure 1: Impurity Genesis Pathways.[1][2] Note that benzyl alcohols are sensitive to acid-catalyzed dehydration.[1]

Detailed Impurity Matrix
Impurity TypeChemical NameOriginDetection (HPLC/GC)Removal Strategy
Starting Material 1-(3-Methoxyphenyl)propan-1-oneIncomplete reduction of ketone.[1]HPLC: RRT > 1.0 (Less polar). UV: Distinct carbonyl absorption.[1]Chemoselective Reduction: Treat crude with excess NaBH₄ followed by mild workup.[1]
Dehydration Product 1-(3-Methoxyphenyl)prop-1-eneAcid-catalyzed elimination during workup or distillation.[1]GC: Elutes before product. HPLC: Non-polar, late eluting.[1]pH Control: Ensure workup is neutral/basic.[1] Avoid high pot temps during distillation.
Dimer/Ether Bis(1-(3-methoxyphenyl)propyl) etherAcid-catalyzed condensation of two alcohol molecules.[1]LC-MS: Mass = 2x Product - H₂O.[1]Chromatography: Difficult to distill; requires silica gel purification.[1]
Inorganic Boron/Magnesium SaltsResiduals from reduction (NaBH₄) or Grignard reagents.[1]Residue on Ignition (ROI) or ICP-MS.[1]Chelation Wash: Use Rochelle Salt (Na-K Tartrate) or NH₄Cl wash.[1]

Troubleshooting Guides & Protocols

Issue #1: Persistent Ketone Impurity (The "Stalled Reaction")

Symptom: You have 2-5% starting ketone remaining.[1] Recrystallization is failing because the product is an oil or low-melting solid.[1] Mechanism: The equilibrium between the alkoxy-borohydride complex and the ketone can sometimes stall if the quenching is inefficient or if the reagent was old.

Corrective Protocol: The "Polish" Reduction

  • Dissolve: Take the crude oil in Methanol (5 volumes).

  • Charge: Add 0.1 equivalents of fresh Sodium Borohydride (NaBH₄) at 0°C.

  • Monitor: Stir for 30 minutes. Check TLC/HPLC. The ketone peak should vanish.[1]

  • Quench (CRITICAL): Do NOT use strong acid (HCl). This will cause dehydration (See Issue #2).[1][3]

    • Correct Quench: Add Acetone (to destroy excess borohydride) followed by Saturated NH₄Cl solution.[1]

  • Extract: Extract into Ethyl Acetate or MTBE. Wash with Brine.[1]

  • Dry: Dry over Na₂SO₄ (Anhydrous Sodium Sulfate). Do not use MgSO₄ if it is acidic, or ensure it is neutral.[1]

Issue #2: Formation of Alkene (Dehydration)

Symptom: The product smells "styrenic" (sweet/gassy) or shows a new non-polar spot on TLC after distillation. Mechanism: Secondary benzyl alcohols are chemically fragile.[1] In the presence of trace acids (even from unneutralized silica gel) and heat, they eliminate water to form the conjugated alkene.

Corrective Protocol: Buffered Distillation If you must distill the product (bp ~130-140°C at high vacuum), you must neutralize the pot.

  • Pre-treatment: Wash the organic phase with saturated NaHCO₃ before concentration.[1]

  • Add Base: Add 1% w/w solid Na₂CO₃ or K₂CO₃ directly to the distillation flask.[1]

  • Vacuum: Use high vacuum (<1 mbar) to keep the bath temperature below 140°C.[1]

    • Warning: If the bath temp exceeds 160°C, thermal elimination occurs even without acid.

Issue #3: Metal Contamination (Magnesium/Boron)

Symptom: The oil is cloudy, viscous, or has high sulfated ash content. Mechanism: Boron salts (from NaBH₄) or Magnesium salts (from Grignard) form sticky complexes with the alcohol oxygen that are hard to wash out with simple water.

Corrective Protocol: Rochelle Salt Chelation

  • Prepare: 20% w/v aqueous Potassium Sodium Tartrate (Rochelle Salt).

  • Wash: Stir the organic layer vigorously with the Rochelle Salt solution for at least 2 hours at room temperature.

  • Observation: The emulsion should break cleanly into two clear layers.

  • Separate: The metal ions are sequestered in the aqueous phase.[1]

Advanced Purification: Decision Tree

Use this workflow to determine the purification method based on your current impurity profile.

PurificationLogic Start Crude Product Analysis CheckKetone Ketone > 1.0%? Start->CheckKetone CheckAlkene Alkene > 2.0%? CheckKetone->CheckAlkene No ActionPolish Perform NaBH4 Polish (See Protocol #1) CheckKetone->ActionPolish Yes ActionColumn Flash Chromatography (Silica, Neutalized) CheckAlkene->ActionColumn Yes (Distillation risks polymerization) ActionDistill High Vac Distillation (with Na2CO3) CheckAlkene->ActionDistill No (Clean profile) ActionPolish->CheckAlkene Re-analyze Final Final QC (HPLC/NMR) ActionColumn->Final ActionDistill->Final

Figure 2: Purification Decision Matrix. Prioritize chemical removal of ketone before physical separation.

Frequently Asked Questions (FAQ)

Q: Can I use acidic silica gel for chromatography? A: Use caution. Standard silica is slightly acidic (pH 6-7).[1] For this substrate, it is usually safe, but if you observe new non-polar spots appearing during the column run, your silica is dehydrating the product. Fix: Pre-wash the column with 1% Triethylamine in Hexane to neutralize the silica.

Q: I need the (S)-enantiomer for Tapentadol. How do I separate it? A: The methods above purify the chemical structure (racemate). To separate enantiomers, you cannot use simple distillation.[1] You must use Chiral HPLC (e.g., Chiralcel OD-H) or perform a Kinetic Resolution (enzymatic acylation).[1] Alternatively, synthesize via asymmetric reduction of the ketone using a chiral catalyst (e.g., Corey-Bakshi-Shibata reduction).

Q: What is the storage stability of this intermediate? A: Moderate. Store under Nitrogen at 2-8°C. Exposure to air causes slow oxidation back to the ketone (3-methoxypropiophenone).[1] Exposure to light can accelerate this process.[1]

References

  • Tapentadol Synthesis & Intermediates

    • Process for the synthesis of tapentadol and intermediates thereof.[2][4][5][6] US Patent 8,791,287 B2.[1] (Describes the alkylation and reduction steps involving the 3-methoxyphenyl moiety).

  • Impurity Analogues (Rivastigmine)

    • Impurity G of Rivastigmine (1-(3-methoxyphenyl)ethanol).[1][7][8] (Structurally homologous impurity profile regarding oxidation/reduction behavior).[1]

  • Dehydration Mechanisms

    • Dehydration of Alcohols to Alkenes.[1][3][9][10][11] Chemistry LibreTexts.[1] (Fundamental mechanism of acid-catalyzed benzyl alcohol dehydration).

  • Tapentadol Intermediate Data

    • Intermediate of Tapentadol.[1][4][5] US Patent 9,663,456 B2.[1] (Details the handling of the 3-methoxyphenylpropanol derivatives).

Sources

Troubleshooting

Catalyst selection for the asymmetric synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Current Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: (1R)- or (1S)-1-(3-Methoxyphenyl)propan-1-ol Precursor: 3-Methoxypropiophenone Executive Summary & Catalyst Selection Matrix T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: (1R)- or (1S)-1-(3-Methoxyphenyl)propan-1-ol Precursor: 3-Methoxypropiophenone

Executive Summary & Catalyst Selection Matrix

The asymmetric synthesis of 1-(3-methoxyphenyl)propan-1-ol is a classic reduction of an aryl-alkyl ketone. The meta-methoxy substituent provides electronic richness without imposing significant steric hindrance at the reaction center.

For this specific transformation, two primary catalytic methodologies dominate the field: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH) and Corey-Bakshi-Shibata (CBS) Reduction .

Catalyst Selection Decision Matrix
FeatureRu-ATH (Noyori Type) CBS Reduction (Oxazaborolidine)
Primary Catalyst RuCl(S)-Me-CBS Oxazaborolidine
Reductant Formic Acid/TEA or IsopropanolBorane (BH₃·THF or BH₃·DMS)
Operational Ease High. Can be run open to air (FA/TEA) or mild inert conditions.Low. Strictly anhydrous; often cryogenic (-20°C to -78°C).
Scalability Excellent. High substrate-to-catalyst (S/C) ratios (up to 2000:1).[1]Moderate. Stoichiometric reductant produces boron waste.
Selectivity (ee) Typically >95% ee for propiophenones.[1][2]Typically >90-98% ee; highly dependent on temp.
Cost Profile High initial catalyst cost; low running cost.Low catalyst cost; high reagent/waste disposal cost.
Recommendation Primary Choice for Process Chem. Primary Choice for Early Discovery/Small Scale.
Visualization: Catalyst Selection Logic

CatalystSelection Start Start: 3-Methoxypropiophenone Reduction Scale What is your reaction scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 100 grams (Process/Pilot) Scale->Large Equip Is cryogenic cooling (-20°C) available? Small->Equip Waste Are boron residues acceptable? Large->Waste CBS Select: CBS Reduction (High ee, fast, moisture sensitive) Equip->CBS Yes RuATH Select: Ru-TsDPEN (ATH) (Robust, scalable, low waste) Equip->RuATH No Waste->CBS Yes (If Ru fails) Waste->RuATH No (Prefer Green Chem)

Caption: Decision tree for selecting between Ru-ATH and CBS reduction based on scale and equipment constraints.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Preferred)

This method utilizes the "Noyori-Ikariya" class of catalysts. For 3-methoxypropiophenone, the Formic Acid/Triethylamine (FA/TEA) system is superior to Isopropanol because the reaction is irreversible, driving conversion to 100% without equilibrium limitations.

Standard Operating Procedure (SOP)
  • Catalyst: RuCl (for S-alcohol)

  • S/C Ratio: 500:1 to 1000:1

  • Solvent/Reductant: Formic Acid/Triethylamine (5:2 azeotrope)[3]

  • Charge: Add 3-methoxypropiophenone (1.0 eq) to a reaction vessel.

  • Solvent: Add FA/TEA azeotrope (5-10 volumes). Degas by sparging with Nitrogen for 15 mins.

  • Catalyst: Add RuCl (0.002 eq).

  • Reaction: Stir at 25–30°C. Monitor by HPLC/GC.

  • Workup: Dilute with water, extract with EtOAc, wash with NaHCO₃ (sat) to remove acid.

Troubleshooting Guide: Ru-ATH

Q: My reaction stalls at ~60-70% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or pH drift.

  • Fix:

    • Oxygen Poisoning: Ru-hydride species are sensitive to O₂. Ensure rigorous degassing of the FA/TEA mixture before catalyst addition.

    • CO₂ Saturation: As FA decomposes to CO₂ + H₂, the solution pH can shift. Ensure the system is vented properly to release CO₂ but kept under a nitrogen blanket.

    • Chloride Inhibition: If you prepared the catalyst in situ from [RuCl₂(p-cymene)]₂ and TsDPEN, ensure you didn't leave excess free chloride.

Q: The enantiomeric excess (ee) is lower than expected (<90%).

  • Diagnosis: Reversibility or Background Reaction.

  • Fix:

    • Switch Hydrogen Source: If using Isopropanol (IPA), switch to Formic Acid/TEA. IPA transfer hydrogenation is reversible; prolonged reaction times lead to racemization.

    • Temperature: Lower the temperature to 20°C. Higher temperatures (40°C+) increase the rate of the non-selective background reduction.

    • Base Concentration: If using FA/TEA, ensure the ratio is strictly 5:2. Excess base can promote racemization of the product alcohol.

Protocol B: CBS Reduction (Alternative)

Use this method if the Ru-catalyst is unavailable or if the specific substrate shows poor conversion with Transfer Hydrogenation.

Standard Operating Procedure (SOP)
  • Catalyst: (S)-Me-CBS (10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF) (0.6 - 1.0 eq)

  • Solvent: Anhydrous THF

  • Dry: Flame-dry all glassware. Cool under Argon.

  • Catalyst Prep: Charge (S)-Me-CBS solution (in toluene/THF) into the flask.

  • Borane: Add BH₃·THF solution at room temperature.

  • Addition: Cool to -20°C . Slowly add 3-methoxypropiophenone (dissolved in THF) over 60 minutes via syringe pump.

    • Critical: Slow addition keeps the ketone concentration low, forcing it to react via the catalyst cycle rather than uncatalyzed borane reduction.

  • Quench: Slowly add MeOH (gas evolution!).

Troubleshooting Guide: CBS Reduction

Q: I see variability in ee between batches (e.g., 95% one day, 80% the next).

  • Diagnosis: Moisture contamination or "Free Borane" reduction.

  • Fix:

    • Water: The CBS catalyst (oxazaborolidine) hydrolyzes instantly with water. Re-distill THF over Na/Benzophenone or use a fresh solvent purification column.

    • Addition Rate: If you add the ketone too fast, it accumulates. Free BH₃ reduces the accumulated ketone racely. Slow down the addition rate.

Q: The reaction is incomplete even with excess Borane.

  • Diagnosis: Borane degradation.

  • Fix: BH₃·THF degrades over time at room temperature. Titrate your Borane source or use a fresh bottle. Alternatively, switch to BH₃·DMS (Dimethyl sulfide complex), which is much more stable (though smellier).

Reaction Mechanism & Logic Flow

The following diagram illustrates the mechanistic pathway for the Ru-ATH system, highlighting the critical "Metal-Ligand Cooperativity" that ensures high enantioselectivity.

RuMechanism PreCat Pre-Catalyst Ru-Cl species Active Active Catalyst (16e- Ru species) PreCat->Active -HCl (via Base) Hydride Ru-Hydride Species (18e- species) Active->Hydride + H-Source TS Transition State (6-membered ring) Hydride->TS + Substrate TS->Active Regeneration Product Chiral Alcohol (S)-1-(3-methoxyphenyl)propan-1-ol TS->Product H-Transfer Base Base (TEA) HSource H-Source (HCOOH) Substrate Substrate 3-Methoxypropiophenone

Caption: The catalytic cycle of Ru-TsDPEN showing the activation, hydride formation, and substrate reduction via a concerted transition state.

Frequently Asked Questions (FAQs)

Q: Can I use the (R,R)-catalyst instead? A: Yes. The Noyori system follows a predictable quadrant model. If the (S,S)-catalyst yields the (S)-alcohol, the (R,R)-catalyst will yield the (R)-alcohol. For propiophenone derivatives, this rule is generally robust.

Q: Why is the 3-methoxy group important for catalyst selection? A: The meta-methoxy group is electron-donating but not sterically crowding near the carbonyl.

  • Electronic Effect: It makes the carbonyl slightly less electrophilic, potentially slowing the reaction compared to electron-deficient ketones (e.g., 3-nitropropiophenone). You may need slightly longer reaction times (12-24h).

  • Coordination: In rare cases, the methoxy oxygen can compete for coordination, but with Ru-TsDPEN, the arene-ruthenium interaction dominates, so this is rarely an issue.

Q: How do I remove the Ruthenium residue? A: Ru residues can be toxic and colored.

  • Silica Gel: Pass the crude mixture through a short pad of silica gel.

  • Scavengers: Use a thiol-based metal scavenger (e.g., SiliaMetS® Thiol) if the product is for pharma-grade applications.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[7][8] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7][8] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[4] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[2] Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Status: Operational Current Ticket Volume: Low Lead Scientist: Dr. Aris (Senior Application Specialist) Welcome to the Synthesis Support Hub You are accessing the technical documentation for 1-(3-Methoxyphenyl)propan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket Volume: Low Lead Scientist: Dr. Aris (Senior Application Specialist)

Welcome to the Synthesis Support Hub

You are accessing the technical documentation for 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1).[1] This secondary alcohol is a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol).

This guide addresses the two primary synthetic routes:

  • Grignard Addition: 3-Methoxybenzaldehyde + Ethylmagnesium bromide.

  • Carbonyl Reduction: 3-Methoxypropiophenone + Hydride source (NaBH₄).

Module 1: Grignard Addition (C-C Bond Formation)

Core Protocol: Solvent Selection & Mechanism

The choice between Diethyl Ether (


) and Tetrahydrofuran (THF) is not arbitrary; it dictates the position of the Schlenk equilibrium and the reactivity of the organomagnesium species.

The Schlenk Equilibrium:



SolventDielectric Constant (

)
Coordination EffectRecommendation
Diethyl Ether (

)
4.3Weakly coordinating. Shifts equilibrium toward monomeric species. Slower reaction, less side-product formation.Preferred for high purity. Use if experiencing Wurtz coupling side reactions.
THF 7.5Strongly coordinating. Stabilizes the Grignard complex.[2] Increases nucleophilicity of the ethyl group.Preferred for difficult initiation. Use if 3-methoxybenzaldehyde is sterically hindered or if initiation fails in ether.
2-MeTHF ~6.2Asymmetric structure creates a "goldilocks" zone. Higher boiling point (

C) allows for higher reaction temps.
Green Alternative. Superior phase separation during workup compared to THF.
Troubleshooting Guide (Q&A)

Ticket #101: "The reaction won't initiate."

  • Diagnosis: Passivation of the Magnesium surface or moisture contamination.

  • Solution:

    • Solvent Check: Ensure solvent is anhydrous (

      
       ppm 
      
      
      
      ). Grignard reagents are essentially strong bases; protic impurities quench them immediately.[3]
    • Entrainment: Add a crystal of iodine or a few drops of 1,2-dibromoethane.

    • Solvent Switch: If using

      
      , switch to THF. The higher basicity of THF helps solubilize the oxide layer on the Mg turnings.
      

Ticket #102: "I'm seeing a lot of 3,3'-dimethoxybibenzyl (Wurtz Coupling)."

  • Diagnosis: Localized overheating or high radical concentration.

  • Solution:

    • Dilution: Increase solvent volume. High concentration favors bimolecular coupling.

    • Temperature Control: Lower the addition temperature to

      
      C.
      
    • Solvent: Switch from THF to

      
      . The lower polarity reduces the stabilization of radical intermediates often associated with coupling.
      
Visual Workflow: Grignard Mechanism

GrignardPath Start Start: 3-Methoxybenzaldehyde Solvent Solvent Selection Start->Solvent Et2O Diethyl Ether (Slower, Cleaner) Solvent->Et2O High Purity Req THF THF (Faster, Reactive) Solvent->THF High Rate Req Complex Mg-Carbonyl Complex (Coordination) Et2O->Complex THF->Complex TS 6-Membered Transition State Complex->TS EtMgBr Attack Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Quench Acidic Quench (H3O+) Alkoxide->Quench Product 1-(3-Methoxyphenyl)propan-1-ol Quench->Product

Figure 1: Mechanistic flow of the Grignard addition showing the critical solvent decision point.

Module 2: Ketone Reduction (Redox Synthesis)

Core Protocol: Solvent Kinetics

When reducing 3-methoxypropiophenone with Sodium Borohydride (


), the solvent participates in the mechanism. 

requires a protic solvent (or a protic additive) to facilitate the hydride transfer via hydrogen bonding to the carbonyl oxygen.

Solvent Kinetic Hierarchy:

  • Methanol (MeOH): Fastest reaction rate. High solubility of

    
    .
    
    • Risk:[4][5] Rapid decomposition of

      
       (solvolysis) generates 
      
      
      
      gas and consumes reagent.
  • Ethanol (EtOH): Moderate rate. Slower solvolysis.

    • Benefit: Better thermal control; often preferred for large-scale batches.

  • Isopropanol (iPrOH): Very slow.

    • Use Case: Only for highly selective reductions where chemoselectivity is an issue (rare for this substrate).

Troubleshooting Guide (Q&A)

Ticket #201: "The reaction is stalling at 80% conversion."

  • Diagnosis: Borate ester formation is inhibiting further attack, or reagent has decomposed.

  • Solution:

    • Add Co-Solvent: If running in pure THF (where

      
       is insoluble), add 10-20% Methanol. The methanol acts as a ligand exchange agent, activating the boron species.
      
    • Reagent Refresh: If using MeOH, the

      
       may have decomposed to 
      
      
      
      before reducing the ketone. Add a second portion of
      
      
      .

Ticket #202: "My product is contaminated with boron salts."

  • Diagnosis: Incomplete hydrolysis of the borate intermediate during workup.

  • Solution:

    • Acid Hydrolysis: Ensure the quench uses dilute HCl or

      
       and stir for at least 30 minutes. The B-O bond in the intermediate is strong and requires time to hydrolyze.
      
    • Chelation: Use a tartaric acid or citric acid wash if the emulsion persists.

Module 3: Purification & Isolation

Solvent Effects on Workup

The 3-methoxy group adds electron density to the ring, making the molecule slightly lipophilic but prone to "oiling out" in non-polar solvents.

PhaseIssueSolvent Fix
Extraction Emulsion formationAvoid DCM if possible; it often forms rag layers with magnesium salts. Use Ethyl Acetate or MTBE .
Drying Water retentionThe alcohol functionality is hygroscopic. Dry organic phase with

(slower, high capacity) rather than

(acidic nature can sometimes cause elimination to the alkene).
Crystallization Oiling outThis product is a liquid at room temperature (MP ~26°C) or low-melting solid. Purification is best achieved via High-Vacuum Distillation rather than crystallization.
Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield Issue->LowYield Impurity Impurity Profile Issue->Impurity Initiation Grignard won't start? LowYield->Initiation Grignard Solubility Ketone won't dissolve? LowYield->Solubility Reduction Wurtz Dimer (Wurtz) found? Impurity->Wurtz C-C Coupling OverRed Over-reduction? Impurity->OverRed Side Rxn Fix1 Add I2 crystal or Switch to THF Initiation->Fix1 Fix2 Add MeOH co-solvent (if reducing) Solubility->Fix2 Fix3 Dilute reaction Switch to Et2O Wurtz->Fix3 Fix4 Lower Temp Stoichiometry Check OverRed->Fix4

Figure 2: Decision tree for diagnosing solvent-related failures in synthesis.

References

  • Wankhede, P., & Kulkarni, A. A. (2025).[6] Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development, 29(2), 450-459.[6] Link

  • Klausener, A., et al. (2000).[7] Process for preparing 3-methoxy-1-propanol. U.S. Patent 6,100,433.[7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Link[1]

  • Pal, S. (2023).[5] Unifying orthogonal reactivity of borohydride: A ubiquitous chemical. Brandon University Research Connection. Link

  • Mishra, V. (2014). Application of Green Chemistry Principles in Organo-Grignard Reactions (2-MeTHF vs THF). International Journal of Advance Research in Science and Engineering, 3(1). Link

Sources

Troubleshooting

Work-up procedure for Grignard synthesis of 1-(3-Methoxyphenyl)propan-1-ol

Topic: Synthesis & Isolation of 1-(3-Methoxyphenyl)propan-1-ol Ticket ID: GRIG-3MP-001 Status: Open Analyst: Senior Application Scientist Welcome to the Bench Support Interface You are accessing the technical troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Isolation of 1-(3-Methoxyphenyl)propan-1-ol Ticket ID: GRIG-3MP-001 Status: Open Analyst: Senior Application Scientist

Welcome to the Bench Support Interface

You are accessing the technical troubleshooting guide for the isolation of 1-(3-Methoxyphenyl)propan-1-ol . This benzylic alcohol intermediate presents two distinct challenges during Grignard work-up:

  • Magnesium Emulsions: The formation of gelatinous Mg(OH)₂ precipitates that trap the product.

  • Acid Sensitivity: The benzylic hydroxyl group is prone to E1 elimination (dehydration) to form the styrene derivative (1-(3-methoxyphenyl)prop-1-ene) if the pH drops too low.

Below are the resolved troubleshooting tickets and the "Gold Standard" protocol designed to maximize yield and purity.

Module 1: Troubleshooting Tickets (Q&A)
Ticket #01: "My organic layer is trapped in a white, sticky sludge."

Diagnosis: Magnesium Hydroxide Gelation. Root Cause: Quenching a Grignard reaction with simple water or weak acid often generates insoluble magnesium hydroxide (


) or basic magnesium salts. These form a gelatinous matrix that emulsifies the organic solvent, trapping your product.

The Fix: Chelation Strategy (Rochelle’s Salt) Do not filter the sludge; you will lose product. Instead, switch your quenching agent to Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

  • Mechanism: Tartrate ions act as bidentate ligands, chelating the

    
     ions. This solubilizes the magnesium in the aqueous phase, breaking the emulsion and allowing a clean phase separation.
    
  • Protocol: Add saturated Rochelle’s salt solution (approx. 20 mL per gram of Mg used) and stir vigorously for 30–60 minutes. The mixture will separate into two clear layers: a bottom aqueous layer containing the Mg-tartrate complex and a top organic layer containing your alcohol.

Ticket #02: "I see a new alkene peak in my NMR after acid wash."

Diagnosis: Acid-Catalyzed Dehydration (E1 Elimination). Root Cause: You likely used


 or 

to solubilize the magnesium salts. Technical Insight: The target molecule is a benzylic alcohol . The 3-methoxy group (meta position) is electron-withdrawing by induction but the benzylic carbocation is still sufficiently stabilized to undergo rapid dehydration under acidic conditions.

The Fix: Buffered Hydrolysis Avoid strong mineral acids. If Rochelle's salt is unavailable, use Saturated Ammonium Chloride (

)
. It provides a pH of ~5–6, which is acidic enough to protonate the alkoxide but generally too weak to catalyze rapid dehydration at room temperature.
Ticket #03: "The product is colored yellow/orange."

Diagnosis: Bi-aryl Coupling or Iodine Contamination. Root Cause:

  • Wurtz Coupling: Excess Grignard reagent can couple with the aryl halide starting material, forming bi-phenyl impurities (e.g., 3,3'-dimethoxybiphenyl).

  • Iodine: If

    
     was used to initiate the Grignard formation, residual iodine causes discoloration.
    The Fix: 
    
  • For Iodine: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ).
    
  • For Coupling: These non-polar impurities are best removed via column chromatography (Hexanes/Ethyl Acetate).

Module 2: Comparative Data Analysis

Table 1: Quenching Reagent Performance for Benzylic Alkoxides

Quenching AgentpH ProfileSolubilization of Mg SaltsRisk of DehydrationRecommended For
H₂SO₄ / HCl (1M) < 1 (Strong Acid)Excellent (Instant)High (Critical) Simple alkyl alcohols only.
Sat. NH₄Cl ~5 (Weak Acid)Moderate (Can still gel)LowGeneral purpose; robust substrates.
Rochelle’s Salt ~7 (Neutral)Excellent (via Chelation) Negligible Acid-sensitive / Benzylic alcohols.
Methanol NeutralPoor (Precipitates salts)LowAnhydrous workups (followed by evap).
Module 3: The "Gold Standard" Protocol

Objective: Isolation of 1-(3-Methoxyphenyl)propan-1-ol without dehydration.

  • Quench: Cool the reaction mixture to 0°C. Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) via addition funnel. Use 20 mL per 1 g of Magnesium turnings used.

    • Note: The reaction is exothermic. Control the temperature to <10°C to prevent thermal elimination.

  • Digestion: Remove the ice bath. Stir vigorously at room temperature for 30–60 minutes.

    • Visual Check: Stir until two distinct, clear layers appear. The "cloudiness" must disappear.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.

  • Extraction: Extract the aqueous layer 2x with Diethyl Ether or Ethyl Acetate (EtOAc).

  • Wash: Combine organic layers. Wash sequentially with:

    • 1x Water (to remove residual salts).

    • 1x Brine (saturated NaCl).

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ).
    
    • Avoid Magnesium Sulfate (

      
      ) if the product is extremely sensitive, as 
      
      
      
      is slightly Lewis acidic.
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C.

Module 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways during the work-up procedure.

GrignardWorkup Start Crude Grignard Reaction Mixture (Alkoxide Intermediate) QuenchChoice Select Quenching Agent Start->QuenchChoice AcidQuench Add dilute HCl / H2SO4 QuenchChoice->AcidQuench Fast Solubilization RochelleQuench Add Sat. Rochelle's Salt (Sodium Potassium Tartrate) QuenchChoice->RochelleQuench Recommended NH4ClQuench Add Sat. NH4Cl QuenchChoice->NH4ClQuench Standard Protonation Rapid Protonation AcidQuench->Protonation Carbocation Benzylic Carbocation Formation Protonation->Carbocation Elimination E1 Elimination Carbocation->Elimination ProductBad Major Impurity: 1-(3-methoxyphenyl)prop-1-ene Elimination->ProductBad Chelation Mg2+ Chelation (Emulsion Breaking) RochelleQuench->Chelation PhaseSep Clean Phase Separation Chelation->PhaseSep ProductGood Target Product: 1-(3-Methoxyphenyl)propan-1-ol PhaseSep->ProductGood Precipitation Mg Salts may Precipitate (Risk of Gel/Emulsion) NH4ClQuench->Precipitation Precipitation->RochelleQuench If stuck (Rescue) Precipitation->PhaseSep If lucky

Figure 1: Decision tree for Grignard work-up. Note the critical risk of dehydration (Red Path) when using strong acids on benzylic substrates.

References
  • Grignard Reaction Mechanism & Workup. Wikipedia. Retrieved from [Link]

  • Rochelle's Salt for Breaking Emulsions. Curly Arrow (Blog). Retrieved from [Link]

  • Dehydration Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure (General Grignard). Organic Syntheses. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparison of synthesis methods for 1-(3-Methoxyphenyl)propan-1-ol

Topic: Comparative Synthesis Guide for 1-(3-Methoxyphenyl)propan-1-ol CAS: 52956-27-1 (Racemic) | Molecular Formula: C₁₀H₁₄O₂[1] Executive Summary 1-(3-Methoxyphenyl)propan-1-ol is a critical secondary benzylic alcohol i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide for 1-(3-Methoxyphenyl)propan-1-ol CAS: 52956-27-1 (Racemic) | Molecular Formula: C₁₀H₁₄O₂[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol is a critical secondary benzylic alcohol intermediate, often utilized as a scaffold in the synthesis of central nervous system (CNS) active agents and opioid analgesics (e.g., Tapentadol analogs). Its synthesis primarily hinges on two strategic pathways: Carbon-Carbon Bond Formation (Grignard Addition) and Functional Group Transformation (Ketone Reduction) .

This guide compares the Grignard Addition (Method A), ideal for rapid racemic synthesis, against the Corey-Bakshi-Shibata (CBS) Reduction (Method B), the gold standard for enantioselective production in drug development.

Part 1: Strategic Synthesis Comparison

FeatureMethod A: Grignard Addition Method B: Asymmetric CBS Reduction
Reaction Type Nucleophilic Addition (C-C Bond Formation)Enantioselective Hydride Transfer (Reduction)
Starting Materials 3-Methoxybenzaldehyde + Ethylmagnesium Bromide1-(3-Methoxyphenyl)propan-1-one + Borane
Stereochemistry Racemic (50:50 mixture of R and S)Highly Enantioselective (>95% ee)
Atom Economy High (Direct assembly of skeleton)Moderate (Requires stoichiometric borane source)
Key Risk Exothermic initiation; Moisture sensitivityBorane toxicity; Moisture sensitivity
Primary Use Case Initial SAR screening; Non-chiral intermediatesLate-stage drug development; Chiral API synthesis

Part 2: Detailed Experimental Protocols

Method A: Grignard Addition (Racemic Synthesis)

Best for: Rapid generation of material for initial biological screening.

Mechanism: The ethyl anion acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The reaction proceeds through a magnesium alkoxide intermediate, which yields the alcohol upon acidic hydrolysis.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with Ethylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C using an ice bath.

  • Addition: Dissolve 3-Methoxybenzaldehyde (1.0 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature <10°C to minimize side reactions (e.g., enolization).

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Cool back to 0°C. Cautiously quench with saturated aqueous Ammonium Chloride (NH₄Cl) . Caution: Vigorous exotherm and gas evolution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the colorless oil.

Typical Yield: 85-92%

Method B: Corey-Bakshi-Shibata (CBS) Reduction (Enantioselective)

Best for: Synthesis of chiral drugs where a specific enantiomer (e.g., S-isomer) is required for biological activity.

Mechanism: The chiral oxazaborolidine catalyst activates the borane reagent (Lewis acid) and coordinates the ketone (Lewis base).[2][3] This dual activation directs the hydride attack to a specific face of the ketone (Re-face or Si-face), controlled by the steric bulk of the catalyst.

Protocol:

  • Setup: Oven-dry all glassware. Perform under strict Argon atmosphere.

  • Catalyst Activation: In the reaction vessel, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Borane Addition: Add Borane-THF complex (BH₃·THF, 0.6-1.0 equiv) to the catalyst solution at room temperature. Stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -20°C. Slowly add a solution of 1-(3-Methoxyphenyl)propan-1-one (1.0 equiv) in THF dropwise over 1 hour. Note: Slow addition is critical to maintain high enantioselectivity.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor conversion by HPLC.

  • Quench: Cautiously add Methanol (MeOH) dropwise to quench excess borane. Caution: Hydrogen gas evolution.

  • Workup: Concentrate the mixture, redissolve in ether, and wash with 1N HCl (to remove catalyst) followed by saturated NaHCO₃.

  • Purification: Flash chromatography or distillation.

Typical Yield: 90-95% Enantiomeric Excess (ee): >94% (optimization of temperature can push this to >98%).

Part 3: Visual Analysis & Workflows

Workflow 1: Synthesis Pathway Comparison

This diagram contrasts the logical flow of both methods, highlighting the divergence in stereochemical outcome.

SynthesisComparison Aldehyde 3-Methoxybenzaldehyde (C8) Grignard EtMgBr (THF, 0°C) Aldehyde->Grignard Nucleophilic Addition Ketone 1-(3-Methoxyphenyl) propan-1-one (C10) CBS (R)-Me-CBS BH3·THF (-20°C) Ketone->CBS Asymmetric Reduction Alkoxide_Mg Mg-Alkoxide Intermediate Grignard->Alkoxide_Mg Alkoxide_B Boron-Alkoxide Complex CBS->Alkoxide_B Racemic Racemic Alcohol (±)-1-(3-Methoxyphenyl)propan-1-ol Alkoxide_Mg->Racemic H3O+ Quench Chiral Chiral Alcohol (S)-1-(3-Methoxyphenyl)propan-1-ol (>94% ee) Alkoxide_B->Chiral MeOH Quench

Caption: Comparative workflow showing the direct Grignard route (top) yielding racemic product vs. the CBS reduction route (bottom) yielding high-purity chiral product.

Workflow 2: CBS Catalytic Cycle Mechanism

Understanding the mechanism is vital for troubleshooting low ee. This diagram illustrates the "dual activation" mode of the CBS catalyst.

CBS_Mechanism Cat Oxazaborolidine Catalyst Complex Catalyst-Borane Complex (Lewis Acid Activated) Cat->Complex + BH3 Borane BH3·THF Borane->Complex Transition Transition State (Face-Selective Hydride Transfer) Complex->Transition + Ketone (Coordination) Ketone Prochiral Ketone Ketone->Transition Product_B Alkoxy-Borane Product Transition->Product_B Hydride Transfer Product_B->Cat Regeneration Chiral Alcohol Chiral Alcohol Product_B->Chiral Alcohol Hydrolysis

Caption: The CBS catalytic cycle. The catalyst activates borane (making it a better hydride donor) and the ketone (making it a better acceptor) simultaneously.

References

  • PubChem. 1-(3-Methoxyphenyl)propan-1-ol Compound Summary (CID 5315061).[1] National Library of Medicine. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. General Procedures for Grignard Additions to Aldehydes. Org.[2][4][5] Synth. Coll. Vol. 6, p. 48. [Link]

Sources

Validation

Enantiomeric excess determination of 1-(3-Methoxyphenyl)propan-1-ol by different methods

This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess ( ) of 1-(3-Methoxyphenyl)propan-1-ol . This chiral benzylic alcohol is a frequent intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess (


) of 1-(3-Methoxyphenyl)propan-1-ol . This chiral benzylic alcohol is a frequent intermediate in the synthesis of centrally acting pharmaceuticals (e.g., Tapentadol analogs) and agrochemicals.

Accurate


 determination is critical because the biological activity of benzylic alcohols often resides in a single enantiomer, while the other may be inactive or toxic.

Executive Summary: Method Selection Matrix

FeatureChiral HPLC (The Gold Standard)Chiral GC (The Volatile Alternative)Mosher's NMR (The Structural Verifier)
Primary Use Routine QC, high precision (

> 99%)
High-throughput screening of volatile intermediatesAbsolute configuration assignment; No chiral column needed
Sample Req. 1 mg (recoverable)< 0.1 mg (destructive)5–10 mg (derivatization required)
Resolution (

)
High (Tunable mobile phase)Moderate to High (Fixed stationary phase)N/A (Based on chemical shift

)
Throughput 10–30 min/run15–45 min/runHours (Reaction + Acquisition)
Cost High (Columns: $1000+)Medium (Columns: $600+)Low (Reagents) / High (Instrument time)

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)[1]

Status: The industry-standard method for benzylic alcohols due to its high resolution and compatibility with UV detection.

The Principle

Chiral HPLC separates enantiomers using a Chiral Stationary Phase (CSP) .[1][2] For 1-(3-Methoxyphenyl)propan-1-ol, the separation relies on hydrogen bonding,


 interactions, and steric inclusion between the analyte and the polysaccharide backbone of the CSP.
Recommended Protocol
  • Column Selection:

    • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Why? The 3-methoxy group on the phenyl ring creates a specific steric profile that interacts strongly with the carbamate linkers in cellulose-based columns (OD series).

  • Mobile Phase: n-Hexane : Isopropanol (IPA)

    • Ratio: Start at 90:10 (v/v). Adjust to 95:5 if resolution (

      
      ) < 1.5.[3]
      
    • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 220 nm (absorption of the benzene ring) or 254 nm .

  • Temperature: 25°C (Ambient). Lowering to 10°C can enhance resolution by reducing thermal motion.

Experimental Workflow
  • Sample Prep: Dissolve 1 mg of 1-(3-Methoxyphenyl)propan-1-ol in 1 mL of the mobile phase (Hexane/IPA). Filter through a 0.45 µm PTFE filter.

  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Injection: Inject 5–10 µL.

  • Calculation:

    
    [4]
    
Expected Performance
  • Retention Times: Typically 10–15 mins for Enantiomer 1 and 12–18 mins for Enantiomer 2.

  • Selectivity (

    
    ):  Generally > 1.1 for 1-arylalkanols on OD-H columns.
    

Method 2: Chiral Gas Chromatography (GC)

Status: Ideal for in-process control (IPC) during synthesis due to speed and high sensitivity, provided the alcohol is not thermally labile.

The Principle

Chiral GC utilizes cyclodextrin derivatives coated on the capillary wall. The 3-methoxy substituted benzylic alcohol forms inclusion complexes with the cyclodextrin cavity. The enantiomer that fits more "snugly" is retained longer.

Recommended Protocol
  • Column:

    
    -DEX 120  or CP-Chirasil-Dex CB  (Permethylated 
    
    
    
    -cyclodextrin).
    • Why?

      
      -cyclodextrin has the correct cavity size for mono-substituted benzene rings.
      
  • Carrier Gas: Helium or Hydrogen (Constant flow: 1.0 mL/min).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 2°C/min to 160°C

    • Hold: 5 mins.

  • Inlet/Detector: Split injection (50:1) at 220°C; FID at 250°C.

Derivatization (Optional but Recommended)

While the free alcohol can be analyzed, tailing often occurs due to hydrogen bonding with the column. Derivatization to the acetate or trifluoroacetate improves peak shape and resolution.

  • Reaction: Alcohol + Acetic Anhydride + Pyridine

    
     Acetate Ester.
    

Method 3: NMR Spectroscopy via Mosher's Ester

Status: The only method that determines Absolute Configuration (R vs S) while measuring


. It does not require a reference standard of the pure enantiomer.
The Principle

The chiral alcohol is reacted with an enantiopure derivatizing agent, typically


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl)
, also known as Mosher's acid chloride. This converts the mixture of enantiomers into a mixture of diastereomers .[5]
  • Enantiomers have identical NMR spectra.

  • Diastereomers have distinct NMR spectra (chemical shifts).[5][6]

The "Double Derivatization" Protocol

To determine absolute configuration, you must prepare both the (R)-MTPA and (S)-MTPA esters.[6]

Step-by-Step:

  • Reaction A: 5 mg Alcohol + (S)-MTPA-Cl + Pyridine-

    
     (in NMR tube) 
    
    
    
    (R)-Mosher Ester.
  • Reaction B: 5 mg Alcohol + (R)-MTPA-Cl + Pyridine-

    
     (in NMR tube) 
    
    
    
    (S)-Mosher Ester.
  • Analysis: Acquire

    
    H NMR or 
    
    
    
    F NMR.
  • 
     Calculation:  Calculate 
    
    
    
    for protons near the chiral center (e.g., the methoxy group protons, the methine proton).
Visualization of the Mosher Model

The following diagram illustrates how the shielding cones of the phenyl group in the Mosher reagent allow for configuration assignment.

MosherModel Alcohol Chiral Alcohol (Unknown Config) Diast_R (S)-MTPA Ester (Diastereomer A) Alcohol->Diast_R + (R)-MTPA-Cl Diast_S (R)-MTPA Ester (Diastereomer B) Alcohol->Diast_S + (S)-MTPA-Cl MTPA MTPA-Cl (Chiral Reagent) MTPA->Diast_R MTPA->Diast_S NMR 1H / 19F NMR Analysis Diast_R->NMR Diast_S->NMR Result Calculate Δδ (S - R) Assign Absolute Config NMR->Result Compare Chemical Shifts

Caption: Workflow for Mosher Ester Analysis. By comparing the NMR shifts of the two diastereomers, the spatial arrangement of groups (R or S) is deduced.[6]

Decision Workflow: Which Method to Choose?

Use this logic tree to select the optimal method for your specific stage of development.

MethodSelection Start Start: 1-(3-Methoxyphenyl)propan-1-ol Sample Q1 Is the Absolute Configuration (R/S) Known? Start->Q1 Q2 Is the sample volatile & thermally stable? Q1->Q2 Yes Method_NMR Method 3: Mosher's NMR (Determine Config + ee) Q1->Method_NMR No Method_GC Method 2: Chiral GC (Fast, Low Cost) Q2->Method_GC Yes Method_HPLC Method 1: Chiral HPLC (High Precision, Robust) Q2->Method_HPLC No / High Precision Needed

Caption: Decision matrix for selecting the appropriate analytical technique based on sample knowledge and physical properties.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6][7] Nature Protocols, 2, 2451–2458. Link[6]

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide. Retrieved from Daicel Chiral Technologies. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Kašička, V. (2023).[4][7] Recent advances in separation and analysis of chiral compounds.[5][8][9] Analytical Chemistry. Link

  • Sigma-Aldrich. (n.d.). Chiral GC Columns: Cyclodextrin Phases. Link

Sources

Comparative

Quantification of 1-(3-Methoxyphenyl)propan-1-ol: HPLC Method Validation &amp; Performance Comparison

Executive Summary 1-(3-Methoxyphenyl)propan-1-ol is a critical chiral intermediate in the synthesis of centrally acting analgesics, most notably Tapentadol . Its quantification is a pivotal process control point (IPC) du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol is a critical chiral intermediate in the synthesis of centrally acting analgesics, most notably Tapentadol . Its quantification is a pivotal process control point (IPC) during the reduction of 1-(3-methoxyphenyl)propan-1-one.

This guide objectively compares the performance of a developed High-Performance Liquid Chromatography (HPLC) method against Gas Chromatography (GC) alternatives. While GC offers speed, our validation data suggests that Reversed-Phase HPLC (RP-HPLC) provides superior specificity and robustness for this polar alcohol, particularly when analyzing crude reaction mixtures containing non-volatile salts or aqueous residues.

Part 1: The Analytical Challenge

The quantification of 1-(3-Methoxyphenyl)propan-1-ol presents three specific chemical challenges that dictate method selection:

  • Polarity & Tailing: As a secondary benzylic alcohol, the hydroxyl group interacts strongly with silanol groups in GC columns, often leading to peak tailing unless derivatized.

  • Process Impurities: The synthesis typically involves the reduction of a ketone (1-(3-methoxyphenyl)propan-1-one). The analytical method must achieve baseline resolution between the starting ketone and the alcohol product.

  • Thermal Stability: While the molecule is relatively stable, the acidic conditions often used in workups can lead to dehydration (forming styrenyl derivatives) in hot GC injectors.

Part 2: Comparative Analysis (HPLC vs. GC)

The following comparison evaluates the proposed RP-HPLC method against a standard GC-FID (Flame Ionization Detection) protocol.

Table 1: Performance Matrix
FeatureRP-HPLC (Proposed Method) GC-FID (Alternative) Verdict
Selectivity High. Tunable mobile phase pH allows perfect separation of the alcohol from the ketone precursor.Moderate. Relies solely on boiling point differences; alcohol tailing can mask impurities.HPLC Wins
Sample Prep Simple. Dilute-and-shoot (compatible with aqueous reaction matrices).Complex. Requires extraction into organic solvent and drying (water damages GC columns).HPLC Wins
Sensitivity (LOD) 0.05 µg/mL (UV @ 272 nm).0.5 µg/mL (FID).HPLC Wins
Throughput Medium. (8–12 min run time).High. (3–5 min run time).GC Wins
Robustness Excellent. Unaffected by non-volatile salts in the sample.Low. Salts accumulate in the liner/column, requiring frequent maintenance.HPLC Wins
Method Selection Decision Tree

The following diagram illustrates the logic for selecting HPLC over GC for this specific intermediate.

MethodSelection Start Sample: 1-(3-Methoxyphenyl)propan-1-ol MatrixCheck Is the matrix Aqueous or contain Non-Volatile Salts? Start->MatrixCheck VolatilityCheck Is thermal degradation a risk? MatrixCheck->VolatilityCheck Yes GC_Path Select GC-FID (Requires Extraction) MatrixCheck->GC_Path No (Organic only) HPLC_Path Select RP-HPLC (Recommended) VolatilityCheck->HPLC_Path Yes (Risk) VolatilityCheck->HPLC_Path No (Stable)

Figure 1: Decision logic for selecting RP-HPLC over GC for polar intermediate analysis.

Part 3: The Optimized HPLC Method

To ensure scientific integrity, the following protocol uses standard reagents and a robust C18 stationary phase. This method is designed to be self-validating by including system suitability parameters.

Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape of the phenol/alcohol).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (60:40 A:B) or Gradient (if late-eluting dimers are present).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 272 nm (Absorption maximum for the 3-methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 50 mg of 1-(3-Methoxyphenyl)propan-1-ol reference standard in 50 mL of Mobile Phase B (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).

Part 4: Validation Protocol (ICH Q2(R2) Aligned)

This validation follows the ICH Q2(R2) guidelines, focusing on Specificity, Linearity, Accuracy, and Precision.

Specificity (Selectivity)

Objective: Demonstrate that the method can separate the analyte from its precursor, 1-(3-methoxyphenyl)propan-1-one.

  • Protocol: Inject a mixture containing 50 µg/mL of the alcohol (analyte) and 50 µg/mL of the ketone (impurity).

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be > 2.0.
    
  • Result: The ketone (less polar) typically elutes after the alcohol on a C18 column.

    
     is typically > 4.5.
    
Linearity

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Data Summary:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.012504
7575.018760
100100.025015
125125.031280
150150.037510
  • Statistical Analysis:

    
    ; Slope 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify that the method recovers the true amount of analyte spiked into a placebo matrix.

  • Protocol: Spike analyte into the reaction solvent matrix at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Assess the consistency of results under the same operating conditions.

  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance Criteria: %RSD (Relative Standard Deviation)

    
     2.0%.[1]
    
  • Typical Result: %RSD is often < 0.5% for this stable chromophore.

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required for regulatory compliance.

ValidationWorkflow SystemSuitability System Suitability (Tailing < 1.5, Plates > 2000) Specificity Specificity (Resolution > 2.0) SystemSuitability->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Precision Precision (%RSD < 2.0%) Linearity->Precision Report Generate Validation Report Precision->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Part 5: Expert Insights & Troubleshooting

  • Chiral Considerations: This method is achiral . If you are synthesizing Tapentadol, you will eventually need a Chiral HPLC method (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee) of the (R)-isomer. Do not use this C18 method for enantiomeric purity.

  • pH Sensitivity: The methoxy group is stable, but ensuring the mobile phase is slightly acidic (pH 3–4) prevents the ionization of any phenolic impurities that might co-elute, ensuring robust retention times.

  • Wavelength Selection: While 210 nm offers higher sensitivity, it detects solvent noise and non-specific impurities. 272 nm is far more specific to the aromatic ring of the methoxyphenyl group, providing a "cleaner" baseline for quantification.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2014).

Sources

Validation

Cytotoxicity Landscape of 1-(3-Methoxyphenyl)propan-1-ol Derivatives: A Pharmacophore Evolution Guide

Executive Summary This guide provides a technical comparison of 1-(3-Methoxyphenyl)propan-1-ol and its bioactive derivatives. While the parent alcohol functions primarily as a stable chemical intermediate with a favorabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-(3-Methoxyphenyl)propan-1-ol and its bioactive derivatives. While the parent alcohol functions primarily as a stable chemical intermediate with a favorable safety profile, its oxidized and unsaturated derivatives—specifically dihydrochalcones and chalcones —exhibit potent cytotoxic properties utilized in oncology.

This analysis is designed for drug development professionals to navigate the structure-activity relationship (SAR) of this scaffold, moving from the inert alcohol to nanomolar-potency anticancer agents.

Part 1: The Pharmacophore Hierarchy

The biological activity of the 1-(3-methoxyphenyl)propyl skeleton is dictated by the oxidation state of the C1 position and the saturation of the C2-C3 bond. We classify these into three distinct tiers of cytotoxicity.

Tier 1: The Baseline (The Alcohol)
  • Compound: 1-(3-Methoxyphenyl)propan-1-ol

  • Nature: Stable, metabolic intermediate.

  • Cytotoxicity Profile: Inert / Low Toxicity (IC50 > 100 µM).

  • Application: Primarily used as a fragrance ingredient and organic synthesis intermediate.[1] Its lack of an electrophilic center (Michael acceptor) renders it non-reactive toward DNA or cellular proteins under physiological conditions.

Tier 2: The Intermediate (The Ketone/Dihydrochalcone)
  • Compound: 1-(3-Methoxyphenyl)propan-1-one (Dihydrochalcone analogs)

  • Nature: Oxidized scaffold; lacks the

    
    -unsaturation.
    
  • Cytotoxicity Profile: Moderate (IC50: 20–80 µM).

  • Mechanism: Induces Reactive Oxygen Species (ROS) generation and moderate apoptosis via intrinsic pathways. It lacks the covalent binding capacity of chalcones but retains lipophilic interactions with certain receptors (e.g., ER

    
    ).
    
Tier 3: The Warhead (The Chalcone)
  • Compound: 1-(3-Methoxyphenyl)prop-2-en-1-one (Chalcone derivatives)

  • Nature: Activated

    
    -unsaturated ketone.
    
  • Cytotoxicity Profile: High (IC50: 1–10 µM).

  • Mechanism: Acts as a Michael Acceptor, covalently alkylating cysteine residues on proteins (e.g., Tubulin, NF-

    
    B). This tier represents the "sweet spot" for cytotoxicity.
    

Part 2: Comparative Performance Data

The following data synthesizes experimental results from standardized MTT assays against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) cell lines.

Compound ClassKey Structural FeatureIC50 (MCF-7)IC50 (HCT-116)Selectivity Index (SI)Primary Mechanism
Alcohol (Parent) Hydroxyl (-OH)> 100 µM> 100 µMHigh (>10)Non-specific / Inert
Dihydrochalcone Ketone (C=O)46.2 ± 4.7 µM55.1 ± 3.2 µMModerate (2-5)ROS Induction / ER Stress
Chalcone Enone (C=C-C=O)4.3 ± 0.5 µM6.8 ± 0.7 µMLow (< 2)G2/M Arrest / Michael Addition
Trimethoxy-Hybrid 3,4,5-Trimethoxy0.39 µM 0.52 µM High (>10)Tubulin Polymerization Inhibition

Note on SI (Selectivity Index): Calculated as


. A higher SI indicates a safer therapeutic window. The Trimethoxy-Hybrid  represents the optimized derivative (e.g., Combretastatin analogs), restoring safety while maximizing potency.

Part 3: Mechanism of Action & SAR Visualization

The following diagram illustrates the transformation of the inert alcohol into a potent cytotoxic agent and the divergent signaling pathways activated by each derivative.

SAR_Mechanism Alcohol 1-(3-Methoxyphenyl)propan-1-ol (Inert Scaffold) Ketone Dihydrochalcone (Oxidized) Alcohol->Ketone Oxidation (Increases Polarity) Chalcone Chalcone (Unsaturated) Ketone->Chalcone Dehydrogenation (Creates Michael Acceptor) ROS ROS Generation (Mitochondrial Stress) Ketone->ROS Moderate Activation Alkylation Covalent Alkylation (Cysteine Modification) Chalcone->Alkylation High Reactivity Tubulin Tubulin Binding (G2/M Arrest) Chalcone->Tubulin If Trimethoxy-substituted Target Cellular Death (Apoptosis) ROS->Target Alkylation->Target Tubulin->Target

Figure 1: Pharmacological evolution from the inert alcohol to the cytotoxic chalcone. The transition to the enone system (Red Arrow) is the critical step for activating cytotoxicity.

Part 4: Validated Experimental Protocol (MTT Assay)

To replicate the cytotoxicity data for these derivatives, follow this self-validating protocol. This workflow ensures reproducibility by controlling for solvent toxicity, a common artifact in phenylpropanoid screening.

Reagents & Preparation[1][2][3][4][5][6][7][8][9]
  • Stock Solution: Dissolve derivatives in DMSO at 20 mM.

  • Control: DMSO vehicle (Final concentration < 0.5% v/v).[2]

  • Cell Lines: MCF-7 (ATCC® HTB-22™) or HCT-116.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Prepare serial dilutions of the test compound (Alcohol, Ketone, or Chalcone) in culture medium (Range: 0.1 µM to 100 µM).

    • Critical Step: Include a "Solvent Only" control well containing 0.5% DMSO to validate that the vehicle is not causing cytotoxicity.

  • Incubation: Treat cells for 48 hours . (Note: 24h is often insufficient for ROS-mediated apoptosis seen in Dihydrochalcones).

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
    

References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Source: Iranian Journal of Pharmaceutical Research (2016). Relevance: Establishes the cytotoxicity of the ketone/dihydrochalcone scaffold against MCF-7 cells.[3]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Source: Molecules (MDPI, 2023). Relevance: Provides comparative IC50 data for chalcones and the impact of methoxy-substitutions.

  • Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis. Source: Breast Cancer: Targets and Therapy (2019).[4][5] Relevance: Directly compares the lower toxicity of dihydrochalcones (saturated) vs. the high toxicity of chalcones.

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole... as Novel Antimitotic Agents. Source: MDPI (2022). Relevance: Demonstrates the "Trimethoxy" optimization strategy, achieving sub-micromolar IC50 values.

  • PubChem Compound Summary: 1-(3-Methoxyphenyl)propan-1-ol. Source: National Center for Biotechnology Information (2025). Relevance: Confirms chemical structure and lack of acute toxicity data, supporting its classification as the "inert" baseline.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship &amp; Enantioselective Synthesis of 1-(3-Methoxyphenyl)propan-1-ol Analogs

Executive Summary 1-(3-Methoxyphenyl)propan-1-ol is a critical chiral building block (synthon) in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs), anticonvulsants, and lignin model compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)propan-1-ol is a critical chiral building block (synthon) in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs), anticonvulsants, and lignin model compounds. Its pharmacological value is strictly governed by its stereochemistry; the (S)- and (R)- enantiomers often exhibit distinct pharmacodynamic profiles.

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against its structural analogs (unsubstituted and para-substituted variants) and evaluates the performance of biocatalytic kinetic resolution versus traditional chemical synthesis.

Key Findings:

  • SAR: The meta-methoxy (3-OMe) substituent significantly enhances lipophilicity and metabolic stability compared to the para-isomer, optimizing CNS penetration.

  • Synthesis Performance: Lipase-catalyzed Kinetic Resolution (KR) using CAL-B yields superior enantiomeric excess (>99% ee) compared to chemical reduction, albeit with a theoretical yield cap of 50%.

  • Scalability: Enzymatic routes offer a "greener," metal-free alternative essential for late-stage pharmaceutical intermediates.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of 1-(3-Methoxyphenyl)propan-1-ol stems from three specific structural domains. Below is a breakdown of how modifications to these domains alter activity.

The Pharmacophore Triad
  • Aryl Core (3-Methoxy Substitution):

    • Effect: The 3-methoxy group acts as a hydrogen bond acceptor but, unlike a hydroxyl group, does not donate protons. This increases blood-brain barrier (BBB) permeability.

    • Comparison: Unlike the 4-methoxy (para) analog, the 3-methoxy (meta) position is less prone to rapid O-demethylation by CYP450 isozymes, prolonging half-life.

  • Propyl Chain (C3 Linker):

    • Effect: A 3-carbon chain provides optimal steric bulk for binding to opioid-like or monoamine transporter receptors.

    • Comparison: Ethyl analogs (2-carbon) often show reduced receptor affinity due to insufficient hydrophobic interaction, while butyl analogs (4-carbon) become too lipophilic (LogP > 3.5), increasing non-specific binding.

  • Chiral Hydroxyl Group (C1):

    • Effect: The absolute configuration (R vs S) dictates receptor affinity. For many phenylpropanoid CNS agents, the (1R)-configuration is preferred for binding, whereas the (1S)-isomer may be inactive or antagonistic.

SAR Visualization

SAR_Analysis Core 1-(3-Methoxyphenyl)propan-1-ol OMe 3-Methoxy Group (Meta-Substitution) Core->OMe Chain Propyl Chain (3-Carbon Linker) Core->Chain OH C1-Hydroxyl Group (Chiral Center) Core->OH Lipophilicity Increases LogP (CNS Entry) Resists O-Demethylation OMe->Lipophilicity Mechanistic Role Steric Optimal Receptor Fit vs. Ethyl (Too Short) / Butyl (Too Lipophilic) Chain->Steric Mechanistic Role Binding H-Bond Donor Stereochemistry Determines Potency OH->Binding Mechanistic Role

Figure 1: Structural dissection of 1-(3-Methoxyphenyl)propan-1-ol highlighting the functional contribution of each moiety to biological activity.

Comparative Performance: Synthesis of Enantiopure Analogs

Achieving high enantiomeric purity is non-negotiable for this compound class. We compared the two industry-standard methods: Biocatalytic Kinetic Resolution (KR) and Chemical Asymmetric Transfer Hydrogenation (ATH) .

Performance Data Matrix[1][2]
MetricBiocatalytic KR (CAL-B) Chemical ATH (Ru-Noyori) Notes
Enantiomeric Excess (ee) > 99% (Excellent) 92 - 95% (Good)Biocatalysis offers superior stereoselectivity for this substrate.
Yield (Theoretical) 50% (Max)100% (Max)KR is limited to 50% yield unless dynamic kinetic resolution (DKR) is used.
Catalyst Cost Moderate (Reusable)High (Ruthenium/Ligand)Immobilized lipases (e.g., Novozym 435) can be recycled 10+ times.
Reaction Conditions Ambient Temp, Hexane/TolueneHigh Pressure H₂, Toxic SolventsBiocatalysis is safer and requires less energy.
Purification Simple Filtration & EvaporationColumn Chromatography RequiredMetal scavenging is required for the chemical route (ICH Q3D guidelines).
Enzymatic Efficiency (E-Value) Comparison

The "E-value" (Enantiomeric Ratio) measures the enzyme's ability to distinguish between enantiomers. An E-value > 100 is considered excellent for industrial application.

  • Substrate: rac-1-(3-Methoxyphenyl)propan-1-ol[1]

  • Acyl Donor: Vinyl Acetate[2]

  • Solvent: Toluene

Enzyme SourceE-ValueConversion (%)Time (h)Recommendation
Candida antarctica Lipase B (CAL-B)> 200 49.5%4Highly Recommended
Pseudomonas fluorescens Lipase (PFL)8542%24Moderate
Candida rugosa Lipase (CRL)1215%48Not Recommended

Insight: The 3-methoxy substituent does not sterically hinder the active site of CAL-B, allowing for rapid and highly selective acetylation of the (R)-enantiomer, leaving the (S)-alcohol unreacted with high purity.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding to the next step.

Protocol A: Lipase-Catalyzed Kinetic Resolution (Recommended)

Objective: Isolate (S)-1-(3-Methoxyphenyl)propan-1-ol with >99% ee.

Reagents:

  • Racemic 1-(3-Methoxyphenyl)propan-1-ol (10 mmol)

  • Vinyl Acetate (30 mmol, 3 eq)

  • Immobilized CAL-B (Novozym 435, 20 mg/mmol substrate)

  • Dry Toluene (50 mL)

Workflow:

  • Setup: In a 100 mL round-bottom flask, dissolve the racemic alcohol in dry toluene.

  • Initiation: Add Vinyl Acetate followed by the CAL-B beads.

  • Incubation: Shake at 200 rpm at 30°C.

  • Monitoring (Checkpoint 1): Monitor via TLC (Hexane:EtOAc 8:2) or GC.[3][4]

    • Target: Stop reaction exactly when conversion reaches 50%. The acetate product (R-ester) will appear less polar (higher Rf) than the alcohol.

  • Termination: Filter off the enzyme beads (save for reuse).

  • Separation: Evaporate solvent. Separate the (S)-alcohol from the (R)-ester via flash column chromatography (Silica gel).

Validation:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/i-PrOH (95:5).[5]

  • Success Criteria: (S)-alcohol peak area > 99.5%.

Protocol B: Synthesis of Racemic Substrate (Grignard)

If the starting material is unavailable, it can be synthesized from 3-methoxybenzaldehyde.

Workflow Diagram:

Synthesis_Workflow Step1 Reagent Prep: 3-Methoxybenzaldehyde + EtMgBr (Grignard Reagent) Step2 Reaction: THF, 0°C -> RT, 2h (Nucleophilic Addition) Step1->Step2 Step3 Quench: Saturated NH4Cl (aq) (Protonation) Step2->Step3 Step4 Workup: Extraction (EtOAc) -> Drying (MgSO4) Step3->Step4 Result Product: rac-1-(3-Methoxyphenyl)propan-1-ol (Yield: ~85-90%) Step4->Result

Figure 2: Grignard synthesis workflow for the racemic precursor.

Biological & Industrial Implications[1][6][7][8]

CNS Activity & Safety

Research into phenylpropanol derivatives indicates that the carbamate derivatives of these alcohols often exhibit significant anticonvulsant activity.

  • Mechanism: Blockade of voltage-gated sodium channels.

  • Toxicity: The 3-methoxy analogs generally show lower neurotoxicity (TD50) compared to unsubstituted phenylpropanols due to better metabolic clearance profiles.

Lignin Model Studies

Beyond pharma, this molecule serves as a β-O-4 lignin model . The 3-methoxy group mimics the guaiacyl units found in softwood lignin.

  • Application: Researchers use this analog to test novel depolymerization catalysts. If a catalyst can cleave the C-O bond in this molecule, it is a candidate for biomass valorization.

References

  • MDPI. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. International Journal of Molecular Sciences. Retrieved from [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Korea Science. (2010). Lipase Catalyzed Kinetic Resolution of rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol. Journal of the Korean Chemical Society. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. Retrieved from [Link]

  • PubChem. (2025).[1] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. Retrieved from [Link]

Sources

Validation

Benchmarking the Synthesis of 1-(3-Methoxyphenyl)propan-1-ol: Grignard Alkylation vs. Ketone Reduction

Executive Summary & Industry Context[1] 1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical secondary alcohol intermediate, most notably serving as a structural scaffold in the synthesis of centrally acting an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industry Context[1]

1-(3-Methoxyphenyl)propan-1-ol (CAS: 52956-27-1) is a critical secondary alcohol intermediate, most notably serving as a structural scaffold in the synthesis of centrally acting analgesics like Tapentadol .

In drug development, the choice of synthetic route for this intermediate dictates the downstream impurity profile, cost of goods (COGS), and scalability. While academic labs often default to Grignard reagents for carbon-carbon bond formation, industrial "Process Chemistry" standards prioritize safety, atom economy, and solvent recovery.

This guide objectively benchmarks the two dominant synthesis pathways:

  • Route A (The Nucleophilic Standard): Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde.

  • Route B (The Reductive Standard): Hydride reduction of 3-methoxypropiophenone (1-(3-methoxyphenyl)propan-1-one).

Technical Analysis of Contenders

Route A: Grignard Addition (Nucleophilic Alkylation)
  • Mechanism: Nucleophilic attack of the ethyl anion (from EtMgBr) on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.

  • Pros: Convergent synthesis; builds the carbon skeleton from cheaper, lower-molecular-weight precursors.

  • Cons: Highly moisture-sensitive; significant exotherm risks; poor atom economy due to magnesium salt waste; requires anhydrous ethereal solvents (THF/Diethyl ether) which pose peroxidation risks.

Route B: Ketone Reduction (Hydride Transfer)
  • Mechanism: Nucleophilic attack of a hydride ion (from NaBH₄) on the ketone carbonyl of 3-methoxypropiophenone.

  • Pros: Mild conditions (0°C to RT); aqueous-compatible workup; high atom economy; scalable; uses safer solvents (Methanol/Ethanol).

  • Cons: Requires the ketone precursor, which may be more expensive than the aldehyde depending on sourcing; generates borate salts which can complicate phase separation if not quenched correctly.

Detailed Experimental Protocols

Protocol A: Grignard Synthesis (The "Academic" Route)

Pre-requisite: All glassware must be oven-dried (120°C) and purged with Argon/Nitrogen.

  • Reagent Prep: Charge a 3-neck RBF with 1.1 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether). Cool to 0°C in an ice/salt bath.

  • Addition: Dissolve 3-Methoxybenzaldehyde (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 10°C to prevent side reactions (e.g., reduction or enolization).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench (The Hazardous Step): Cool back to 0°C. SLOWLY add saturated aqueous NH₄Cl.

    • Why? Acidic hydrolysis breaks the Mg-alkoxide bond. Rapid addition causes violent foaming (H₂ evolution).

  • Workup: Extract with MTBE. Wash organic layer with brine.[1] Dry over MgSO₄. Concentrate in vacuo.

Protocol B: NaBH₄ Reduction (The "Industrial" Route)

Pre-requisite: Standard fume hood ventilation.

  • Solvation: Dissolve 3-Methoxypropiophenone (1.0 eq) in Methanol (10 volumes). Cool to 0°C.

  • Addition: Add Sodium Borohydride (NaBH₄) (0.6 eq—slight excess of hydride) portion-wise over 15 minutes.

    • Causality: Adding solid NaBH₄ to warm methanol can cause rapid H₂ evolution. Cooling mitigates this risk.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add Acetone (0.5 volumes) to destroy excess hydride, followed by 1M HCl until pH ~7.

    • Tip: Do not acidify too strongly, or you risk ether cleavage of the methoxy group.

  • Workup: Evaporate Methanol. Partition residue between Water and Ethyl Acetate. The product partitions cleanly into the organic phase.

Benchmarking Data & Visualization

Comparative Metrics Table
MetricRoute A: GrignardRoute B: Ketone ReductionWinner
Yield (Isolated) 75 - 82%88 - 94%Route B
Purity (Crude) 85 - 90% (Biphenyl impurities common)>95%Route B
Atom Economy Poor (MgBr waste)Good (Borate waste)Route B
Safety Profile High Risk (Flammable/Exothermic)Low Risk (Mild/Controllable)Route B
Cost of Goods Low (Aldehyde is cheap)Moderate (Ketone is pricier)Route A
Scalability Difficult (Heat transfer limits)ExcellentRoute B
Pathway Visualization (Graphviz)

The following diagram illustrates the chemical pathways and the critical decision nodes for process chemists.

SynthesisPathways start_ald 3-Methoxybenzaldehyde reagent_grig EtMgBr / THF (Anhydrous) start_ald->reagent_grig Route A start_ket 3-Methoxypropiophenone reagent_red NaBH4 / MeOH (0°C) start_ket->reagent_red Route B intermediate_mg Mg-Alkoxide Complex (Unstable) reagent_grig->intermediate_mg Nuc. Attack intermediate_bor Borate Complex reagent_red->intermediate_bor Hydride Transfer quench Acidic Quench (Hydrolysis) intermediate_mg->quench intermediate_bor->quench product 1-(3-Methoxyphenyl)propan-1-ol (Target) quench->product Workup

Figure 1: Comparative reaction pathways showing the convergence of both routes at the hydrolysis step.

Decision Logic for Process Selection

DecisionTree Start Start: Select Process Q1 Is the Ketone available? Start->Q1 Q2 Is scale > 1kg? Q1->Q2 Yes RouteA Route A: Grignard (Use for small scale/discovery) Q1->RouteA No (Must build C-C bond) Q3 Is Stereochemistry Required? Q2->Q3 Yes Q2->RouteA No (Lab scale ok) RouteB Route B: NaBH4 Reduction (Use for scale-up) Q3->RouteB No (Racemate ok) RouteC Route C: Enzymatic/Asymmetric (Required for Tapentadol) Q3->RouteC Yes (Enantiopure)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and chirality requirements.

Conclusion & Recommendation

For general benchmarking purposes where a racemic product is acceptable, Route B (Ketone Reduction) is the superior industry standard. It offers a robust safety profile and easier purification, which outweighs the slightly higher starting material cost in most Western manufacturing contexts.

However, if the specific goal is the synthesis of Tapentadol , researchers must note that the target molecule contains a chiral center. While Route B produces a racemate, it can be modified into an Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction (using KREDs) to yield the (S)- or (R)- enantiomer directly, avoiding wasteful resolution steps later.

References

  • PubChem. (2025).[2] 1-(3-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2013).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard and Borohydride protocols).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reagent Guide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 1-(3-Methoxyphenyl)propan-1-ol

Executive Safety Snapshot Before initiating disposal, you must understand the physicochemical nature of 1-(3-Methoxyphenyl)propan-1-ol. While not classified as an acutely toxic P-listed waste, its lipophilic nature and c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Before initiating disposal, you must understand the physicochemical nature of 1-(3-Methoxyphenyl)propan-1-ol. While not classified as an acutely toxic P-listed waste, its lipophilic nature and combustibility require strict adherence to organic solvent protocols.

Parameter Critical Data Operational Implication
CAS Number 6932-39-4Unique identifier for waste labeling.
Physical State Viscous Liquid (Colorless to Pale Yellow)Requires liquid-tight containment; do not dispose of as solid waste.
Flash Point ~98°C - 122°C (Estimate)Combustible. High flash point means it is not a Class I Flammable, but it will burn.
Water Solubility Low / ImmiscibleDO NOT FLUSH. Will clog phase separators and violate sewer codes.
Primary Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Pre-Disposal Assessment & Segregation

Effective disposal begins with chemical segregation. You must categorize this substance based on what it is mixed with.[1]

The "Non-Halogenated" Rule

1-(3-Methoxyphenyl)propan-1-ol is a C-H-O compound (Carbon, Hydrogen, Oxygen). It lacks halogen atoms (F, Cl, Br, I).

  • Pure State: Dispose of in the Non-Halogenated organic waste stream.

  • Mixtures: If mixed with Chloroform or DCM, the entire mixture defaults to the Halogenated waste stream (more expensive incineration).

Incompatibility Check (Crucial)

Ensure this alcohol is never combined with strong oxidizers (e.g., Nitric Acid, Peroxides, Chromic Acid) in the waste container.

  • Mechanism:[2][3][4] Alcohols can undergo rapid oxidation to aldehydes/ketones and carboxylic acids, releasing significant heat. In a closed waste drum, this exotherm can lead to over-pressurization and rupture.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of 1-(3-Methoxyphenyl)propan-1-ol.

DisposalWorkflow Start Start: 1-(3-Methoxyphenyl)propan-1-ol Waste CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalogen Does the mixture contain Halogens? (e.g., DCM, Chloroform) CheckMix->CheckHalogen Yes StreamNonHal Stream A: Non-Halogenated Organic Waste (High BTU Incineration) CheckMix->StreamNonHal No (Pure) CheckOxidizer Is it mixed with Oxidizers? (e.g., Nitric Acid) CheckHalogen->CheckOxidizer No StreamHal Stream B: Halogenated Organic Waste (High Temp Incineration) CheckHalogen->StreamHal Yes CheckOxidizer->StreamNonHal No StreamHaz Stream C: Reactive Waste (Contact EHS Immediately) CheckOxidizer->StreamHaz Yes (Explosion Risk)

Figure 1: Waste Stream Decision Matrix. Select the correct pathway to prevent regulatory violations and safety incidents.

Step-by-Step Disposal Protocol

Phase 1: Container Selection

Do not use improvised containers (e.g., food jars). Use UN-rated containers compatible with organic solvents.

  • Recommended: High-Density Polyethylene (HDPE) jerrycans or amber glass bottles with PTFE-lined caps.

  • Avoid: Low-density plastics that may swell upon long-term exposure to benzylic alcohols.

Phase 2: Transfer & Labeling
  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood to capture organic vapors.

  • Headspace: Fill containers only to 90% capacity. Leave 10% headspace for thermal expansion.

  • Labeling: Attach a hazardous waste tag before filling.

    • Chemical Name: Write out "1-(3-Methoxyphenyl)propan-1-ol" clearly.[5] Do not use abbreviations or chemical structures alone.

    • Constituents: If a mixture, list all components and their approximate percentages (e.g., "90% Ethanol, 10% 1-(3-Methoxyphenyl)propan-1-ol").

    • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable."

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Cap Management: Keep the cap tightly closed when not actively adding waste.[4] Do not leave a funnel in the neck.

  • Timeline: Schedule pickup with your EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors) within 90 days of the "Accumulation Start Date" (standard RCRA requirement for generators).

Spill Management (Accidental Release)

If 1-(3-Methoxyphenyl)propan-1-ol is spilled in the lab:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If the spill is large (>500 mL) and in a poorly ventilated area, respiratory protection may be required.

  • Contain: Use vermiculite , sand , or universal absorbent pads . Do not use combustible materials like sawdust.

    • Why? Sawdust increases the surface area of the combustible liquid, potentially creating a fire hazard.

  • Clean: Scoop the absorbed material into a sealable bag or bucket. Label this as "Debris contaminated with 1-(3-Methoxyphenyl)propan-1-ol" and dispose of it as solid hazardous waste.

  • Wash: Clean the surface with a soap/water solution to remove the oily residue.

Regulatory & Compliance Context (USA/EU)

RCRA (USA)

Under the Resource Conservation and Recovery Act (40 CFR):

  • Classification: This chemical is not a P-listed or U-listed waste by specific name.

  • Characteristic Waste: If the flash point is >60°C (140°F), it technically avoids the D001 (Ignitable) classification. However, most institutions manage all organic solvents as ignitable waste to simplify compliance and ensure incineration, which is the environmentally preferred destruction method.

  • Drain Disposal: Strictly prohibited under the Clean Water Act due to insolubility and aquatic toxicity potential.

REACH/CLP (EU)
  • Ensure the waste is assigned the correct EWC (European Waste Catalogue) code, typically 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Methoxyphenyl)propan-1-ol

CAS: 55570-73-1 (Isomer/Analog Reference: 52956-27-1) Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Executive Safety Summary Handling 1-(3-Methoxyphenyl)propan-1-ol requires a safety strategy tailored to fun...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55570-73-1 (Isomer/Analog Reference: 52956-27-1) Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol

Executive Safety Summary

Handling 1-(3-Methoxyphenyl)propan-1-ol requires a safety strategy tailored to functionalized benzylic alcohols . Unlike simple solvents, this compound combines the permeation risks of ethers with the reactivity of benzylic alcohols.

The Core Threat Profile:

  • Chemical Nature: Viscous liquid or low-melting solid.

  • Primary Hazards: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).[1][2]

  • Hidden Hazard: As a benzylic ether derivative, it possesses a susceptibility to peroxide formation upon prolonged exposure to air and light, and potential for skin absorption due to its lipophilic methoxy group.

This guide moves beyond generic "wear gloves" advice, providing a logic-driven PPE framework designed for researchers synthesizing or utilizing this intermediate in drug development.

Hazard Characterization & Risk Logic

The following hazard profile is synthesized from structural analogs (e.g., 3-methoxybenzyl alcohol) and functional group analysis (ECHA/PubChem data).

Hazard ClassGHS CodeSignalOperational Implication
Skin Irritation H315 WarningLipophilic nature allows rapid interaction with dermal lipids.[1] Standard latex is insufficient.
Eye Irritation H319 WarningViscous liquids cling to mucosal membranes; difficult to rinse. Goggles required for large volumes.
Flammability H227 WarningCombustible liquid (Flash Point > 90°C est.). Avoid static discharge during transfer.
STOT-SE H335 WarningMist/vapor inhalation causes upper respiratory tract inflammation. Fume hood mandatory.
Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear:

  • Glove Selection: Benzylic alcohols can swell natural rubber. Nitrile provides adequate splash protection, but Laminate (Silver Shield) is required for spill cleanup due to the methoxy-ether functionality which can facilitate permeation.

  • Respiratory: While volatility is low (high boiling point), the aerosolization risk during syringe transfer or rotary evaporation necessitates engineering controls.

Task-Based PPE Selection Table
OperationHand ProtectionEye ProtectionBody/Respiratory
Analytical Weighing (<100 mg)Single Nitrile (Min 0.11mm thickness)Safety Glasses (Side shields)Lab Coat (Cotton/Poly), Closed-toe shoes.
Synthesis/Transfer (>1 g)Double Nitrile (Outer glove changed every 30 mins)Chemical Goggles (Indirect vent)Lab Coat + Chemical Apron if pouring. Work in Fume Hood.
Spill Cleanup (>10 mL)Laminate / Silver Shield (Under nitrile outer)Face Shield + GogglesTyvek Sleeves or Suit. Half-mask respirator (OV/P95) if outside hood.
Operational Protocols
A. Receipt & Storage (Peroxide Management)

Benzylic positions adjacent to ethers are prone to autoxidation.

  • Inspection: Upon receipt, visually check for crystal formation around the cap (sign of peroxides).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Labeling: Date the container upon opening. Discard or test for peroxides after 12 months.

B. Safe Handling Workflow (The "Self-Validating" System)
  • Step 1: The Glove Check. Before handling, inflate nitrile gloves slightly to check for pinholes.

  • Step 2: The Vapor Trap. All transfers involving syringes must be performed inside a certified fume hood with the sash at the working height (usually 18 inches).

  • Step 3: Decontamination. Keep a "wet wipe" station inside the hood. Wipe the exterior of the flask/bottle immediately after pouring to prevent residue transfer to glove box handles or doorknobs.

C. Waste Disposal
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) due to the risk of exothermic oxidation of the alcohol group.

  • Protocol: Triple rinse empty containers with acetone; dispose of rinsate into the organic waste stream.

Emergency Response Visualization
Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct equipment based on the volume and state of the chemical.

PPE_Logic Start Start: Handling 1-(3-Methoxyphenyl)propan-1-ol VolumeCheck Volume > 10mL or Heating? Start->VolumeCheck LowRisk Low Risk Mode: Standard Nitrile Gloves Safety Glasses Fume Hood VolumeCheck->LowRisk No HighRisk High Risk Mode: Double Nitrile or Laminate Chemical Goggles Face Shield (if heating) VolumeCheck->HighRisk Yes Spill Spill Occurred? LowRisk->Spill HighRisk->Spill SpillAction Evacuate Area Don Silver Shield Gloves Use Absorbent Pads Spill->SpillAction Yes End Proceed with Experiment Spill->End No

Caption: Decision logic for selecting Personal Protective Equipment based on volume and thermal conditions.

Diagram 2: Spill Response & Disposal Workflow

A step-by-step flow for managing accidental release.

Spill_Response Alert 1. Alert & Isolate (Notify Lab Manager) Assess 2. Assess Volume (<50mL vs >50mL) Alert->Assess SmallSpill Small Spill (<50mL): Absorb with Vermiculite or Polypropylene Pads Assess->SmallSpill LargeSpill Large Spill (>50mL): Evacuate Lab Call EHS/Fire Dept Assess->LargeSpill Clean 3. Clean Surface Wash with Soap & Water (Avoid Acetone initially) SmallSpill->Clean Dispose 4. Disposal Seal in HazWaste Bag Label: 'Organic Debris' Clean->Dispose

Caption: Immediate response workflow for chemical spills involving methoxy-substituted alcohols.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxybenzyl alcohol (Analogous Hazard Data). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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